Product packaging for 9-Oxa-2-azaspiro[5.5]undecane(Cat. No.:CAS No. 57289-77-7)

9-Oxa-2-azaspiro[5.5]undecane

Cat. No.: B1592017
CAS No.: 57289-77-7
M. Wt: 155.24 g/mol
InChI Key: YOKJEAIVPCOLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Oxa-2-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1592017 9-Oxa-2-azaspiro[5.5]undecane CAS No. 57289-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKJEAIVPCOLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620326
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-77-7
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Oxa-2-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[1] This structural rigidity, combined with the introduction of heteroatoms, can lead to compounds with improved pharmacological profiles, including enhanced target specificity and better physicochemical properties.[2] The this compound core, which incorporates both an oxygen and a nitrogen atom in a spirocyclic framework, represents a privileged scaffold with considerable potential in the development of novel therapeutics. The presence of both a tetrahydropyran and a piperidine ring offers multiple points for functionalization, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. While its constitutional isomer, 1-oxa-9-azaspiro[5.5]undecane, has been explored for various therapeutic applications, including as an antituberculosis agent, the this compound system remains a less explored yet highly promising area of chemical space.[3][4]

This technical guide presents a comprehensive overview of a proposed synthetic route to this compound, based on established and analogous synthetic methodologies for related spirocyclic systems. Furthermore, a detailed discussion of the essential characterization techniques required to confirm the structure and purity of the target compound is provided, complete with anticipated spectroscopic data.

Proposed Synthetic Pathway: A Multi-Step Approach to this compound

The proposed synthesis of this compound is a multi-step process commencing with the commercially available N-Boc-4-piperidone. The strategy hinges on the initial construction of the piperidine ring with appropriate functionalization to facilitate the subsequent formation of the tetrahydropyran ring via an intramolecular cyclization.

Synthetic_Pathway A N-Boc-4-piperidone B Intermediate 1: N-Boc-4-(2-hydroxyethyl)-4-piperidinol A->B Grignard Reaction C Intermediate 2: tert-butyl 9-(2-hydroxyethyl)-9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate B->C Intramolecular Cyclization (Proposed) D Intermediate 3: tert-butyl this compound-2-carboxylate C->D Dehydration E This compound D->E Boc Deprotection

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-4-(2-hydroxyethyl)-4-piperidinol (Intermediate 1)

The synthesis begins with the protection of the nitrogen atom of 4-piperidone using a tert-butyloxycarbonyl (Boc) group, which can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5] The resulting N-Boc-4-piperidone is then subjected to a Grignard reaction.

  • Experimental Protocol:

    • To a solution of 2-bromoethanol in anhydrous tetrahydrofuran (THF) at 0 °C, add magnesium turnings to initiate the formation of the Grignard reagent, 2-(magnesiobromoxy)ethane.

    • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-hydroxyethyl)-4-piperidinol.

  • Causality Behind Experimental Choices:

    • The Boc protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions in the final step.[5]

    • Anhydrous conditions are critical for the success of the Grignard reaction to prevent the quenching of the organomagnesium reagent.

    • The use of a saturated ammonium chloride solution for quenching provides a mildly acidic workup that protonates the alkoxide intermediate without causing premature dehydration or other side reactions.

Step 2: Intramolecular Cyclization to form the Spirocyclic Core (Intermediate 2 & 3)

The formation of the tetrahydropyran ring is proposed to proceed via an intramolecular cyclization. This can be conceptualized as an acid-catalyzed intramolecular Williamson ether synthesis or a Prins-type cyclization.

  • Experimental Protocol (Proposed):

    • Dissolve N-Boc-4-(2-hydroxyethyl)-4-piperidinol in a suitable solvent such as dichloromethane or toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product, tert-butyl this compound-2-carboxylate, by column chromatography.

  • Causality Behind Experimental Choices:

    • The acid catalyst protonates the tertiary alcohol, converting it into a good leaving group (water), which then allows for the intramolecular nucleophilic attack by the primary alcohol to form the ether linkage.

    • The choice of a non-nucleophilic solvent is important to prevent its participation in the reaction.

    • Heating is likely required to overcome the activation energy for the cyclization and dehydration steps.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Experimental Protocol:

    • Dissolve the purified tert-butyl this compound-2-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane and precipitate the hydrochloride salt by the addition of diethyl ether, or neutralize with a base and extract the free amine.

    • The final product can be further purified by recrystallization or distillation.

  • Causality Behind Experimental Choices:

    • Strong acidic conditions are required to cleave the acid-labile Boc group. TFA is a common choice as it is volatile and easily removed.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis of the target molecule and to assess its purity. The following spectroscopic techniques are indispensable for this purpose.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Confirmation Structural Confirmation Purity->Confirmation

Caption: A typical workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the piperidine and tetrahydropyran rings.

    • Protons on carbons adjacent to the nitrogen atom (C1 and C3) are expected to appear in the range of 2.5-3.5 ppm.

    • Protons on carbons adjacent to the oxygen atom (C8 and C10) are anticipated to be in the 3.4-4.5 ppm region.[6]

    • The remaining methylene protons on the rings will likely appear as complex multiplets in the upfield region (1.5-2.5 ppm).

    • The N-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • The spiro carbon (C6) will be a quaternary carbon and is expected to have a chemical shift in the range of 70-80 ppm.

    • Carbons adjacent to the nitrogen (C1 and C3) will likely appear around 40-50 ppm.

    • Carbons adjacent to the oxygen (C8 and C10) are expected in the 60-70 ppm range.

    • The remaining carbons of the rings will be found in the 20-40 ppm region.

Table 1: Anticipated NMR Data for this compound

NucleusAnticipated Chemical Shift (ppm)Multiplicity
¹H3.4 - 4.5Multiplets
2.5 - 3.5Multiplets
1.5 - 2.5Multiplets
VariableBroad Singlet
¹³C70 - 80Singlet
60 - 70Triplets
40 - 50Triplets
20 - 40Triplets
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • A broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.

  • A strong C-O stretching vibration for the ether linkage is anticipated in the 1050-1150 cm⁻¹ region.[6][7]

  • C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.

  • The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ will confirm the complete reduction of the starting ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 155, corresponding to the molecular weight of this compound. Common fragmentation patterns for ethers and amines would be anticipated.[8] Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a likely fragmentation pathway.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₉H₁₇NO).

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has outlined a plausible and detailed synthetic route, drawing upon established chemical principles and analogous syntheses. The proposed pathway is designed to be robust and amenable to adaptation for the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound. Further exploration of this and other related oxa-aza-spirocyclic systems is warranted and is anticipated to yield novel compounds with interesting biological activities, contributing to the advancement of drug discovery and development.

References

9-Oxa-2-azaspiro[5.5]undecane: A Novel Chemical Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. Three-dimensional molecular architectures are increasingly sought after to expand the boundaries of accessible chemical space and to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Within this landscape, spirocyclic systems have emerged as privileged scaffolds due to their inherent structural rigidity and novel three-dimensional exit vectors. This technical guide introduces the 9-Oxa-2-azaspiro[5.5]undecane core, a largely unexplored scaffold poised for significant impact in medicinal chemistry. We will delve into its structural rationale, propose robust synthetic strategies, and explore its potential in targeting complex biological systems, particularly within the central nervous system (CNS). This document is intended to serve as a comprehensive resource, providing both the conceptual framework and practical methodologies to empower researchers to unlock the full potential of this promising new scaffold.

The Rationale for 3D Scaffolds: Introducing this compound

The "flatland" of traditional drug discovery, dominated by aromatic and planar molecules, is giving way to a new era of three-dimensional chemical scaffolds. Spirocyclic compounds, characterized by a single atom as the pivot point for two rings, offer a unique conformational rigidity that can pre-organize appended functional groups for optimal interaction with biological targets. This can lead to significant gains in binding affinity and selectivity.

The this compound scaffold, a fusion of a piperidine and a tetrahydropyran ring, presents a compelling combination of features:

  • Structural Rigidity: The spirocyclic nature of the core limits conformational flexibility, reducing the entropic penalty upon binding to a target.

  • Defined Exit Vectors: Substituents on the piperidine and tetrahydropyran rings are projected into distinct regions of three-dimensional space, allowing for precise probing of protein binding pockets.

  • Embedded Heteroatoms: The presence of both a basic nitrogen in the piperidine ring and an oxygen in the tetrahydropyran ring provides opportunities for hydrogen bonding and other key polar interactions. The nitrogen atom also serves as a convenient handle for further derivatization.

  • Favorable Physicochemical Properties: The incorporation of heteroatoms can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to purely carbocyclic analogues.

Synthetic Strategies for the this compound Core

While the direct synthesis of this compound is not extensively documented in the literature, its construction can be envisioned through established and reliable synthetic transformations. Two plausible retrosynthetic disconnections are presented below, offering flexibility in starting material selection and overall synthetic strategy.

Retrosynthetic Analysis

A logical approach to the synthesis of the this compound core (I) is through the formation of the piperidine ring. This can be achieved via an intramolecular cyclization.

G cluster_retro1 Retrosynthetic Approach A: Intramolecular Cyclization cluster_retro2 Retrosynthetic Approach B: Reductive Amination scaffold This compound (I) amino_alcohol Amino Alcohol Intermediate (II) scaffold->amino_alcohol Intramolecular Cyclization keto_acid Keto Acid Intermediate (IV) scaffold->keto_acid Reductive Amination keto_ester Keto Ester Precursor (III) amino_alcohol->keto_ester Reduction & Amine Formation thp Tetrahydropyran Starting Material keto_ester->thp malonate Malonate Derivative keto_ester->malonate thp_lactone Tetrahydropyran Lactone keto_acid->thp_lactone organometallic Organometallic Reagent keto_acid->organometallic

Figure 1: Retrosynthetic analysis of the this compound scaffold.

Approach A envisions the formation of the piperidine ring via an intramolecular cyclization of a key amino alcohol intermediate (II). This intermediate can be accessed from a keto ester (III), which in turn is derived from a suitable tetrahydropyran starting material and a malonate derivative.

Approach B proposes a convergent strategy centered around the reductive amination of a keto acid intermediate (IV) with a suitable amine source. This keto acid can be synthesized from a tetrahydropyran lactone and an appropriate organometallic reagent.

Proposed Forward Synthesis: A Step-by-Step Protocol (Based on Approach A)

This proposed synthesis is based on well-precedented reactions in heterocyclic chemistry and offers a practical route to the target scaffold.

G start Tetrahydropyran-4-one step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Michael Addition (e.g., Nitromethane, DBU) intermediate1->step2 intermediate2 Nitro Ester step2->intermediate2 step3 Nef Reaction & Ester Hydrolysis (e.g., 1. NaOMe, 2. H2SO4) intermediate2->step3 intermediate3 Keto Acid step3->intermediate3 step4 Esterification (e.g., EtOH, H+) intermediate3->step4 intermediate4 Keto Ester (III) step4->intermediate4 step5 Reductive Amination (e.g., NH4OAc, NaBH3CN) intermediate4->step5 intermediate5 Amino Ester step5->intermediate5 step6 Reduction of Ester (e.g., LiAlH4) intermediate5->step6 intermediate6 Amino Alcohol (II) step6->intermediate6 step7 Intramolecular Cyclization (e.g., MsCl, Et3N then heat) intermediate6->step7 final_product This compound (I) step7->final_product

Figure 2: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of the this compound Core

  • Synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate: To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir the mixture for 30 minutes, then add a solution of tetrahydropyran-4-one in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. Purify the residue by column chromatography.

  • Synthesis of Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate: Dissolve the α,β-unsaturated ester from the previous step in nitromethane. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir the reaction at room temperature for 24 hours. Remove the excess nitromethane under reduced pressure and purify the crude product by column chromatography.

  • Synthesis of 2-(4-oxotetrahydro-2H-pyran-4-yl)acetic acid: Prepare a solution of sodium methoxide in methanol and add the nitro ester. After stirring for 1 hour, pour the mixture into a cold solution of concentrated sulfuric acid. Stir for an additional 2 hours, then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the keto acid.

  • Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate (III): Reflux the keto acid in ethanol with a catalytic amount of sulfuric acid for 12 hours. Neutralize the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. The organic phase is dried and concentrated to give the keto ester.

  • Synthesis of Ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate: To a solution of the keto ester in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction at room temperature overnight. Quench with water and extract with dichloromethane. The organic layers are dried and concentrated.

  • Synthesis of 2-(4-aminotetrahydro-2H-pyran-4-yl)ethan-1-ol (II): Add the amino ester dropwise to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C. Stir the reaction at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the amino alcohol.

  • Synthesis of this compound (I): Dissolve the amino alcohol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir for 1 hour, then warm to room temperature and stir for an additional 2 hours. Wash the reaction mixture with saturated aqueous NaHCO3, dry the organic layer, and concentrate. Dissolve the crude mesylate in a high-boiling solvent such as toluene and heat to reflux for 12 hours to effect cyclization. After cooling, purify by column chromatography to yield the target scaffold.

Physicochemical Properties and Characterization

The this compound scaffold possesses physicochemical properties that make it an attractive starting point for drug discovery programs.

PropertyPredicted/Typical ValueSignificance in Drug Discovery
Molecular Weight 155.24 g/mol Low molecular weight provides ample opportunity for derivatization while remaining within the "Rule of Five" guidelines.
cLogP ~1.2 - 1.5A balanced lipophilicity, suggesting good potential for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) ~21.3 ŲLow TPSA is often correlated with good cell permeability and blood-brain barrier penetration.
pKa (of the amine) ~9.5 - 10.5The basicity of the piperidine nitrogen allows for salt formation to improve solubility and provides a key interaction point for target binding.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Expect complex multiplets in the aliphatic region corresponding to the protons on the piperidine and tetrahydropyran rings. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will be downfield.

    • ¹³C NMR: The spirocyclic carbon will appear as a quaternary carbon signal. The carbons adjacent to the heteroatoms will be deshielded and appear at lower field.

  • Mass Spectrometry: The molecular ion peak (M+) should be readily observable by techniques such as GC-MS or ESI-MS.

Potential Biological Applications and In Silico Target Exploration

The structural features of this compound suggest its potential utility in targeting a variety of biological systems. The presence of a basic nitrogen within a rigid framework is a common motif in ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly within the CNS.

In Silico Workflow for Target Identification

To explore the potential biological space of this scaffold, a computational workflow can be employed.

G start This compound Scaffold step1 Virtual Library Generation (Diverse R-group substitution) start->step1 intermediate1 Library of Analogs step1->intermediate1 step2 Pharmacophore-Based Screening (Against known CNS targets, e.g., GPCRs) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Molecular Docking (Into homology models or crystal structures) intermediate2->step3 intermediate3 Binding Pose and Score step3->intermediate3 step4 ADMET Prediction (e.g., BBB permeability, metabolic stability) intermediate3->step4 intermediate4 Filtered Lead Candidates step4->intermediate4 end_point Prioritized Compounds for Synthesis intermediate4->end_point

Figure 3: In silico workflow for target identification and lead optimization.

Protocol 2: In Silico Target Fishing and Lead Prioritization

  • Virtual Library Generation: Create a virtual library of derivatives by decorating the this compound core with a diverse set of substituents at the piperidine nitrogen and other available positions.

  • Pharmacophore Screening: Utilize pharmacophore models of known ligands for CNS targets, such as dopamine, serotonin, or sigma receptors, to rapidly screen the virtual library for compounds with matching features.

  • Molecular Docking: For the hits identified in the pharmacophore screen, perform molecular docking studies into the binding sites of the corresponding protein targets to predict binding modes and estimate binding affinities.

  • ADMET Prediction: Employ computational models to predict the ADME properties of the most promising docked compounds, including blood-brain barrier permeability, metabolic stability, and potential for off-target effects. This will aid in prioritizing candidates for synthesis and biological evaluation.

A Hypothetical Signaling Pathway: Targeting the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases. Many known sigma-1 receptor ligands contain a basic amine within a rigid or semi-rigid framework. The this compound scaffold is an excellent starting point for the design of novel sigma-1 receptor modulators.

G ligand This compound Derivative (Ligand) receptor Sigma-1 Receptor ligand->receptor Binds and Modulates ip3r IP3 Receptor receptor->ip3r Stabilizes er Endoplasmic Reticulum ip3r->er Located on ca_release Ca2+ Release ip3r->ca_release Regulates downstream Modulation of Neuronal Excitability ca_release->downstream

Figure 4: Hypothetical modulation of the Sigma-1 receptor signaling pathway.

In this hypothetical pathway, a derivative of the this compound scaffold acts as a ligand for the sigma-1 receptor located at the endoplasmic reticulum. By binding to the receptor, it could modulate its interaction with the IP3 receptor, thereby influencing calcium signaling and ultimately affecting neuronal excitability. This provides a plausible mechanism through which this novel scaffold could exert therapeutic effects in CNS disorders.

Conclusion and Future Directions

The this compound scaffold represents a novel and promising entry into the expanding world of three-dimensional molecular architectures for drug discovery. Its unique combination of structural rigidity, defined exit vectors, and embedded heteroatoms makes it an ideal starting point for the development of new chemical entities with potentially superior pharmacological properties. The synthetic strategies outlined in this guide provide a clear and actionable path for the synthesis of the core structure and its derivatives. Furthermore, the in silico analysis suggests that this scaffold is particularly well-suited for targeting complex biological systems within the central nervous system.

As a Senior Application Scientist, I am confident that the exploration of the this compound chemical space will yield novel and valuable insights for the drug discovery community. It is our hope that this technical guide will serve as a catalyst for further research and development in this exciting area.

A Technical Guide to the Spectroscopic Characterization of 9-Oxa-2-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 9-Oxa-2-azaspiro[5.5]undecane. As a valuable scaffold in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and methodologies for its acquisition and interpretation. While direct experimental spectra for this specific compound are not widely published, this guide will present a detailed, predictive analysis based on its molecular structure and data from analogous compounds.

Molecular Structure and its Spectroscopic Implications

This compound (CAS 57289-77-7) is a spirocyclic compound featuring a piperidine ring and a tetrahydropyran ring fused at a single carbon atom, the spirocenter.[1][2] This unique arrangement has significant implications for its spectroscopic signature. The piperidine ring contains a secondary amine, and the tetrahydropyran ring includes an ether linkage. The molecule has a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol .[1][2]

The key structural features that will dominate the spectroscopic data are:

  • The C-N bond of the secondary amine.

  • The C-O-C linkage of the ether.

  • The spirocyclic carbon, which is a quaternary carbon.

  • The various aliphatic C-H bonds in both rings.

A clear understanding of the molecular structure is the first step in any spectroscopic analysis.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and tetrahydropyran rings. The chemical shifts will be influenced by the proximity of the electronegative nitrogen and oxygen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N-H1.5 - 2.5Broad singlet1H
H-1, H-32.6 - 2.8Multiplet4H
H-4, H-61.4 - 1.6Multiplet4H
H-8, H-103.5 - 3.7Multiplet4H
H-7, H-111.5 - 1.7Multiplet4H

Rationale behind the predictions:

  • N-H Proton: The proton on the nitrogen will likely appear as a broad singlet due to quadrupole broadening and exchange. Its chemical shift can vary with solvent and concentration.

  • Protons adjacent to Nitrogen (H-1, H-3): These protons are deshielded by the adjacent nitrogen atom and are expected to appear in the 2.6 - 2.8 ppm range.

  • Protons adjacent to Oxygen (H-8, H-10): These protons are more significantly deshielded by the more electronegative oxygen atom, leading to a downfield shift to the 3.5 - 3.7 ppm region.

  • Other Aliphatic Protons: The remaining methylene protons on both rings are in a more shielded environment and are expected to appear in the typical aliphatic region of 1.4 - 1.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler in terms of multiplicity (with proton decoupling) but equally informative.

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 (Spiro)70 - 80
C-1, C-345 - 55
C-8, C-1065 - 75
C-4, C-625 - 35
C-7, C-1120 - 30

Rationale behind the predictions:

  • Spiro Carbon (C-5): This quaternary carbon is bonded to both nitrogen and oxygen (through the chain), which will shift it significantly downfield.

  • Carbons adjacent to Nitrogen (C-1, C-3): These carbons are deshielded by the nitrogen atom.

  • Carbons adjacent to Oxygen (C-8, C-10): The high electronegativity of oxygen will cause a significant downfield shift for these carbons.

  • Other Aliphatic Carbons: The remaining carbons will appear in the typical upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.

cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent h1 1H NMR dissolve->h1 c13 13C NMR dissolve->c13 twoD 2D NMR (COSY, HSQC, HMBC) h1->twoD c13->twoD structure Structural Elucidation twoD->structure

Figure 2: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H, C-N, C-O, and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, sharp
C-H Stretch (aliphatic)2850 - 2960Strong
C-O Stretch (ether)1050 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium
N-H Bend1550 - 1650Medium

Rationale behind the predictions:

  • The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region.

  • The aliphatic C-H stretching vibrations will give rise to strong absorptions just below 3000 cm⁻¹.

  • The C-O stretching vibration of the ether is expected to be a strong, characteristic band in the fingerprint region.

  • The C-N stretch and N-H bend are also expected in the fingerprint region and help confirm the presence of the amine.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Sampling Technique:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, it can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): This is a modern and convenient technique where the sample (liquid or solid) is placed directly on an ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected.

    • The sample spectrum is then recorded.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of 155.24 is expected. Depending on the ionization technique, this may be observed as [M]⁺• or [M+H]⁺.

  • Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner, primarily through alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Plausible Fragmentation Pathways:

  • Alpha-cleavage adjacent to Nitrogen: Loss of a propyl radical from the piperidine ring to form a stable iminium ion.

  • Alpha-cleavage adjacent to Oxygen: Loss of an ethyl radical from the tetrahydropyran ring to form a stable oxonium ion.

  • Ring Opening and subsequent fragmentation: The piperidine or tetrahydropyran ring could open, followed by further fragmentation.

cluster_frags Key Fragments M [C9H17NO]+• m/z = 155 frag1 [M - C3H7]+• m/z = 112 M->frag1 α-cleavage (N) frag2 [M - C2H5]+• m/z = 126 M->frag2 α-cleavage (O) frag3 [C5H10N]+ m/z = 84 M->frag3 Ring Cleavage

Figure 3: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and its fragments.

  • Ionization Technique:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. This is common in GC-MS.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a prominent molecular ion peak (e.g., [M+H]⁺), which is useful for confirming the molecular weight. These are common in LC-MS.

  • Data Acquisition:

    • The sample is introduced into the ion source.

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive analysis, the principles and methodologies described are fundamental to the characterization of novel chemical entities. The expected spectroscopic data, summarized in the tables and figures above, provide a robust framework for researchers to confirm the synthesis and purity of this important heterocyclic scaffold. Any experimental investigation should employ a combination of these techniques for unambiguous structure confirmation, with 2D NMR experiments being particularly crucial for this class of spirocyclic compounds.

References

"conformational analysis of the 9-Oxa-2-azaspiro[5.5]undecane ring system"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 9-Oxa-2-azaspiro[5.5]undecane Ring System

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity and three-dimensional complexity is paramount for effective drug design.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable frameworks.[1][3] Their inherent three-dimensionality and conformational pre-organization can lead to enhanced binding affinity, selectivity, and improved physicochemical properties compared to their linear or simpler cyclic counterparts.[3]

Among these, the this compound scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, including potent antituberculosis agents that inhibit the MmpL3 protein, inhibitors of soluble epoxide hydrolase (sEH) for treating chronic kidney diseases, and dual-action opioid receptor agonists and σ1 receptor antagonists for pain management.[4]

The biological efficacy of these molecules is inextricably linked to their specific three-dimensional shape. Therefore, a rigorous understanding of the conformational preferences of the this compound ring system is not merely an academic exercise but a critical prerequisite for the rational design of next-generation therapeutics. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles, computational strategies, and experimental methodologies required to elucidate and validate the conformational behavior of this important scaffold.

Chapter 1: Theoretical Foundations of Conformational Preference

The this compound system is composed of a tetrahydropyran ring and a piperidine ring fused at the C5 carbon, the spirocyclic center. The conformational behavior of the entire molecule is dictated by the interplay of steric and stereoelectronic effects within and between these two six-membered rings.

Chair Conformations and Ring Inversion

Both the tetrahydropyran and piperidine rings preferentially adopt a low-energy chair conformation to minimize torsional strain and angle strain. For the unsubstituted scaffold, this results in several possible chair-chair combinations. The key to understanding the system's preference lies in the orientation of the C-O and C-N bonds relative to the spiro center.

The Decisive Role of the Anomeric Effect

The most dominant force governing the conformation of the tetrahydropyran ring, and by extension the entire spirocycle, is the anomeric effect .[5] This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to occupy the axial position, contrary to what would be predicted by steric hindrance alone.[5]

In the this compound system, the anomeric carbon is the spirocyclic C5. The "substituent" in this context is the C-N bond of the adjacent piperidine ring. The anomeric effect stabilizes the conformation where the C5-N2 bond is axial with respect to the tetrahydropyran ring. This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen (O9) and the antibonding orbital (σ*) of the axial C5-N2 bond.[6] This interaction effectively delocalizes electron density, lowering the overall energy of the molecule. Maximizing these anomeric interactions is often the primary determinant of the most stable isomer.[6]

Conversely, a conformation where the C5-N2 bond is equatorial lacks this stabilizing overlap and is therefore energetically less favorable. The magnitude of the anomeric effect is typically estimated to be 4-8 kJ/mol, a significant factor in determining conformational equilibrium.[5]

Chapter 2: Computational Approaches to Mapping the Energy Landscape

Computational chemistry provides an indispensable toolkit for predicting and quantifying the relative stabilities of different conformers, offering insights that can guide and validate experimental work.[6] A typical computational investigation follows a systematic workflow to map the potential energy surface and identify the global minimum energy conformation.

Key Computational Methodologies
  • Molecular Mechanics (MM): Force fields like MMFF94 are used for initial, rapid conformational searches.[7] This step explores a wide range of possible geometries to identify a set of low-energy candidate structures without the high computational cost of more advanced methods.

  • Density Functional Theory (DFT): DFT provides a much more accurate description of the electronic structure, making it the gold standard for geometry optimization and energy calculations of the candidate conformers.[6] This method allows for the precise calculation of the Gibbs free energy differences between isomers, providing a quantitative prediction of their relative populations at equilibrium.[6]

Protocol: A Self-Validating Computational Workflow

A robust computational protocol is a self-validating system where results are cross-checked for consistency.

Step 1: Initial Structure Generation

  • Build the 3D structure of the this compound ring system using a molecular editor. Generate multiple starting geometries, including different chair-chair combinations, to ensure comprehensive exploration of the conformational space.

Step 2: Conformational Search (Molecular Mechanics)

  • Submit each starting geometry to a conformational search using a molecular mechanics force field (e.g., MMFF94). This will generate a family of low-energy conformers.

Step 3: Geometry Optimization (DFT)

  • Take the lowest energy, unique conformers from the MM search and perform full geometry optimization using DFT (e.g., B3LYP functional with a 6-31G* basis set). This refines the molecular structure to a stationary point on the potential energy surface.

Step 4: Frequency Calculation (DFT)

  • Perform a frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energy.

Step 5: Analysis and Prediction

  • Compare the absolute Gibbs free energies to identify the thermodynamic product, which is the most stable conformer.[6] Analyze key geometric parameters (dihedral angles, bond lengths) and predict NMR parameters (e.g., coupling constants) for comparison with experimental data.

G cluster_prep Structure Preparation cluster_mm Exploratory Search cluster_dft High-Level Refinement cluster_analysis Data Interpretation A 1. Build 3D Structures (Multiple Isomers) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT) B->C D 4. Frequency Calculation (DFT) C->D Verify Minima E 5. Analyze Energies & Predict NMR Parameters D->E F Global Minimum Conformation E->F

Caption: A generalized workflow for the computational investigation of conformational isomers using DFT.

Data Presentation: Summarizing Computational Results

Quantitative data from computational studies should be presented clearly to facilitate comparison.

ConformerKey Dihedral Angles (°)Relative Gibbs Free Energy (kJ/mol)Predicted ³J(H,H) (Hz)
A (Anomeric) O9-C5-N2-C3: ~60 (axial)0.00 (Global Minimum)H4a-H5: ~3.5
B (Non-Anomeric) O9-C5-N2-C3: ~180 (equatorial)> 8.0H4a-H5: ~10.5

Chapter 3: Experimental Elucidation via NMR Spectroscopy

While computation provides a powerful predictive framework, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for determining molecular structure and conformation in solution.[8][9] The analysis relies on interpreting key parameters that are exquisitely sensitive to the molecule's 3D geometry.

Diagnostic NMR Parameters
  • ¹H and ¹³C Chemical Shifts: The precise chemical shift of each nucleus is determined by its local electronic environment. Protons in axial versus equatorial positions experience different shielding effects from the ring structure, leading to distinct and predictable chemical shifts.

  • ³JHH Coupling Constants: The magnitude of the through-bond coupling between two protons separated by three bonds (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants allows for the direct estimation of torsional angles within the rings, providing powerful evidence for a specific chair conformation.

  • Nuclear Overhauser Effect (NOE): NOE correlations, observed in 2D NOESY or ROESY experiments, arise from through-space dipolar coupling between protons that are close to each other (< 5 Å).[7] The presence or absence of specific NOEs provides unambiguous proof of the relative spatial arrangement of atoms, which is essential for confirming stereochemistry and overall conformation.[7][8] For example, strong NOEs between axial protons on the same face of a ring (1,3-diaxial interactions) are a hallmark of a chair conformation.

Protocol: A Standard NMR Workflow for Structure Elucidation

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

Step 2: Data Acquisition

  • Acquire a standard set of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).

    • 1D: ¹H, ¹³C{¹H}

    • 2D Homonuclear: ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • 2D Heteronuclear: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

    • 2D Heteronuclear: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

    • 2D NOE: ¹H-¹H NOESY or ROESY to identify through-space correlations.

Step 3: Spectral Assignment

  • Use the combination of COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C chemical shifts.

Step 4: Conformational Analysis

  • Extract key ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

  • Analyze the 2D NOESY spectrum to identify diagnostic cross-peaks that define the spatial arrangement of the protons and, therefore, the conformation of the rings.

G cluster_acq Data Acquisition cluster_assign Spectral Assignment cluster_analysis Structural Analysis A 1. Prepare Sample in Deuterated Solvent B 2. Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, NOESY) A->B C 3. Assign Resonances using COSY, HSQC, HMBC B->C D 4. Measure J-Couplings (Dihedral Angles) C->D E 5. Analyze NOEs (Spatial Proximity) C->E F Final 3D Structure & Conformation D->F E->F

Caption: A standard workflow for experimental structure and conformation elucidation using NMR spectroscopy.

Chapter 4: Synergistic Analysis: The Path to Unambiguous Assignment

The highest level of confidence in a conformational assignment is achieved when computational and experimental data converge to support the same model. This synergistic approach forms a self-validating system where each method addresses the potential weaknesses of the other.

DFT calculations can explore conformations that may be too sparsely populated to observe experimentally, while NMR provides a direct measurement of the molecule's properties in the real world (in solution). When the experimentally measured NMR parameters (J-couplings, NOEs) closely match those predicted for the computationally derived lowest-energy conformer, the structural assignment is considered validated.

For the this compound system, this means comparing the experimental data against the predictions for the anomerically-stabilized conformer. A small ³JHH coupling between an axial and an equatorial proton, combined with strong 1,3-diaxial NOE correlations, would provide definitive experimental proof for the chair conformation predicted by theory to be the most stable.

G cluster_comp Computational Arm cluster_exp Experimental Arm A DFT Calculations B Predicted Structures & NMR Parameters A->B E Comparison & Validation B->E C NMR Experiments D Measured NMR Parameters C->D D->E F Validated Conformation E->F

Caption: The synergistic relationship between computational prediction and experimental NMR validation.

Conclusion

The conformational analysis of the this compound ring system is a multi-faceted process that relies on a strong foundation of stereoelectronic theory, the predictive power of computational chemistry, and the definitive evidence of NMR spectroscopy. The dominant anomeric effect strongly favors a chair-chair conformation where the piperidine ring is oriented axially with respect to the tetrahydropyran ring. This preference can be robustly modeled using DFT and unequivocally confirmed in solution using a suite of 2D NMR experiments. As a privileged scaffold in drug discovery, a deep and accurate understanding of this conformational landscape is essential for designing potent and selective ligands, ultimately enabling the development of novel and more effective therapeutic agents.

References

Navigating the Three-Dimensional Frontier: A Technical Guide to the Chemical Space of 9-Oxa-2-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemistry has witnessed a paradigm shift from "flat," two-dimensional aromatic compounds to molecules rich in three-dimensionality. This evolution is driven by the need to engage with complex biological targets and to optimize pharmacokinetic and pharmacodynamic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor, offering a rigid yet conformationally diverse framework. Among these, the 9-Oxa-2-azaspiro[5.5]undecane core represents a particularly promising scaffold, blending the favorable properties of aza- and oxa-heterocycles within a spirocyclic architecture.

This guide provides a comprehensive exploration of the chemical space of this compound derivatives. We will delve into synthetic strategies, the exploration of its chemical landscape, and the intriguing pharmacological properties that make this scaffold a compelling starting point for drug discovery programs.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of the this compound core offers several advantages in medicinal chemistry:

  • Three-Dimensional Diversity: The spirocyclic nature imparts a distinct three-dimensional geometry, allowing for the precise spatial orientation of substituents to interact with biological targets. This

The Ascendant Scaffold: A Technical Guide to Oxa-Azaspiro[5.5]undecane Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced three-dimensionality and drug-like properties is paramount. Spirocyclic scaffolds have emerged as a particularly attractive structural motif, offering a unique blend of conformational rigidity and spatial complexity.[1][2] This inherent three-dimensionality allows for more precise and intricate interactions with biological targets, often leading to improved potency and selectivity. Among the diverse array of spirocyclic systems, the oxa-azaspiro[5.5]undecane core has garnered significant attention due to its presence in a variety of biologically active molecules and its synthetic tractability. This guide provides a comprehensive technical overview of oxa-azaspiro[5.5]undecane compounds, delving into their synthesis, diverse biological activities, and escalating importance in the development of next-generation therapeutics. We will explore the strategic rationale behind synthetic choices and the mechanistic underpinnings of their biological effects, offering a resource for researchers and professionals in the field of drug development.

I. Synthetic Strategies for the Oxa-Azaspiro[5.5]undecane Core

The efficient construction of the oxa-azaspiro[5.5]undecane scaffold is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Intramolecular Cyclization Approaches

A prevalent and versatile strategy for the synthesis of the 1-oxa-9-azaspiro[5.5]undecane core involves the intramolecular cyclization of a suitably functionalized piperidine precursor. This approach offers a high degree of control over the final structure.

A key example is the synthesis starting from N-Boc-4-piperidone. The initial step involves an epoxide formation using a Corey-Chaykovsky reagent, followed by a thermal ring-opening with an appropriate amine. Subsequent acylation and an intramolecular cyclization under basic conditions, such as with potassium tert-butoxide, yield the spirocyclic core.[3] This method is highly adaptable, allowing for the introduction of diversity at various positions of the scaffold.

Experimental Protocol: Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative [3]

  • Epoxide Formation: To a solution of N-Boc-piperidone in a suitable solvent, add Corey-Chaykovsky reagent. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Ring Opening: Add the desired arylamine to the epoxide solution and heat the mixture. The reaction progress is monitored by LC-MS.

  • Acylation: To the resulting amino alcohol, add an acyl halide in the presence of a non-nucleophilic base.

  • Intramolecular Cyclization: Treat the acylated intermediate with potassium tert-butoxide at a low temperature to facilitate the intramolecular cyclization, affording the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

  • Deprotection and N-Alkylation: Remove the Boc protecting group under acidic conditions, followed by N-alkylation to introduce the final substituent at the 9-position.

Prins Cyclization: A Convergent Approach

The Prins cyclization offers a more convergent and atom-economical route to the 1-oxa-9-azaspiro[5.5]undecane scaffold. This reaction allows for the construction of the core in a single step and facilitates the introduction of substituents at the 4-position of the spiro ring.[1][2] This method is particularly advantageous for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. An alternative approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of a strong acid like 70% H2SO4.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperidinone Piperidin-4-one Prins Prins Cyclization (e.g., 70% H2SO4) Piperidinone->Prins Butenol But-3-en-1-ol Butenol->Prins OxaAza 1-Oxa-9-azaspiro[5.5]undecane Prins->OxaAza

Caption: Prins cyclization for 1-oxa-9-azaspiro[5.5]undecane synthesis.

II. Diverse Biological Activities and Therapeutic Applications

The privileged nature of the oxa-azaspiro[5.5]undecane scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives.[2] This structural framework has proven to be a versatile template for the design of potent and selective modulators of various biological targets.

Antituberculosis Activity: Targeting MmpL3

A significant breakthrough in the application of oxa-azaspiro[5.5]undecane compounds has been in the development of novel antituberculosis agents.[1][2] Specifically, 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane has been identified as a potent inhibitor of the MmpL3 protein in M. tuberculosis.[1][2] MmpL3 is a crucial transporter protein essential for the survival of the bacterium, making it a promising target for new antituberculosis drugs.[1] Optimization of this lead compound, including the introduction of fluorine atoms into the tetrahydropyran ring, has led to derivatives with high activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis.[1]

Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism for Pain Management

In the pursuit of safer and more effective analgesics, researchers have explored a multimodal approach by designing ligands that simultaneously target the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[3][4] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual MOR agonists and σ1R antagonists.[3][4] This dual activity is hypothesized to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. One of the lead compounds from this series, 15au, demonstrated analgesic activity comparable to oxycodone in preclinical models but with less constipation.[3][4]

G cluster_compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative cluster_targets Biological Targets cluster_effects Pharmacological Effects Compound Compound 15au MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R σ1 Receptor Compound->Sigma1R Antagonism Constipation Reduced Constipation Compound->Constipation Leads to Analgesia Analgesia MOR->Analgesia Sigma1R->Analgesia Modulation

Caption: Dual-target mechanism for improved analgesia.

Inhibition of Soluble Epoxide Hydrolase for Chronic Kidney Disease

Trisubstituted urea derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[5] The inhibition of sEH is a promising therapeutic strategy for the treatment of chronic kidney diseases. One such compound exhibited excellent sEH inhibitory activity and bioavailability, and when administered orally, it lowered serum creatinine in a rat model of glomerulonephritis.[5]

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane, a related spirocyclic system, have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of Alzheimer's disease.[6] Several compounds displayed preferential affinity for M1 receptors over M2 receptors and exhibited potent antiamnesic activity in preclinical models with a favorable separation from cholinergic side effects.[6]

III. Structure-Activity Relationship (SAR) Insights

The systematic modification of the oxa-azaspiro[5.5]undecane scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

TargetScaffold PositionFavorable SubstituentsImpact on ActivityReference
MmpL34-position of tetrahydropyran ringOne or two fluorine atomsIncreased antituberculosis activity[1]
MOR/σ1R9-positionPhenethyl derivativesEnhanced dual-target affinity[4]
MOR/σ1R4-positionSubstituted pyridyl moietiesOptimal dual-target profile[4]
M1 Muscarinic Receptor2-position of tetrahydrofuran ringEthyl groupPreferential M1 affinity[6]
M1 Muscarinic Receptor3-position of tetrahydrofuran ringMethylene groupPreferential M1 affinity[6]

IV. Future Directions and Conclusion

The oxa-azaspiro[5.5]undecane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the design of new drugs targeting a wide range of diseases. Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies to access novel analogs. Furthermore, a deeper understanding of the conformational preferences of this spirocyclic system will aid in the rational design of next-generation inhibitors and modulators with improved potency, selectivity, and pharmacokinetic properties. The diverse biological activities already uncovered for this privileged scaffold strongly suggest that many more therapeutic applications are yet to be discovered.

References

In Silico Characterization of 9-Oxa-2-azaspiro[5.5]undecane: A Technical Guide to Predictive Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a compelling, three-dimensional chemical framework with significant potential in medicinal chemistry. Its inherent structural rigidity and novel chemical space offer opportunities for developing selective and potent therapeutic agents. This technical guide provides a comprehensive, in-silico workflow for the predictive characterization of the parent molecule (CAS: 57289-77-7). We detail the rationale and step-by-step protocols for determining its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological targets. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate early-stage discovery programs involving novel spirocyclic scaffolds.

Introduction: The Rationale for In Silico First

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Undesirable pharmacokinetic and toxicity profiles are leading causes of late-stage attrition, incurring significant financial and temporal costs.[1] Computational, or in silico, methods provide an indispensable toolkit for forecasting these properties before a single gram of a compound is synthesized.[2] By building predictive models based on a molecule's structure, we can prioritize candidates with a higher probability of success, guide synthetic efforts, and reduce reliance on extensive animal testing.[1][3]

The this compound scaffold is of particular interest due to the prevalence of spirocycles in biologically active molecules.[4] Their rigid, three-dimensional nature can confer improved binding affinity and selectivity for protein targets compared to more flexible, linear molecules.[5] However, this structural complexity also necessitates a thorough understanding of its inherent properties. This guide establishes a self-validating computational protocol to build a foundational dataset for this promising scaffold.

Foundational Step: Molecular Representation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. The process begins with obtaining a standardized, energy-minimized 3D representation.

Protocol 2.1: Obtaining and Preparing the 3D Molecular Structure
  • Obtain SMILES String: The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common standard. The SMILES string for this compound is C1COCC2(CCNCC2)O1. This can be sourced from public databases like PubChem or ChemScene.[6][7]

  • Generate 2D and 3D Coordinates: Use a cheminformatics toolkit (e.g., RDKit, Open Babel) or a molecular modeling software suite like Schrödinger or DataWarrior to convert the SMILES string into a 3D structure.[8][9] These tools employ rule-based algorithms and distance geometry to generate a plausible initial conformation.

  • Energy Minimization (Rationale): The initial 3D structure is a rough approximation. To achieve a more realistic, low-energy conformation, it must be refined using force fields (e.g., MMFF94, OPLS). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain, which is critical for subsequent predictions like molecular docking where shape-complementarity is key.

  • Protonation State (Rationale): The ionization state of a molecule at physiological pH (typically ~7.4) dramatically affects its properties, including solubility and target binding. The secondary amine in the this compound scaffold is basic. It is crucial to determine its pKa and assign the correct protonation state. Tools like ChemAxon or the Marvin suite can predict pKa values, ensuring the molecule is represented in its most prevalent biological state.[9]

Workflow for In Silico Property and Activity Prediction

The following diagram outlines the comprehensive workflow for characterizing the this compound scaffold. This process is designed to be iterative, where insights from one stage can inform decisions in another.

G cluster_0 Input Preparation cluster_1 Property Prediction cluster_2 Activity Prediction cluster_3 Analysis & Decision Input 1. Obtain SMILES (e.g., PubChem) Prep3D 2. Generate 3D Structure & Energy Minimize Input->Prep3D PhysChem 3. Physicochemical Properties (LogP, Solubility, TPSA) Prep3D->PhysChem Target 5. Target Identification (Chemogenomics, Similarity) Prep3D->Target ADMET 4. ADMET Profile (BBB, CYP Inhibition, Toxicity) PhysChem->ADMET Analysis 8. Data Integration & Interpretation ADMET->Analysis Docking 6. Molecular Docking (Binding Mode & Affinity) Target->Docking Docking->Analysis QSAR 7. QSAR Modeling (For Analogs) QSAR->Analysis Decision 9. Go/No-Go Decision for Synthesis Analysis->Decision ADMET_Workflow cluster_ADME ADME Prediction cluster_Tox Toxicity Prediction Input Input Molecule This compound Absorption Absorption Human Intestinal Absorption (HIA) Caco-2 Permeability Input->Absorption:f0 Distribution Distribution Blood-Brain Barrier (BBB) Plasma Protein Binding (PPB) Input->Distribution:f0 Metabolism Metabolism CYP450 Substrate/Inhibitor 2D6, 3A4, etc. Input->Metabolism:f0 Excretion Excretion Renal Clearance Input->Excretion:f0 Toxicity Toxicity hERG Inhibition AMES Mutagenicity Hepatotoxicity Input->Toxicity:f0 Output Integrated ADMET Profile - Druggability Assessment - Liability Identification Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

References

Whitepaper: A Proposed Preliminary Biological Screening Cascade for Novel 9-Oxa-2-azaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Abstract

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a novel chemical space with significant potential for therapeutic innovation. Its unique three-dimensional structure, conferred by the spirocyclic core, combined with the hydrogen bonding capabilities of the oxygen and nitrogen heteroatoms, makes it an attractive starting point for library synthesis. This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of novel analogs based on this scaffold. We propose a hypothesis-driven approach focusing on potential Central Nervous System (CNS) activity, a common therapeutic area for azaspirocyclic compounds. The described workflow integrates high-throughput primary screens, secondary target validation and selectivity assays, and crucial early-stage ADMET profiling. This document serves as a practical, experience-driven roadmap for elucidating the biological potential of these compounds and identifying promising lead candidates for further development.

Introduction: The Rationale for Screening this compound Analogs

The quest for novel chemical entities with favorable drug-like properties is a cornerstone of modern pharmacology. Spirocyclic systems are of particular interest because their inherent conformational rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogs. The this compound core contains key pharmacophoric features:

  • A Basic Nitrogen Center: The secondary amine is expected to be protonated at physiological pH, enabling potential ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. This is a classic feature of many CNS-active agents.

  • A Spirocyclic Core: This imparts a well-defined three-dimensional geometry, reducing the entropic penalty upon binding to a target and potentially enhancing selectivity.

  • An Ether Oxygen: The oxygen atom acts as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within a binding pocket.

Given these structural attributes, a logical and resource-efficient starting point is to screen a library of these analogs for activity against a panel of CNS targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are frequently modulated by such scaffolds.

This guide details a three-tiered screening cascade designed to efficiently identify active compounds, confirm their mechanism, and provide early insights into their drug-like properties.

The Screening Cascade: A Phased Approach

A tiered approach is essential to efficiently manage resources and focus medicinal chemistry efforts on the most promising compounds.[1] Our proposed cascade progresses from broad, high-throughput screening to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Early Lead Characterization A Compound Library (this compound analogs) B Cytotoxicity Screen (Resazurin Assay) A->B Single High Concentration C Target-Based Screen (Radioligand Binding Panel) A->C Single High Concentration D Phenotypic Screen (Neuronal Viability Assay) A->D Single High Concentration B->C Filter out cytotoxic compounds B->D Filter out cytotoxic compounds E Dose-Response Analysis (IC50/EC50 Determination) C->E Binding Hits D->E Phenotypic Hits F Selectivity Profiling (Against Related Targets) E->F Confirmed Hits G Functional Assay Confirmation (e.g., cAMP Assay) F->G Selective Hits H Mechanism of Action Studies G->H I Early ADMET Profiling (Permeability, Stability) H->I J Lead Candidate Selection I->J

Caption: Proposed multi-tiered screening cascade for novel compounds.

Phase 1: Primary Screening Methodologies

The goal of primary screening is to cast a wide net to identify any compound demonstrating biological activity at a single, high concentration (typically 10 µM). High-throughput screening (HTS) methodologies are employed to rapidly assess large numbers of analogs.[2][3][4]

Foundational Assay: Cytotoxicity Screening

Before assessing therapeutic potential, it is crucial to identify and exclude compounds that are overtly toxic to cells. This ensures that effects observed in subsequent assays are not simply artifacts of cell death.

Recommended Assay: Resazurin (AlamarBlue) Cell Viability Assay. Causality: The resazurin assay is selected over older methods like MTT for several reasons. It is a homogenous (no-wash) assay where the soluble, non-fluorescent blue dye (resazurin) is reduced to the highly fluorescent pink product (resorufin) by metabolically active cells.[5] This provides a sensitive readout of cell health. Unlike MTT, it does not require a final solubilization step, which reduces handling and potential errors.[6][7] Furthermore, it is non-lytic, meaning the cells can potentially be used for subsequent assays.[8]

Protocol: Resazurin Cytotoxicity Assay

  • Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y) in 96- or 384-well clear-bottom black plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of each analog in DMSO. Serially dilute to create a working solution that will yield a final assay concentration of 10 µM (with a final DMSO concentration ≤ 0.1%).

  • Incubation: Add the compound solution to the cells and incubate for 24-48 hours. Include vehicle-only (0.1% DMSO) controls for 100% viability and a known toxin (e.g., staurosporine) as a positive control for cell death.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Signal Development: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measurement: Read fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Compounds reducing cell viability by >20% are flagged as cytotoxic and deprioritized.

Target-Based Screening: CNS Receptor Binding Panel

This approach directly measures the ability of the analogs to bind to a panel of known CNS targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a target receptor due to their sensitivity and robustness.[9][10]

Recommended Assay: Radioligand Competition Binding Assay. Causality: A competition assay is used for HTS because it allows for the screening of unlabeled test compounds by measuring their ability to displace a known, high-affinity radioligand from the target receptor.[9][11] This is more practical and cost-effective than synthesizing a radiolabeled version of every new analog. A panel of receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Muscarinic M1) provides broad coverage of key CNS signaling pathways.

Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor of interest (e.g., CHO-D2R).[12] Protein concentration is quantified using a BCA assay.

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) at its approximate Kd, and the test compound (10 µM final concentration).[1]

  • Control Wells:

    • Total Binding: Membrane + Radioligand + Buffer

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the plate contents through a glass fiber filter mat using a vacuum manifold. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each compound: % Inhibition = 100 * (1 - [(Test Cmpd CPM - NSB CPM) / (Total CPM - NSB CPM)]) Compounds showing >50% inhibition are considered "hits."

Phase 2: Hit Confirmation and Secondary Assays

Hits from primary screening are re-tested and further characterized to confirm their activity, determine their potency and selectivity, and elucidate their functional effects.

Dose-Response Analysis

The first step is to confirm the activity of the primary hits and determine their potency (IC50 for antagonists, EC50 for agonists). This involves testing the compounds across a range of concentrations.

Protocol: The same binding assay protocol from Phase 1 is used, but instead of a single 10 µM concentration, a 10-point, 3-fold serial dilution is performed (e.g., from 30 µM down to 1.5 nM). The resulting data are plotted on a semi-log scale (% inhibition vs. log[concentration]) and fitted with a non-linear regression model to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Compound IDTarget ReceptorIC50 (nM)Hill Slope
AZ-001Dopamine D285.2-1.05
AZ-002Dopamine D2>10,000N/A
AZ-003Serotonin 5-HT2A120.4-0.98
AZ-004Dopamine D225.6-1.10
Functional Activity Confirmation

A binding hit is not necessarily a functional modulator. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist. A functional assay is required to determine the compound's effect on receptor signaling.

Recommended Assay: cAMP Assay for Gs/Gi-coupled Receptors. Causality: Many CNS receptors, like the dopamine D2 receptor (Gi-coupled), signal by modulating the intracellular levels of cyclic AMP (cAMP).[13][14] Assays that measure cAMP are robust, well-validated, and can determine if a compound inhibits (agonist at a Gi-coupled receptor) or stimulates (agonist at a Gs-coupled receptor) receptor activity.[15][16] Modern HTRF or luminescence-based cAMP assays are highly sensitive and suitable for HTS formats.[17][18]

G cluster_Gi Gi-Coupled Signaling cluster_Gs Gs-Coupled Signaling Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor binds G_protein Gi Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion Agonist_s Agonist (e.g., Isoproterenol) Receptor_s β-Adrenergic Receptor Agonist_s->Receptor_s binds G_protein_s Gs Protein Receptor_s->G_protein_s activates AC_s Adenylate Cyclase G_protein_s->AC_s stimulates ATP_s ATP AC_s->ATP_s cAMP_s cAMP ATP_s->cAMP_s conversion

Caption: Simplified GPCR signaling pathways for Gi and Gs proteins.

Protocol: HTRF cAMP Functional Assay (Antagonist Mode)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-D2R).

  • Compound Pre-incubation: Plate cells and add serial dilutions of the test compounds (potential antagonists). Incubate for 15-30 minutes.

  • Agonist Challenge: Add a known agonist for the receptor (e.g., quinpirole for D2R) at its EC80 concentration (the concentration that gives 80% of the maximal response). This stimulates the receptor, leading to a decrease in cAMP levels.

  • Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. An effective antagonist will block the agonist effect, restoring cAMP levels and thus decreasing the HTRF signal. Plot the signal versus log[concentration] to determine the antagonist's IC50.

Phase 3: Early Lead Characterization

Confirmed, selective hits with functional activity undergo initial profiling for drug-like properties. This is a critical step to ensure that promising compounds have a viable path forward. Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a major cause of drug candidate failure.[19][20]

In Vitro ADMET Assays

A standard panel of early ADMET assays provides crucial data for the structure-activity relationship (SAR) and helps prioritize compounds for in vivo studies.[21][22]

Key Early ADMET Assays:

Assay TypeMethodKey Parameter MeasuredRationale
Metabolic Stability Liver Microsome Stability AssayIntrinsic Clearance (CLint)Measures how quickly the compound is metabolized by key liver enzymes (Cytochromes P450).[21] High clearance suggests poor in vivo stability.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Effective Permeability (Pe)Assesses a compound's ability to passively diffuse across a lipid membrane, predicting gut absorption.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssaySolubility (µg/mL or µM)Poor solubility can limit absorption and cause formulation challenges.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Percent BoundHigh binding to plasma proteins (like albumin) reduces the free fraction of the drug available to act on its target.

Protocol: Liver Microsome Stability Assay

  • Reaction Setup: In a 96-well plate, combine liver microsomes (human or rat), buffer, and the test compound (typically at 1 µM).

  • Initiate Reaction: Pre-warm the plate to 37°C and start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance.

Conclusion and Next Steps

This guide outlines a robust, logical, and efficient cascade for the preliminary biological screening of novel this compound analogs. By integrating cytotoxicity, target-based, and functional assays with early ADMET profiling, this strategy enables the identification of promising lead candidates with a higher probability of success in later stages of drug development.

The data generated—potency (IC50), selectivity, functional activity, and preliminary ADMET properties—form a critical dataset. This information allows project teams to make informed decisions, prioritize compounds for further optimization through medicinal chemistry, and select the most promising candidates for more complex in vivo efficacy and safety studies.

References

Methodological & Application

Stereoselective Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Enantiomers: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

The this compound core is a privileged heterocyclic scaffold characterized by its inherent three-dimensionality. Spirocycles, by virtue of their rigid, non-planar structures, offer a unique method for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts.[1] This specific aza-spiroketal motif is of growing interest in medicinal chemistry and drug discovery. Derivatives have been investigated as potent soluble epoxide hydrolase (sEH) inhibitors, orally active agents for treating chronic kidney diseases, and ligands for various CNS targets.[2] Furthermore, related spirocyclic systems are being explored for applications ranging from antituberculosis agents to novel pain therapies.[1][3]

Given that biological systems are chiral, the stereochemical configuration of a drug candidate is paramount. The different enantiomers of a spirocyclic compound can exhibit vastly different biological activities and metabolic profiles.[4] Therefore, the development of robust and efficient methods for the stereoselective synthesis of single enantiomers of this compound is a critical objective for advancing drug discovery programs based on this scaffold. This guide provides an in-depth overview of modern catalytic asymmetric strategies to access these valuable chiral building blocks, complete with detailed experimental protocols.

Core Synthetic Strategies: A Mechanistic Perspective

Accessing the enantiomerically pure this compound core requires precise control over the formation of the spirocyclic center. Modern asymmetric catalysis offers the most elegant and efficient solutions. We will explore two primary catalytic approaches: organocatalysis and transition-metal catalysis. The choice between these strategies often depends on the available starting materials, desired scale, and the specific stereoisomer required.

Strategy I: Organocatalytic Asymmetric Cascade Reaction

Organocatalysis has emerged as a powerful tool for constructing complex molecular architectures with high enantioselectivity, often through cascade or domino reactions that form multiple bonds in a single operation.[5][6] For the synthesis of the this compound core, a bifunctional aminocatalyst, such as a quinine-derived squaramide, can orchestrate a highly stereoselective cascade involving a Michael addition followed by an intramolecular cyclization/ketalization.

The causality behind this approach lies in the dual-activation capability of the catalyst.[5] The tertiary amine moiety of the catalyst acts as a Brønsted base, deprotonating the nucleophile to form a reactive enolate. Simultaneously, the squaramide hydrogen-bond donor motif activates the electrophile, lowering its LUMO energy and orienting it for a specific facial attack. This intricate network of non-covalent interactions within the catalyst-substrate complex rigidly defines the transition state, leading to high levels of stereocontrol.

G cluster_workflow Organocatalytic Cascade Workflow SM1 Acyclic Precursor (Keto-enal) TS Dual-Activation Transition State SM1->TS H-Bond Activation SM2 Nitromethane (Nucleophile) SM2->TS Enamine/Enolate Formation Cat Chiral Bifunctional Catalyst (e.g., Squaramide) Cat->TS Stereocontrol Inter Michael Adduct (Intermediate) TS->Inter C-C Bond Formation (Michael Addition) Product Enantiopure This compound Derivative Inter->Product Intramolecular Cyclization & Spiroketalization Cat_Regen Catalyst Regeneration Product->Cat_Regen Cat_Regen->Cat G cluster_workflow Transition Metal-Catalyzed Workflow Precursor Allylic Carbonate Precursor with Tethered Nucleophile Pi_Allyl Chiral π-Allyl-Ir Complex Precursor->Pi_Allyl Oxidative Addition Catalyst [Ir(COD)Cl]₂ + Chiral Ligand (e.g., SPIROL-based) Active_Cat Chiral Ir(I) Catalyst Catalyst->Active_Cat Active_Cat->Pi_Allyl Cyclized_Inter Asymmetric Allylation Product Pi_Allyl->Cyclized_Inter Intramolecular Reductive Elimination (Stereocenter Set) Final_Product Target Spiroketal (Post-deprotection/ cyclization) Cyclized_Inter->Final_Product Spiroketalization

References

Synthetic Strategies for Functionalized 9-Oxa-2-azaspiro[5.5]undecane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 9-oxa-2-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that is of growing interest for the development of novel therapeutics. Its rigid yet complex framework allows for precise spatial orientation of functional groups, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. This guide provides a comprehensive overview of synthetic routes to access functionalized this compound derivatives, complete with detailed protocols and mechanistic insights to aid researchers in drug discovery and development.

Introduction to the this compound Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant attention in modern drug design due to their ability to explore new chemical space and improve physicochemical properties of drug candidates. The this compound core, comprised of a fused piperidine and tetrahydropyran ring system, is a prime example of such a privileged scaffold. Derivatives of this and related oxa-azaspirocycles have shown promise in various therapeutic areas, including as analgesics and for treating central nervous system disorders.[1][2] The strategic functionalization of this core allows for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

This document outlines two primary synthetic strategies for the construction of the this compound core, followed by protocols for its functionalization.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be approached through several strategic disconnections. Here, we detail two robust and versatile routes:

  • Intramolecular Cyclization of a Tetrahydropyran Precursor: This is a highly convergent approach that involves the initial construction of a functionalized tetrahydropyran ring followed by the formation of the piperidinone ring.

  • Beckmann Rearrangement of a Spirocyclic Oxime: This classical rearrangement reaction offers an alternative route to the corresponding spiro-lactam intermediate.[3][4]

The following sections will provide detailed protocols for the first, more extensively documented, approach.

Strategy 1: Intramolecular Cyclization of a Tetrahydropyran Precursor

This strategy hinges on the synthesis of a key intermediate, a tetrahydropyran derivative bearing a side chain amenable to cyclization to form the desired spiro-lactam. A logical and efficient pathway to this intermediate begins with the construction of the tetrahydropyran ring itself.

Workflow for Strategy 1

workflow1 A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B Cyclization C Tetrahydropyran-4,4-dicarboxylic acid B->C Hydrolysis D Tetrahydropyran-4-acetic acid C->D Decarboxylation E N-Substituted Tetrahydropyran-4-acetamide D->E Amidation F 9-Oxa-2-azaspiro[5.5]undecan-3-one E->F Intramolecular Cyclization G This compound F->G Reduction H Functionalized Derivatives G->H N-Functionalization

Caption: Workflow for the synthesis of this compound derivatives via intramolecular cyclization.

Detailed Protocols

Protocol 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This protocol describes the initial formation of the tetrahydropyran ring, a crucial building block for the subsequent steps.

Materials:

  • Diethyl malonate

  • Bis(2-chloroethyl) ether

  • Sodium ethoxide (21% in ethanol)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.

  • Heat the mixture to reflux for 30 minutes.

  • Add a solution of bis(2-chloroethyl) ether (1.05 eq) in anhydrous ethanol dropwise to the refluxing mixture over a period of 1 hour.

  • Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with toluene (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

  • Purify the crude product by vacuum distillation.

Reactant MW Equivalents mmol Mass/Volume
Diethyl malonate160.171.010016.02 g
Bis(2-chloroethyl) ether143.011.0510515.02 g
Sodium ethoxide (21% in EtOH)68.052.121067.5 mL
Protocol 2: Synthesis of Tetrahydropyran-4-acetic acid

This protocol outlines the hydrolysis of the diester followed by decarboxylation to yield the key carboxylic acid intermediate.

Materials:

  • Diethyl tetrahydropyran-4,4-dicarboxylate

  • Potassium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH meter/paper.

Procedure:

  • In a round-bottom flask, dissolve diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to 100-110 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating until gas evolution ceases (typically 2-3 hours).

  • Cool the solution to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydropyran-4-acetic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reactant MW Equivalents mmol Mass
Diethyl tetrahydropyran-4,4-dicarboxylate244.291.05012.21 g
Potassium hydroxide56.113.01508.42 g
Protocol 3: Synthesis of 9-Oxa-2-azaspiro[5.5]undecan-3-one

This protocol describes the formation of the spiro-lactam core via an intramolecular cyclization.

Materials:

  • Tetrahydropyran-4-acetic acid

  • Thionyl chloride

  • Ammonia (0.5 M in dioxane) or desired primary amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (nitrogen or argon).

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend tetrahydropyran-4-acetic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a solution of ammonia in dioxane (2.2 eq) or the desired primary amine dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude amide.

  • Intramolecular Cyclization: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add a solution of the crude amide in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and quench carefully with water. Extract the product with ethyl acetate, dry the organic phase, and concentrate. Purify the crude product by column chromatography on silica gel to afford 9-Oxa-2-azaspiro[5.5]undecan-3-one.

Reactant MW Equivalents mmol Mass
Tetrahydropyran-4-acetic acid144.171.0202.88 g
Thionyl chloride118.971.5303.57 g
Ammonia (0.5 M in dioxane)17.032.24488 mL
Sodium hydride (60%)24.001.2240.96 g
Protocol 4: Reduction of 9-Oxa-2-azaspiro[5.5]undecan-3-one

This protocol details the reduction of the spiro-lactam to the corresponding spiro-amine.

Materials:

  • 9-Oxa-2-azaspiro[5.5]undecan-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert atmosphere.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Add a solution of 9-Oxa-2-azaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by distillation or column chromatography.

Reactant MW Equivalents mmol Mass
9-Oxa-2-azaspiro[5.5]undecan-3-one169.221.0101.69 g
Lithium aluminum hydride37.952.0200.76 g

Functionalization of the this compound Core

The secondary amine of the this compound scaffold provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Protocol 5: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the spiro-amine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate or triethylamine

  • Acetonitrile or N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Protocol 6: N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a method for the N-arylation of the spiro-amine using a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add a solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-arylated product.

Alternative Synthetic Approaches

While the intramolecular cyclization route is a robust method, other strategies can also be considered for the synthesis of the this compound core.

Beckmann Rearrangement

The Beckmann rearrangement of an appropriately substituted spiro[4.5]decan-1-one oxime could provide a direct route to the corresponding spiro-lactam.[3][4][5] This reaction is typically promoted by acid catalysts such as sulfuric acid, polyphosphoric acid, or via activation of the oxime hydroxyl group with reagents like tosyl chloride.[4] The stereochemistry of the oxime is crucial as the group anti-periplanar to the leaving group on the nitrogen atom migrates.

beckmann A Spiro[4.5]decan-1-one derivative B Spirocyclic Oxime A->B Hydroxylamine C 9-Oxa-2-azaspiro[5.5]undecan-3-one B->C Acid Catalyst (e.g., PPA)

Caption: Retrosynthetic analysis via Beckmann rearrangement.

Intramolecular Hetero-Diels-Alder Reaction

An intramolecular hetero-Diels-Alder reaction could also be envisioned for the construction of the this compound scaffold. This would involve a precursor containing a diene and a dienophile tethered together. The dienophile could be an imine or a related nitrogen-containing moiety, and the diene could be part of the tetrahydropyran ring precursor. This approach can offer excellent control over stereochemistry.

Conclusion

The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access and explore the chemical space around the this compound scaffold. The modular nature of the intramolecular cyclization approach allows for the facile introduction of diversity at various positions of the molecule. By leveraging these synthetic strategies, the full potential of this promising scaffold in medicinal chemistry can be further unlocked.

References

Application Notes & Protocols: The 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have become increasingly vital in drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by introducing three-dimensional complexity. This guide provides an in-depth exploration of the 9-oxa-2-azaspiro[5.5]undecane core and its close isomers, particularly the well-documented 1-oxa-9-azaspiro[5.5]undecane. We will detail its significance, synthesis, and diverse applications, providing researchers with the foundational knowledge and practical protocols to leverage this privileged structure in developing novel therapeutics. The inherent rigidity and defined exit vectors of this scaffold make it an exceptional tool for optimizing potency, selectivity, and physicochemical properties.[1][2]

A Note on Nomenclature: While the query specifies this compound, the majority of published medicinal chemistry literature focuses on its isomer, 1-Oxa-9-azaspiro[5.5]undecane . This document will primarily feature applications and protocols for the latter, as it is more extensively validated in the field. The principles and synthetic strategies discussed remain highly relevant to the broader class of oxa-azaspiro[5.5]undecane systems.

The Strategic Advantage of the Oxa-Azaspiro[5.5]undecane Scaffold

The incorporation of spirocyclic systems, where two rings share a single carbon atom, is a powerful strategy in modern medicinal chemistry. The 1-oxa-9-azaspiro[5.5]undecane scaffold offers several distinct advantages:

  • Three-Dimensionality (3D) and Fsp³ Enrichment: The non-planar, rigid structure allows for precise spatial arrangement of substituents, enabling more specific and high-affinity interactions with complex biological targets. This increased fraction of sp³-hybridized carbons often leads to improved solubility, metabolic stability, and reduced off-target effects compared to flat, aromatic systems.[2]

  • Structural Novelty and Intellectual Property: As a less explored chemical space, derivatives of this scaffold provide significant opportunities for generating novel chemical entities with strong intellectual property positions.

  • Privileged Scaffold Status: The 1-oxa-9-azaspiro[5.5]undecane core has demonstrated broad biological utility, forming the basis for inhibitors of bacterial proteins, enzymes involved in human metabolic diseases, and modulators of central nervous system (CNS) targets.[1][3] This versatility suggests it is a "privileged" structure, capable of interacting with a wide range of biological targets.

Synthesis of the Core Scaffold: A General Protocol

Accessing the N-unprotected spirocyclic amine is a critical first step, as the secondary amine serves as a versatile handle for subsequent derivatization. While various methods exist for creating spirocycles, such as the Stannyl Amine Protocol (SnAP) or intramolecular C-H amination, a common and effective route to the 1-oxa-9-azaspiro[5.5]undecane core involves a multi-step sequence starting from readily available materials.[4][5][6]

Below is a representative protocol for the synthesis of the hydrochloride salt of 1-oxa-9-azaspiro[5.5]undecane, a key building block.

Experimental Protocol: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

This protocol outlines a common pathway involving the formation of a protected piperidine intermediate followed by cyclization and deprotection.

Step 1: Synthesis of 1-benzyl-4-piperidone

  • Reagents: Diethanolamine, Benzylamine, Hydrobromic acid, Diethyl ether.

  • Procedure: A detailed, multi-step procedure starting from diethanolamine is typically followed, which is well-documented in organic synthesis literature. For the purpose of this guide, we will assume the availability of commercial 1-benzyl-4-piperidone.

Step 2: Formation of the Spirocycle via Prins Cyclization (Conceptual)

  • Causality: The Prins cyclization and subsequent modifications represent an efficient strategy for constructing the tetrahydropyran ring onto the piperidine core. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by nucleophilic capture.

Step 3: Reductive Amination and Deprotection (A Practical Approach for Derivatization)

  • Rationale: A highly effective and modular approach is to build the periphery directly onto a pre-formed spirocycle. The protocol below focuses on the derivatization of the core scaffold, which is often the key step in a drug discovery campaign.

G cluster_0 Synthetic Workflow for Derivatization A 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride C Reductive Amination A->C B Aldehyde/Ketone (e.g., 4-tert-butylbenzaldehyde) B->C D N-Substituted 1-Oxa-9-azaspiro[5.5]undecane (Final Product) C->D E Base (e.g., KOAc) Reducing Agent (e.g., NaBH(OAc)₃) E->C

Caption: General workflow for N-alkylation of the spirocyclic core.

Application I: Antituberculosis Agents - MmpL3 Inhibition

The rise of multidrug-resistant tuberculosis necessitates the discovery of drugs with novel mechanisms of action. The Mycobacterium tuberculosis protein MmpL3, a mycolic acid transporter essential for bacterial cell wall formation, has emerged as a promising target.[1] Compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold have been identified as potent inhibitors of MmpL3.[1]

Protocol: Synthesis of 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane

This protocol describes the N-alkylation of the core scaffold with a substituted benzaldehyde, a key step in creating potent MmpL3 inhibitors.[1]

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

    • 4-tert-butylbenzaldehyde

    • Potassium acetate (KOAc)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a solution of 4-tert-butylbenzaldehyde (1.5 equivalents) in DCM (10 mL), add 1-oxa-9-azaspiro[5.5]undecane hydrochloride (1.0 equivalent) and KOAc (1.5 equivalents).

    • Stir the resulting mixture at room temperature for 2 hours to facilitate imine formation.

    • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight (approx. 12-16 hours).

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired compound.

Data Presentation: Antituberculosis Activity

The activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Compound IDR-Group (at N9)MIC (μg/mL) vs. H37Rv
1 4-tert-butylbenzyl0.1 - 0.5
2 4-chlorobenzyl0.5 - 1.0
3 Benzyl> 1.0
Isoniazid (Control)0.025 - 0.05
(Data are representative and compiled from literature trends)[1]

Causality: The data suggests that a bulky, lipophilic group like a tert-butylbenzyl substituent at the N9 position is crucial for potent activity against MmpL3. This moiety likely engages in favorable hydrophobic interactions within the target's binding pocket.

Application II: Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of EETs, making it a promising therapeutic strategy for hypertension and inflammatory conditions, including chronic kidney disease.[3] Trisubstituted ureas incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold have been developed as highly potent and orally bioavailable sEH inhibitors.[3]

G cluster_0 sEH Inhibition Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effect Increased EETs → Therapeutic Effect EETs->Effect DHETs DHETs (Less Active) sEH->DHETs Inhibitor Spirocyclic sEH Inhibitor Inhibitor->sEH Inhibits

Caption: Mechanism of action for sEH inhibitors.

Protocol: Synthesis of a 1-Oxa-9-azaspiro[5.5]undecane-based Urea sEH Inhibitor
  • Rationale: This protocol involves the reaction of the spirocyclic amine with an isocyanate, a standard and highly efficient method for urea formation.

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane

    • Substituted phenyl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Step-by-Step Procedure:

    • Dissolve 1-oxa-9-azaspiro[5.5]undecane (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add a solution of the substituted phenyl isocyanate (1.05 equivalents) in anhydrous THF dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting solid by recrystallization or silica gel chromatography to obtain the final urea product.

Data Presentation: sEH Inhibitory Potency and Pharmacokinetics
Compound IDScaffoldsEH IC₅₀ (nM)Oral Bioavailability (Rat, %)
19 1-Oxa-9-azaspiro[5.5]undecane1.575%
Comparator 2,8-Diazaspiro[4.5]decane2.120%
(Data adapted from Bioorg. Med. Chem. Lett. 2014, 24(2), 565-70)[3]

Trustworthiness: The protocol is self-validating through reaction monitoring (TLC/LC-MS) and final product purification and characterization (NMR, HRMS). The data clearly demonstrates the superiority of the 1-oxa-9-azaspiro[5.5]undecane scaffold in providing both high potency and excellent oral bioavailability, a critical parameter for drug development.[3]

Application III: Dual-Target Ligands for Pain Management

Chronic pain remains a significant clinical challenge. A novel therapeutic strategy involves creating multimodal compounds that act on multiple targets simultaneously. One such approach is the development of dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists.[7][8] This combination aims to provide potent analgesia (via MOR agonism) while mitigating opioid-induced side effects and neuropathic pain (via σ₁R antagonism). The related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be an excellent framework for designing such dual-acting ligands.[7][9]

Synthetic Strategy Overview

The synthesis is modular, allowing for the exploration of substituents at three key positions (R¹, R², R³) to optimize the dual pharmacology.

G cluster_0 Modular Synthesis of Dual-Target Ligands Start N-Boc-Piperidone Epoxide Epoxide Formation Start->Epoxide RingOpen Ring Opening with Arylamine (R¹) Epoxide->RingOpen Acylation Acylation (R²) RingOpen->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Spiro N-Boc Protected Spirocycle Cyclization->Spiro Deprotect Boc Deprotection Spiro->Deprotect Alkylation N-Alkylation (R³) Deprotect->Alkylation Final Final Dual-Target Compound 15 Alkylation->Final

Caption: Synthetic route for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[7]

Data Presentation: Dual Receptor Binding and Functional Activity
CompoundR¹ (Aryl)R³ (N-alkyl)MOR Kᵢ (nM)σ₁R Kᵢ (nM)MOR EC₅₀ (nM)
15au 4-CF₃-3-pyridylPhenethyl1.818112
Morphine --2.5>10,00030
Oxycodone --15>10,00025
(Data adapted from J. Med. Chem. 2020, 63, 5, 2289–2312)[7][8]

Expertise & Experience: The development of compound 15au showcases a successful merging strategy. By combining pharmacophoric elements for both MOR and σ₁R onto the rigid spirocyclic core, the researchers achieved a balanced, dual-acting profile. The data shows that 15au has high affinity for both targets, unlike standard opioids like morphine and oxycodone, validating the design strategy.[7][8]

References

Introduction: The Strategic Value of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Alkylation Protocols for the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Azaspirocyclic compounds, particularly scaffolds like this compound, have garnered significant attention as valuable building blocks in drug design.[1] Their appeal stems from a unique combination of structural and physicochemical attributes. Unlike traditional flat, aromatic systems, spirocycles possess an inherent three-dimensionality.[2] This rigid, non-planar geometry allows for a more precise spatial arrangement of functional groups, enabling optimized interactions with the complex topographies of biological targets like enzymes and receptors.[1]

A key advantage of incorporating azaspirocyclic motifs is the enhancement of the fraction of sp³-hybridized carbons (Fsp³).[1][2] A higher Fsp³ value is frequently correlated with improved clinical success rates, as it can lead to enhanced aqueous solubility, reduced off-target toxicity, and greater metabolic stability.[2][3] The nitrogen atom within the this compound framework serves as a critical vector for synthetic diversification. Functionalization at this nitrogen center, via N-alkylation, allows for the systematic modulation of a compound's basicity, polarity, and hydrogen bonding capacity, which are pivotal for optimizing its pharmacokinetic and pharmacodynamic profile.[1] This guide provides detailed, field-proven protocols for the N-alkylation of this important scaffold, focusing on the underlying principles and practical execution for researchers in drug development.

Core N-Alkylation Strategies: A Mechanistic Overview

The secondary amine of the this compound scaffold is a nucleophilic center that can be readily functionalized. The primary challenge in the alkylation of secondary amines is preventing over-alkylation, as the resulting tertiary amine can often be more nucleophilic than the starting secondary amine.[4] To achieve selective mono-alkylation, two primary strategies are widely employed: Direct N-Alkylation via nucleophilic substitution and Reductive Amination .

Protocol 1: Direct N-Alkylation with Electrophiles

Direct alkylation is a classic and straightforward method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the secondary amine attacks an electrophilic carbon atom, typically an alkyl halide or sulfonate.

Causality Behind Experimental Choices
  • Electrophile: The choice of the alkylating agent is critical. The reactivity order for alkyl halides is generally I > Br > Cl > F. Alkyl iodides are highly reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability. Alkyl triflates are extremely reactive electrophiles and can be used when alkyl halides fail to react.[5]

  • Base: The reaction generates a hydrohalic acid (e.g., HBr), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize this acid. To avoid competing N-alkylation of the base itself, a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is preferred.[4]

  • Solvent: Aprotic polar solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are ideal as they can dissolve the amine salt intermediates and effectively solvate the cations, promoting the SN2 reaction.

Workflow for Direct N-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Combine reactants in solvent A->E B Alkyl Halide (R-X) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., CH3CN) D->E F Heat reaction mixture (e.g., 60-80 °C, 4-16 h) E->F Stir G Filter solids F->G Cool H Concentrate filtrate G->H I Purify via chromatography H->I J N-alkylated Product I->J

Caption: Workflow for Direct N-Alkylation of the Spirocyclic Amine.

Detailed Experimental Protocol: Direct N-Alkylation
  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (CH₃CN, 0.1 M), add the alkyl halide (e.g., benzyl bromide, 1.1 equiv).

  • Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Stir the reaction mixture vigorously at a specified temperature (e.g., 70 °C) for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.[5]

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Summary: Direct N-Alkylation Conditions
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃CH₃CN7085-95
1-IodopropaneCs₂CO₃DMF6070-85
Ethyl BromoacetateDIPEACH₃CN5080-90
Methyl IodideK₂CO₃CH₃CN40>90 (risk of over-alkylation)

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and chemoselective method for N-alkylation that effectively prevents the common problem of over-alkylation.[6][7] The process occurs in a single pot but involves two key steps: the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (an aldehyde or ketone), followed by the immediate reduction of this iminium ion to the tertiary amine.[8]

Causality Behind Experimental Choices
  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the installation of diverse alkyl groups.[6] Aldehydes are generally more reactive than ketones.

  • Reducing Agent: The success of this one-pot reaction hinges on a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice because it is a mild reducing agent that reacts much faster with the protonated iminium intermediate than with the aldehyde or ketone.[6][7] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, particularly effective under slightly acidic conditions (pH ~5-6) which favor iminium ion formation.[9]

  • Solvent and Additives: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents.[6] A small amount of acetic acid is often added as a catalyst to facilitate the dehydration step that forms the iminium ion.

Mechanism for Reductive Amination

A Spiro-Amine + Aldehyde/Ketone B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate [R2N+=CHR'] B->C Dehydration (H+ catalyst) E N-alkylated Product C->E Hydride Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->C Provides [H-]

Caption: Key Intermediates in the Reductive Amination Pathway.

Detailed Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve the this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).[6]

  • If desired, add glacial acetic acid (1-2 drops) to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise over 5-10 minutes.[6] Note: The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Data Summary: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventAdditiveTypical Yield (%)
CyclohexanoneNaBH(OAc)₃DCEAcetic Acid90-98
AcetoneNaBH(OAc)₃DCMNone85-95
BenzaldehydeNaBH₃CNMethanolAcetic Acid88-96
Formaldehyde (aq.)NaBH(OAc)₃DCMNone>90

Conclusion and Future Perspectives

The N-alkylation of the this compound scaffold is a fundamental transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods, with the choice depending on the desired substituent and the availability of starting materials. Reductive amination is often preferred due to its excellent control over mono-alkylation and its broad substrate scope.[6] The protocols detailed in this guide provide a solid foundation for researchers to synthesize diverse libraries of N-substituted spirocycles, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics. The inherent advantages conferred by the spirocyclic core—such as improved solubility and metabolic stability—make these compounds highly attractive candidates for addressing a wide range of diseases.[3][10]

References

The Rationale: Why 9-Oxa-2-azaspiro[5.5]undecane is a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current literature reveals that while the 9-Oxa-2-azaspiro[5.5]undecane scaffold is a known entity, primarily explored in medicinal chemistry, its direct application in asymmetric catalysis is not yet established.[1] However, the inherent structural rigidity and defined three-dimensional arrangement of spirocyclic systems make them highly attractive platforms for the development of novel chiral ligands and organocatalysts.[2]

This guide, therefore, serves as a prospective analysis, drawing on established principles and successful applications of structurally analogous spirocyclic frameworks. We will explore the untapped potential of this compound derivatives as next-generation catalysts, providing a scientifically grounded roadmap for their synthesis and application.

The efficacy of a chiral ligand or catalyst is fundamentally tied to its ability to create a well-defined and sterically constrained environment around a metal center or reactive site. Spirocyclic skeletons excel in this regard due to their conformational rigidity, which minimizes unwanted fluxional behavior and helps to maximize the transfer of chiral information.[3][4]

The this compound framework incorporates several key features that make it a compelling candidate for asymmetric catalysis:

  • Rigid Bicyclic Core: The spiro-fusion of a tetrahydropyran and a piperidine ring locks the molecule into a specific chair-like conformation, presenting substituents in predictable axial and equatorial positions.

  • Dual Heteroatoms: The presence of both an oxygen (Lewis basic) and a nitrogen (Lewis basic, nucleophilic, and easily functionalizable) atom provides multiple coordination points for metal centers or interaction sites for organic substrates.

  • Tunable Chiral Environment: The nitrogen atom at the 2-position and the carbon atoms of the backbone can be readily functionalized. This allows for the introduction of various steric and electronic groups to fine-tune the chiral pocket and optimize catalyst performance for specific reactions.

Strong precedent for the success of similar oxa- and aza-spirocyclic systems exists. For instance, the O-SPINOL scaffold, a chiral oxa-spirocyclic diphenol, has been used to develop highly effective tridentate ligands for iridium-catalyzed asymmetric hydrogenations.[5] Similarly, SPIROLs , a class of C2-symmetric spiroketal-based ligands, have demonstrated exceptional performance in a wide range of transition metal-catalyzed reactions.[6] These examples strongly suggest that the this compound core is a viable and promising platform.

Accessing Enantiopure Scaffolds: Proposed Synthetic Strategies

The foremost challenge in applying this scaffold is the development of a robust route to enantiomerically pure derivatives. Since the parent compound is commercially available as a racemate, two primary strategies can be envisioned: chiral resolution or asymmetric synthesis.

Strategy A: Classical Resolution via Diastereomeric Salt Formation

A straightforward approach involves the resolution of the racemic amine using a chiral acid. This well-established technique is often scalable and reliable.

G racemate Racemic this compound salts Diastereomeric Salts ((R,R) and (S,R)) racemate->salts + chiral_acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_acid->salts separation Fractional Crystallization salts->separation r_salt (R,R)-Salt separation->r_salt Less Soluble s_salt (S,R)-Salt separation->s_salt More Soluble basification_r Basification (e.g., aq. NaOH) r_salt->basification_r basification_s Basification (e.g., aq. NaOH) s_salt->basification_s r_enantiomer (R)-Enantiomer (Enantiopure) basification_r->r_enantiomer s_enantiomer (S)-Enantiomer (Enantiopure) basification_s->s_enantiomer

Caption: Workflow for classical chiral resolution.

Protocol 1: Chiral Resolution

  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

  • Crystallization: Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked by converting a small sample back to the free amine and analyzing by chiral HPLC.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of NaOH or K₂CO₃ until the pH is >11.

  • Extraction: Extract the liberated enantiopure amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure product.

Strategy B: Asymmetric Synthesis via Chiral Auxiliary

An asymmetric synthesis approach offers more direct control over the stereochemistry. One potential route could involve an Evans-type asymmetric alkylation to set the stereocenter prior to the spirocyclization.[7]

Application in Asymmetric Catalysis: Protocols and Prospective Data

Once obtained in enantiopure form, the this compound scaffold can be elaborated into various classes of ligands or used directly as an organocatalyst.

As a Chiral Ligand in Transition Metal Catalysis

The secondary amine provides a convenient handle for derivatization into phosphine, N-heterocyclic carbene (NHC), or oxazoline ligands.

A. Synthesis of a P,N-Ligand for Asymmetric Hydrogenation

A chiral P,N-ligand can be synthesized by reacting the enantiopure spiro-amine with 2-(diphenylphosphino)benzaldehyde followed by reduction.

G start (R)-9-Oxa-2-azaspiro[5.5]undecane imine Imine Intermediate start->imine + reagent1 2-(Diphenylphosphino)benzaldehyde reagent1->imine product Chiral P,N-Ligand imine->product + reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product catalyst Active Rh/Ir Catalyst product->catalyst + metal [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂ metal->catalyst

Caption: Synthesis of a spirocyclic P,N-ligand.

Protocol 2: Asymmetric Hydrogenation of Prochiral Ketones

  • Catalyst Preparation (in situ): In a glovebox, add the chiral P,N-ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) to a vial. Add 2.0 mL of degassed solvent (e.g., CH₂Cl₂ or THF). Stir the solution for 20 minutes.

  • Reaction Setup: In a separate vial, dissolve the prochiral ketone (1.0 mmol) in 3.0 mL of the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Seal the reactor, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Execution: Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 12-24 hours.

  • Workup and Analysis: After safely venting the H₂ gas, concentrate the reaction mixture. Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Table 1: Projected Performance in Asymmetric Hydrogenation of Acetophenone (Data is hypothetical and based on performance of analogous P,N-ligands)

EntryLigand Loading (mol%)Metal PrecursorSolventPressure (bar)Temp (°C)Conv. (%)ee (%)
11.0[Rh(COD)₂]BF₄CH₂Cl₂2025>9992 (R)
21.0[Ir(COD)Cl]₂THF5040>9995 (S)
As a Chiral Organocatalyst

The secondary amine functionality makes the scaffold a prime candidate for use in enamine and iminium ion-based organocatalysis, similar to proline and its derivatives.

Protocol 3: Asymmetric Michael Addition

  • Catalyst Activation: In a vial, dissolve the enantiopure this compound (0.1 mmol, 10 mol%) and a co-catalyst such as benzoic acid (0.1 mmol) in 2.0 mL of a non-polar solvent (e.g., toluene or CHCl₃).

  • Reaction: Add the donor aldehyde (e.g., propanal, 1.2 mmol) and stir for 5 minutes. Cool the mixture to 0 °C.

  • Substrate Addition: Add the acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) in one portion.

  • Execution: Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 24-48 hours).

  • Workup and Analysis: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by flash chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Table 2: Projected Performance in Organocatalytic Michael Addition (Data is hypothetical and based on performance of analogous chiral secondary amine catalysts)

EntryDonorAcceptorCo-catalystSolventTime (h)Yield (%)dree (%)
1Propanaltrans-β-nitrostyreneBenzoic AcidToluene249595:5 (syn)98
2CyclohexanoneMethyl vinyl ketoneTFACH₂Cl₂4888-93

Conclusion and Future Outlook

The this compound scaffold represents a structurally robust and highly tunable platform that holds considerable, albeit currently untapped, potential for asymmetric catalysis. By drawing parallels with proven spirocyclic systems like O-SPINOL and SPIROLs, a clear path for its development emerges. The key initial step is the establishment of a scalable route to its enantiopure derivatives. Once achieved, this scaffold could give rise to a new family of powerful P,N-ligands for metal catalysis and versatile secondary amine organocatalysts. The protocols and projected data presented in this guide provide a foundational blueprint for researchers and drug development professionals to begin exploring this promising frontier in catalyst design.

References

Application Notes and Protocols for the Development of 9-Oxa-2-azaspiro[5.5]undecane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer improved pharmacological profiles is perpetual. Spirocyclic scaffolds have garnered significant attention as they provide a unique three-dimensional geometry, departing from the often-planar structures of traditional pharmacophores.[1][2][3] This inherent three-dimensionality, conferred by the shared single atom between two rings, allows for precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for their biological targets.[4] The 9-Oxa-2-azaspiro[5.5]undecane core, a privileged heterocyclic structure, combines the rigidity of the spirocycle with the hydrogen bonding capabilities of the oxygen and nitrogen heteroatoms, making it an attractive scaffold for the design of enzyme inhibitors.[5]

The incorporation of spirocyclic motifs can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons (Fsp3).[4] This often translates to a higher probability of success in clinical development.[4] Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane have shown a diverse range of biological activities, including the inhibition of soluble epoxide hydrolase (sEH) and the Mycobacterium tuberculosis MmpL3 protein, highlighting the versatility of this scaffold in targeting different enzyme classes.[5][6]

This guide provides a comprehensive overview of the synthetic strategies, and the detailed protocols for the biochemical and biophysical characterization of enzyme inhibitors based on the this compound scaffold.

Part 1: Synthesis of the this compound Core

A robust and flexible synthetic route is paramount for exploring the structure-activity relationship (SAR) of any new chemical series. The Prins cyclization offers an efficient method for the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold, which can be adapted for the synthesis of the this compound core.[5] This reaction allows for the formation of the spirocyclic system in a single step and facilitates the introduction of various substituents.[5]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the this compound core, which can be further derivatized to generate a library of potential enzyme inhibitors.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Purification & Characterization A Starting Materials (e.g., N-protected piperidine derivative, homoallylic alcohol) B Prins Cyclization (Lewis Acid Catalyst) A->B C This compound Core B->C D Functionalization (e.g., N-alkylation, amidation) C->D E Library of Analogs D->E F Purification (e.g., Chromatography) E->F G Structural Verification (NMR, MS) F->G

Caption: Generalized workflow for the synthesis and derivatization of the this compound scaffold.

Protocol: Synthesis of a this compound Derivative

This protocol is a representative example and may require optimization for specific target molecules.

1. Prins Cyclization for Core Formation:

  • To a solution of a suitable N-protected 4-piperidone and a homoallylic alcohol in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF3·OEt2 or TMSOTf) at a reduced temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the this compound core.

2. N-Deprotection (if applicable):

  • If a protecting group such as Boc is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

3. N-Alkylation/Arylation for Derivatization:

  • To a solution of the deprotected spirocyclic amine in a suitable solvent (e.g., dichloromethane), add an aldehyde or ketone and a reducing agent such as sodium triacetoxyborohydride.[7]

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Purify the product by chromatography to obtain the final derivatized compound.

Part 2: Characterization of Enzyme Inhibition

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. A multi-faceted approach employing biochemical and biophysical methods is recommended for a thorough characterization.

Biochemical Assays: Determining Inhibitory Potency (IC50)

Enzyme assays are fundamental for quantifying the inhibitory potential of a compound, typically by determining the half-maximal inhibitory concentration (IC50).[8] The choice of assay depends on the enzyme and the availability of a suitable substrate. Fluorogenic or colorimetric assays are commonly used in high-throughput screening (HTS) settings.[8]

This protocol can be adapted for various enzymes that process a fluorogenic substrate.

Materials:

  • Recombinant enzyme of interest

  • Fluorogenic peptide substrate

  • Assay buffer (enzyme-specific)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.[9]

  • Plate Setup: In a microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).[9]

  • Enzyme Addition: Add the recombinant enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[9]

  • Kinetic Measurement: Immediately monitor the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths. Record data at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the rates to the positive control (100% activity) and the negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Typical Value Range
Enzyme Concentration Should be in the linear range of the assay.1-10 nM
Substrate Concentration Typically at or below the Michaelis constant (Km).0.5 - 1 x Km
Inhibitor Concentration A wide range to generate a full dose-response curve.1 nM - 100 µM
Final DMSO Concentration Kept low to avoid interference.< 1%
Biophysical Assays: Probing the Binding Interaction

Biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction between the inhibitor and the enzyme.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]

G A Sample Preparation (Enzyme in cell, Inhibitor in syringe, Identical buffer) B Titration (Stepwise injection of inhibitor into enzyme solution) A->B C Heat Measurement (Detection of heat change upon binding) B->C D Data Analysis (Integration of heat pulses, Fitting to binding model) C->D E Thermodynamic Profile (Kd, ΔH, ΔS, n) D->E

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment to characterize enzyme-inhibitor binding.

1. Sample Preparation:

  • Thoroughly dialyze both the enzyme and the inhibitor against the same buffer to minimize heats of dilution.[10]

  • Accurately determine the concentrations of the enzyme and inhibitor solutions.

  • Degas all solutions before use to prevent air bubbles.[10]

2. ITC Experiment:

  • Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of injections of the inhibitor into the enzyme solution, recording the heat change after each injection.

3. Data Analysis:

  • Integrate the heat pulses from each injection.

  • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

SPR is a label-free optical technique that monitors molecular interactions in real-time.[12] It allows for the determination of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (dissociation constant, KD).[13]

1. Chip Preparation:

  • Immobilize the enzyme (ligand) onto a suitable sensor chip surface (e.g., via amine coupling).

2. Binding Analysis:

  • Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface.

  • Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the inhibitor to the enzyme.

  • After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

3. Data Analysis:

  • Fit the association and dissociation curves for each inhibitor concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate kon and koff.

  • The dissociation constant (KD) is calculated as the ratio of koff/kon.

Technique Key Parameters Determined Advantages
ITC KD, ΔH, ΔS, nLabel-free, in-solution, provides full thermodynamic profile.[14]
SPR KD, kon, koffLabel-free, real-time kinetic data, high sensitivity.[12][13]

Part 3: Case Study - this compound Derivatives as MmpL3 Inhibitors

To illustrate the application of the principles and protocols described above, we present a case study on the development of this compound-based inhibitors targeting the Mycobacterium tuberculosis (Mtb) MmpL3 protein. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, a critical component of the mycobacterial cell wall, making it a promising target for new anti-tuberculosis drugs.[5][15]

Rationale for Target Selection

The emergence of multidrug-resistant tuberculosis necessitates the discovery of drugs with novel mechanisms of action.[16] MmpL3 has been validated as a target for several classes of small molecule inhibitors.[17][18] The 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified as a promising starting point for the development of potent MmpL3 inhibitors.[5]

Drug Discovery and Development Workflow

The following diagram outlines the workflow for the discovery and development of this compound-based MmpL3 inhibitors.

G A Scaffold Identification (this compound) B Library Synthesis (Prins Cyclization & Derivatization) A->B C Primary Screening (Mtb Growth Inhibition Assay) B->C D Hit Confirmation & IC50 (Dose-Response Analysis) C->D E Target Engagement (MmpL3-specific assays) D->E F SAR & Lead Optimization (Iterative Synthesis & Testing) E->F F->B Iterate G Biophysical Characterization (ITC, SPR) F->G H In Vivo Efficacy & PK/PD (Animal Models) F->H G->F Iterate

Caption: Integrated workflow for the development of this compound-based MmpL3 inhibitors.

Protocol: MmpL3 Inhibition Assay

Directly assaying the activity of MmpL3 is complex; therefore, whole-cell phenotypic screens are often employed, followed by target-based assays to confirm on-target activity.

1. Mtb Growth Inhibition Assay (Primary Screen):

  • Culture M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium.

  • In a 96-well plate, serially dilute the test compounds.

  • Inoculate the wells with Mtb culture and incubate at 37°C.

  • After a set incubation period (e.g., 7 days), assess bacterial growth using a viability indicator (e.g., Resazurin).

  • Determine the minimum inhibitory concentration (MIC), the lowest compound concentration that prevents visible growth.

2. Target Engagement - TMM Accumulation Assay:

  • MmpL3 inhibition leads to the accumulation of trehalose monomycolate (TMM) in the cell.

  • Treat Mtb cultures with the inhibitor and label with [14C]acetate.

  • Extract the lipids from the cells and analyze them by thin-layer chromatography (TLC).

  • Quantify the accumulation of radiolabeled TMM as an indicator of MmpL3 inhibition.

Compound Mtb MIC (µg/mL) TMM Accumulation Cytotoxicity (IC50, µM)
Lead Compound 1 0.5+++>50
Analog 1a 0.1+++>50
Analog 1b 2.0++>50
Isoniazid (Control) 0.05->100

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel enzyme inhibitors. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional flat aromatic systems. By employing efficient synthetic strategies, such as the Prins cyclization, and a comprehensive suite of biochemical and biophysical characterization techniques, researchers can effectively explore the potential of this scaffold in drug discovery. The successful development of MmpL3 inhibitors for tuberculosis serves as a compelling example of the power of this approach in addressing critical unmet medical needs.

References

Application Notes and Protocols for the Pharmacological Profiling of Novel 9-Oxa-2-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 9-Oxa-2-azaspiro[5.5]undecane Derivatives

The this compound scaffold represents a privileged heterocyclic system in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for developing novel therapeutics.[1] Its inherent structural rigidity, combined with multiple points for chemical modification, allows for the fine-tuning of pharmacological properties to target a diverse range of biological entities. Recent studies have highlighted the potential of derivatives of this scaffold in various therapeutic areas, including pain management, infectious diseases, and oncology. Specifically, analogues have shown promise as dual µ-opioid receptor (MOR) agonists and σ1 receptor antagonists for pain, inhibitors of the essential mycobacterial transporter MmpL3, and modulators of the RNA methyltransferase METTL3.[2][3][4]

This comprehensive guide provides a detailed framework for the pharmacological profiling of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system to generate robust and reproducible data.

Part 1: Initial Physicochemical and ADME Profiling

A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.[5][6] Early-stage in vitro ADME profiling helps to identify potential liabilities and guide the optimization of lead compounds.[4][7]

Aqueous Solubility

Poor aqueous solubility can hinder in vitro assay performance and lead to low bioavailability.[4]

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Membrane Permeability

The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution to target tissues.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the test compound (e.g., 10 µM in PBS) to a 96-well donor plate.

  • Membrane Coating: Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

Metabolic Stability

Rapid metabolism can lead to a short in vivo half-life and low drug exposure.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL), NADPH (1 mM), and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (e.g., 1 µM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 1: Representative Physicochemical and In Vitro ADME Data for a Hypothetical this compound Derivative

ParameterAssayResultInterpretation
Kinetic SolubilityTurbidimetric75 µMGood solubility for in vitro screening.
Permeability (Pe)PAMPA15 x 10-6 cm/sHigh permeability, suggesting good potential for oral absorption.
Metabolic Stability (t1/2)Human Liver Microsomes45 minModerate stability, may warrant further optimization if a longer half-life is desired.
Plasma Protein BindingRapid Equilibrium Dialysis92%Moderate to high binding, important for interpreting in vivo efficacy.

Part 2: In Vitro Pharmacological Profiling

Based on existing literature, novel this compound derivatives should be screened against targets implicated in pain, infectious disease, and oncology.

Pain and Neurological Disorders: MOR and σ1 Receptor Profiling

The dual modulation of the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) is a promising strategy for developing potent and safer analgesics.[2]

Experimental Workflow for MOR and σ1R Profiling

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling A Radioligand Binding Assay (MOR & σ1R) B Determine Ki values A->B Quantify binding affinity C cAMP Assay (MOR) Determine EC50 and Emax B->C Test functional activity of high-affinity compounds D Calcium Flux Assay (σ1R) Determine antagonist activity C->D Characterize dual modulators E Screen against related receptors (e.g., KOR, DOR) D->E Assess off-target effects

Caption: Workflow for MOR and σ1R profiling.

Protocol 2.1.1: MOR and σ1R Radioligand Binding Assays

  • Membrane Preparation: Use commercially available cell membranes expressing human MOR or σ1R.

  • Reaction Setup: In a 96-well filter plate, combine the cell membranes, a radioligand (e.g., [3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Protocol 2.1.2: MOR Functional Assay (cAMP Measurement)

  • Cell Culture: Use CHO cells stably expressing human MOR.

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the EC50 and Emax values.

Antitubercular Activity: MmpL3 Inhibition

MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it an attractive target for novel antitubercular drugs.[8][9]

MmpL3 Inhibition Workflow

G cluster_0 Whole-Cell Screening cluster_1 Target Engagement cluster_2 Mechanism of Action A M. tuberculosis H37Rv MIC Determination B MmpL3 Flippase Assay (Spheroplast-based) A->B Confirm MmpL3 inhibition for active compounds C Proton Motive Force (PMF) Dissipation Assay B->C Investigate direct vs. indirect inhibition

Caption: Workflow for MmpL3 inhibitor profiling.

Protocol 2.2.1: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in appropriate broth (e.g., Middlebrook 7H9).

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: METTL3 Inhibition

METTL3 is an RNA methyltransferase that is overexpressed in several cancers and plays a role in cancer cell proliferation and survival.[10]

Protocol 2.3.1: METTL3 Enzymatic Assay

  • Enzyme and Substrate: Use recombinant human METTL3/METTL14 complex and a synthetic RNA substrate.

  • Reaction Setup: In a 384-well plate, combine the enzyme, S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM), and varying concentrations of the test compound.[11]

  • Reaction Initiation: Add the RNA substrate to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the incorporation of the [3H]-methyl group into the RNA substrate using a filter-binding assay and scintillation counting.

  • Data Analysis: Determine the IC50 value.

Protocol 2.3.2: Cancer Cell Proliferation Assay

  • Cell Lines: Use cancer cell lines known to be dependent on METTL3 (e.g., MOLM-13 for AML, A549 for lung cancer).[10]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Table 2: Representative In Vitro Pharmacological Data for a Hypothetical this compound Derivative

TargetAssayResult (IC50/EC50/Ki)Positive Control
MOR[3H]-DAMGO BindingKi = 25 nMDAMGO (Ki ≈ 1 nM)
σ1R[3H]-(+)-pentazocine BindingKi = 50 nM(+)-Pentazocine (Ki ≈ 3 nM)
M. tuberculosisMIC1 µg/mLIsoniazid (MIC ≈ 0.05 µg/mL)
METTL3Enzymatic AssayIC50 = 250 nMSTM2457 (IC50 ≈ 10 nM)
A549 CellsProliferation AssayGI50 = 1.5 µMDoxorubicin (GI50 ≈ 50 nM)

Part 3: In Vivo Pharmacological Evaluation

Promising candidates from in vitro profiling should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Preclinical Pain Models

For compounds showing potent MOR agonism and σ1R antagonism, evaluation in rodent pain models is the next logical step.[12]

Protocol 3.1.1: Hot Plate Test (Thermal Nociception)

  • Animal Acclimation: Acclimate mice or rats to the testing room and equipment.

  • Baseline Latency: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[13][14] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound via a suitable route (e.g., oral, intraperitoneal).

  • Post-Dose Latency: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), re-measure the latency on the hot plate.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) and compare it to a positive control (e.g., morphine).

Protocol 3.1.2: Formalin Test (Inflammatory Pain)

  • Animal Acclimation: Acclimate the animals to observation chambers.

  • Compound Administration: Pre-treat the animals with the test compound or vehicle.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[1][15][16]

  • Behavioral Observation: Immediately after injection, observe the animal and record the total time spent licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-40 minutes, inflammatory pain).[15][16]

  • Data Analysis: Compare the paw licking/biting time between compound-treated and vehicle-treated groups for both phases.

In Vivo Pharmacokinetic (PK) Study

A well-designed PK study provides crucial information on the in vivo disposition of a drug candidate.[17][18]

Protocol 3.2.1: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice.

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or via cardiac puncture for terminal samples.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Signaling Pathway Diagrams

µ-Opioid Receptor (MOR) Signaling

G cluster_0 MOR Activation cluster_1 G-Protein Signaling cluster_2 β-Arrestin Pathway A Opioid Agonist (e.g., 9-Oxa-2-azaspiro... derivative) B µ-Opioid Receptor (MOR) A->B Binds to C Gi/o protein B->C Activates H GRK Phosphorylation B->H Phosphorylated by D Adenylyl Cyclase (Inhibition) C->D Inhibits F GIRK Channel (Activation) C->F Activates E ↓ cAMP D->E G K+ Efflux (Hyperpolarization) F->G I β-Arrestin Recruitment H->I Promotes J Receptor Internalization (Tolerance, Side Effects) I->J

Caption: MOR signaling pathways.[5][19][20][21][22]

Sigma-1 Receptor (σ1R) Signaling

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects A σ1R Ligand (Antagonist) B Sigma-1 Receptor (σ1R) A->B Binds to C BiP (Chaperone) B->C Dissociates from D IP3 Receptor B->D Modulates F Regulation of Ion Channels B->F Interacts with E Modulation of Ca2+ Signaling D->E G Neuroprotection E->G F->G

References

Application Note: High-Throughput Screening of 9-Oxa-2-azaspiro[5.5]undecane Libraries for Modulators of GPCR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Spirocyclic Scaffolds

The landscape of drug discovery is in a constant state of evolution, driven by the pursuit of novel molecular architectures that promise enhanced efficacy, selectivity, and superior pharmacokinetic profiles.[1] Within this landscape, spirocyclic compounds have emerged as a particularly compelling class of scaffolds.[1][2] Their inherent three-dimensional nature and conformational rigidity offer a distinct advantage over traditional planar aromatic systems, enabling more precise and potent interactions with the complex topographies of biological targets.[1][3]

The 9-Oxa-2-azaspiro[5.5]undecane core represents an attractive starting point for library synthesis. This scaffold provides a robust, three-dimensional framework suitable for creating diverse chemical libraries with favorable drug-like properties, such as improved aqueous solubility and metabolic stability.[3][4] Derivatives of similar spirocyclic structures, such as 1-oxa-9-azaspiro[5.5]undecanes and 1,9-diazaspiro[5.5]undecanes, have demonstrated significant biological activity across a range of therapeutic areas, including metabolic diseases, pain, and central nervous system disorders.[5][6][7]

G-protein coupled receptors (GPCRs) remain a primary target class for drug discovery, accounting for over 30% of all FDA-approved drugs.[8] Given the therapeutic precedent of spirocyclic compounds and the importance of GPCRs, a high-throughput screening (HTS) campaign to identify modulators of GPCR signaling from a this compound-based library is a scientifically sound strategy for identifying novel chemical matter.[8][9]

This application note provides a comprehensive, field-proven protocol for the HTS of a this compound library against a model Gs-coupled GPCR, utilizing a robust, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cyclic AMP (cAMP).

Assay Principle: TR-FRET for cAMP Detection

To quantify the activation of a Gs-coupled GPCR, we will monitor the downstream accumulation of the second messenger, cyclic AMP (cAMP). The chosen assay technology is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®), a proprietary version of TR-FRET.[10]

Causality of Method Selection: TR-FRET is exceptionally well-suited for HTS for several key reasons:[10]

  • Homogeneous Format: The "mix-and-read" protocol requires no wash steps, significantly reducing complexity and time, which is critical for screening large libraries.[10]

  • High Signal-to-Background: Time-resolved detection minimizes interference from short-lived background fluorescence and scattered light, leading to a robust assay window.

  • Miniaturization: The assay is readily adaptable to low-volume 384-well or 1536-well plate formats, conserving precious library compounds and reagents.[11]

The assay principle is as follows:

  • Cells expressing the target GPCR are stimulated with library compounds.

  • If a compound is an agonist, Gs protein activation leads to an increase in intracellular cAMP.

  • Cells are lysed, and the lysate is incubated with two key reagents: a cAMP-specific antibody labeled with a long-lifetime europium cryptate (the FRET donor) and a cAMP analog labeled with a red-shifted fluorophore (the FRET acceptor).[10]

  • In the absence of free cAMP (unstimulated cells), the antibody-donor binds to the cAMP-acceptor, bringing them into close proximity. Excitation of the donor results in a high FRET signal.[12][13]

  • In the presence of free cAMP from stimulated cells, this endogenous cAMP competes with the labeled cAMP-acceptor for binding to the antibody-donor. This competition disrupts the FRET pair, leading to a decrease in the FRET signal.[10]

  • Therefore, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR.

  • Compound Library: this compound library, solubilized in 100% DMSO.

  • Assay Plates: White, low-volume, 384-well microplates (e.g., Greiner Bio-One #784075).

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • Control Agonist: Known potent agonist for the target GPCR (e.g., Isoproterenol for β-adrenergic receptors).

  • Control Antagonist: Known potent antagonist for the target GPCR.

  • Instrumentation: HTS-compatible plate reader capable of TR-FRET detection (e.g., PerkinElmer EnVision® or BMG LABTECH PHERAstar®).

  • Automation: Automated liquid handlers for compound dispensing and reagent addition (e.g., Echo® acoustic dispenser, Agilent Bravo).

Assay Development and Optimization

Prior to initiating the full screen, the assay must be rigorously optimized to ensure its robustness and reliability. This is a self-validating step to guarantee the quality of the HTS data.

Key Optimization Parameters:

  • Cell Density: Titrate cell number per well to find the optimal density that yields the best signal-to-background ratio without causing over-confluence.

  • Agonist Concentration (EC80): Determine the full dose-response curve of the control agonist. For antagonist screening mode, a concentration that yields 80% of the maximal response (EC80) is typically used to ensure that potential inhibitors have a sufficient signal window to act upon.

  • DMSO Tolerance: Evaluate the effect of various DMSO concentrations on cell viability and assay performance. The final assay concentration should be kept consistent and typically ≤0.5% to avoid solvent-induced artifacts.

  • Incubation Times: Optimize the compound stimulation time and reagent lysis/detection incubation time to achieve a stable and maximal signal window.

Table 1: Example Assay Optimization Parameters

ParameterRange TestedOptimal ConditionRationale
Cell Density 1,000 - 10,000 cells/well5,000 cells/wellMaximizes signal-to-background while maintaining cell health.
Stimulation Time 5 - 60 minutes30 minutesPoint of maximal cAMP accumulation before degradation begins.
DMSO Final Conc. 0.1% - 2.0%≤ 0.5%Minimizes solvent toxicity and non-specific effects.
Control Agonist 10-point, 1:3 dilutionEC80 = 5 nMProvides a robust signal for antagonism without saturating the system.

Assay Quality Control: The Z'-Factor

The ultimate measure of an HTS assay's quality is the Z'-factor. This statistical parameter quantifies the separation between the positive and negative control distributions, accounting for both the dynamic range and data variation.[14][15]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

Z=13σpc+3σncμpcμncZ' = 1 - \frac{3\sigma{pc} + 3\sigma_{nc}}{|\mu_{pc} - \mu_{nc}|}Z′=1−∣μpc​−μnc​∣3σpc​+3σnc​​
[16]

Table 2: Z'-Factor Interpretation

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for high-throughput screening.[17]
0 to 0.5MarginalScreenable, but may require a higher hit confirmation rate.[14][17]
< 0UnacceptableThe assay is not suitable for screening.[14][17]

An assay must consistently yield a Z'-factor ≥ 0.5 during optimization before proceeding to the full library screen.[15][16]

High-Throughput Screening Protocol

This protocol is designed for a 384-well format and assumes an antagonist screening campaign.

Step 1: Compound Library Plating

  • Using an acoustic liquid handler, transfer 20 nL of each library compound from the source plates to the 384-well assay plates. This results in a 10 µM final assay concentration assuming a 2 µL final volume.

  • Plate columns 23 and 24 with appropriate controls:

    • Negative Control (Max Signal): DMSO only (0% inhibition).

    • Positive Control (Min Signal): A saturating concentration of the known control agonist (100% inhibition).

Step 2: Cell Seeding

  • Harvest and count the optimized HEK293 cell line.

  • Resuspend cells in assay buffer to the optimal concentration (e.g., 5,000 cells per 1 µL).

  • Using a multi-drop dispenser, add 1 µL of the cell suspension to each well of the assay plates containing the pre-spotted compounds.

Step 3: Agonist Stimulation

  • Prepare the control agonist at 2x the final desired EC80 concentration.

  • Add 1 µL of the 2x agonist solution to all wells except those designated as positive controls (which already contain a saturating agonist concentration). Add 1 µL of assay buffer to the positive control wells.

  • Incubate the plates for the optimized stimulation time (e.g., 30 minutes) at room temperature.

Step 4: Cell Lysis and FRET Reagent Addition

  • Prepare the HTRF cAMP detection reagents (antibody-donor and cAMP-acceptor) in lysis buffer according to the manufacturer's protocol.

  • Add 2 µL of the combined lysis/detection reagent mix to all wells.

  • Incubate for the optimized detection time (e.g., 60 minutes) at room temperature, protected from light.

Step 5: Data Acquisition

  • Read the plates on a TR-FRET enabled plate reader.

  • Set the reader for europium cryptate excitation (e.g., 320 nm) and dual emission detection at 665 nm (FRET signal) and 620 nm (donor signal).

  • Calculate the HTRF ratio: (Emission665nm / Emission620nm) * 10,000.

HTS Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CompoundPlate 1. Compound Plating (20 nL to Assay Plate) CellSeed 3. Cell Seeding (5,000 cells/well) CompoundPlate->CellSeed ControlPlate 2. Control Plating (DMSO & Agonist) ControlPlate->CellSeed Stimulate 4. Agonist Stimulation (EC80 Concentration) CellSeed->Stimulate Lyse 5. Lysis & Reagent Add (HTRF Reagents) Stimulate->Lyse ReadPlate 6. TR-FRET Reading (665nm / 620nm) Lyse->ReadPlate DataAnalysis 7. Data Analysis (% Inhibition, Z') ReadPlate->DataAnalysis HitSelect 8. Hit Selection (Threshold > 3xSD) DataAnalysis->HitSelect

Caption: Automated HTS workflow for a GPCR antagonist screen.

Data Analysis and Hit Identification

  • Normalization: For each plate, calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = 100 * (Signalmax - Signalwell) / (Signalmax - Signalmin) Where Signalmax is the mean of the negative controls (DMSO) and Signalmin is the mean of the positive controls.

  • Plate QC: Calculate the Z'-factor for each individual plate. Plates with a Z' < 0.5 should be flagged for review and potentially repeated.

  • Hit Selection: A primary hit is defined as a compound that exhibits activity greater than a statistically significant threshold. A common and robust method is to define the hit threshold as three times the standard deviation of the mean activity of the entire library population.

    • Hit Threshold: Mean % Inhibition + (3 * SD of % Inhibition)

    • Any compound from the this compound library with % Inhibition > this threshold is considered a primary hit.

Hit Confirmation and Validation Cascade

A single-point HTS result is only the beginning. A rigorous validation cascade is essential to eliminate false positives and confirm the activity of genuine hits.[18] This process builds confidence in the chemical series before committing significant resources to lead optimization.

Step 1: Re-testing (Hit Confirmation)

  • Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.

Step 2: Dose-Response Analysis

  • Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC50 for antagonists, EC50 for agonists). This step is critical for establishing a preliminary structure-activity relationship (SAR).[19]

Step 3: Orthogonal Assays

  • Active compounds must be validated in a secondary, orthogonal assay that relies on a different technology or biological readout.[20] This is the most critical step for eliminating false positives that are artifacts of the primary assay technology (e.g., fluorescence interference).

  • Example Orthogonal Assay: A label-free assay, such as monitoring dynamic mass redistribution (DMR) or cellular impedance, which measures the global cellular response to GPCR activation.[9]

Step 4: Selectivity and Counter-Screens

  • Hits are tested against related GPCR subtypes or a panel of unrelated targets to assess their selectivity.

  • A counter-screen using the parental cell line (lacking the target receptor) is performed to ensure the observed activity is target-specific.[20]

Hit Validation Workflow Diagram

Hit_Validation HTS Primary HTS Hits (Single Concentration) ReTest Hit Confirmation (Re-test in Primary Assay) HTS->ReTest Confirm DoseResponse Dose-Response (IC50/EC50 Determination) ReTest->DoseResponse Potency Orthogonal Orthogonal Assay (e.g., Label-Free) DoseResponse->Orthogonal Validate Selectivity Selectivity/Counter-Screen (Target Specificity) Orthogonal->Selectivity Selectivity ValidatedHit Validated Hit Series (Ready for MedChem) Selectivity->ValidatedHit Advance

Caption: A typical hit validation and triage cascade.

Conclusion

The this compound scaffold provides a promising foundation for the discovery of novel therapeutics. By combining a high-quality, diverse chemical library with a robust TR-FRET based HTS assay, researchers can efficiently identify potent and selective modulators of GPCR signaling. The detailed optimization, screening, and validation protocols outlined in this application note provide a clear and trustworthy pathway from initial screen to a validated hit series, forming the critical first step in a successful drug discovery program.

References

Application Notes & Protocols: The Utility of 9-Oxa-2-azaspiro[5.5]undecane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with 9-Oxa-2-azaspiro[5.5]undecane

Fragment-Based Drug Discovery (FBDD) has cemented its position as a potent strategy for identifying novel lead compounds.[1] The core tenet of FBDD involves screening small, low-complexity molecules ("fragments") which, due to their size, can explore chemical space more efficiently and form high-quality interactions with protein targets.[1][2] However, the landscape of fragment libraries has historically been dominated by flat, aromatic structures. The field is now strategically pivoting towards fragments with greater three-dimensional (3D) character.[3] These 3D fragments are capable of accessing novel binding pockets and forming more intricate, specific interactions, which can translate to improved physicochemical properties and a stronger intellectual property portfolio.[3][4][5]

Within this evolving paradigm, spirocyclic scaffolds, and specifically this compound, have emerged as a highly compelling class of fragments.[6][7] The defining feature of a spirocycle is two rings fused at a single carbon atom, which imparts a rigid and well-defined 3D geometry.[6] This pre-organized conformation minimizes the entropic penalty upon binding to a target, a fundamental principle for achieving high ligand efficiency.

This compound offers a particularly advantageous set of features for FBDD:

  • Structural Rigidity and 3D Vectoriality: The spirocyclic core presents well-defined exit vectors for chemical modifications, enabling precise and systematic exploration of the target's binding pocket.[6]

  • Improved Physicochemical Properties: The incorporation of heteroatoms (oxygen and nitrogen) often leads to enhanced solubility and other favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties when compared to purely carbocyclic analogs.[8] The higher fraction of sp3-hybridized carbons in such scaffolds is correlated with a higher probability of clinical success.[8]

  • Synthetic Tractability: The secondary amine serves as a readily available chemical handle for diversification, facilitating the rapid synthesis of an analog library during the critical hit-to-lead optimization phase.[9]

These application notes are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a high-value fragment in FBDD campaigns. We will explore the strategic rationale for its inclusion in screening libraries, provide detailed protocols for screening and hit validation, and delineate a clear path for its elaboration into potent lead compounds.

Part 1: Strategic Integration of this compound into Fragment Libraries

The success of any FBDD campaign is contingent upon the thoughtful design of the screening library. The inclusion of this compound should be a strategic decision aimed at augmenting the structural diversity and 3D content of an existing fragment collection.[2]

Rationale for Inclusion: An Escape from "Flatland"

A significant portion of traditional fragment libraries is characterized by a high fraction of sp2-hybridized carbons, leading to predominantly planar molecules. While effective for certain target classes, this "flatland" chemistry is suboptimal for exploring complex, non-planar binding sites. This compound, with its sp3-rich core, directly addresses this limitation. Its rigid, non-planar architecture is ideally suited to probe pockets that are inaccessible to conventional flat fragments.[4][6]

Key Physicochemical Properties

To ensure adherence to the "Rule of Three," a guiding principle for optimal fragment characteristics in FBDD, a thorough characterization of the core scaffold is paramount.[10]

PropertyValueSignificance in FBDD
Molecular Weight (MW) 155.24 g/mol [11][12]Comfortably within the recommended <300 Da, increasing the probability of efficient binding.[10][13]
cLogP ~0.7A balanced lipophilicity that promotes solubility and minimizes non-specific binding.
Hydrogen Bond Donors (HBD) 1 (secondary amine)Provides a crucial point for directional interaction with the protein target.[10]
Hydrogen Bond Acceptors (HBA) 2 (oxygen and nitrogen)Offer additional opportunities for forming key hydrogen bonds.[10]
Rotatable Bonds 1The low conformational flexibility reduces the entropic penalty of binding, leading to more efficient interactions.

Note: cLogP is an estimated value and should be experimentally confirmed for any synthesized derivatives.

Initial Library Design: Leveraging the Secondary Amine

The secondary amine of the this compound scaffold is the primary vector for chemical diversification. A focused library of derivatives can be efficiently synthesized to explore the immediate chemical space around this core.

Workflow for Initial Library Synthesis:

G cluster_0 Synthesis of a Focused Library Scaffold This compound (Core Fragment) Reaction Amide Coupling / Reductive Amination Scaffold->Reaction Library Focused Library of N-substituted Analogues Reaction->Library BuildingBlocks Diverse Set of Carboxylic Acids or Aldehydes BuildingBlocks->Reaction

Caption: Initial library generation from the core scaffold.

Part 2: Experimental Protocols for Screening and Hit Validation

With a this compound-containing library in hand, the subsequent phase involves screening against the protein target of interest. The selection of an appropriate screening methodology is critical and is often dictated by the nature of the target and the available instrumentation.

Primary Screening: Identifying Binders

This section will detail protocols for two of the most robust and widely adopted techniques in FBDD: Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).

Protocol 2.1.1: NMR-Based Screening (Ligand-Observed)

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD), are particularly adept at identifying weak binding interactions. These techniques work by irradiating the protein and detecting the transfer of magnetization to a binding ligand.[14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pD 7.4).

    • Prepare stock solutions of the this compound fragments (typically 10-100 mM in d6-DMSO).

    • Create cocktails of 5-10 fragments per NMR tube, with a final concentration of 100-200 µM for each fragment. The final protein concentration should be in the range of 10-20 µM.

  • NMR Data Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment mixture without the protein.

    • Perform an STD-NMR experiment, which involves acquiring two spectra: an "on-resonance" spectrum with protein saturation (e.g., at -1 ppm) and an "off-resonance" spectrum with irradiation in a region devoid of protein or ligand signals (e.g., at 30 ppm).

    • The STD effect is visualized in the difference spectrum (off-resonance minus on-resonance).

  • Data Analysis:

    • Signals that persist in the difference spectrum correspond to fragments that are binding to the protein target.

    • The intensity of the STD signals provides a qualitative measure of binding affinity and indicates which protons of the fragment are in close proximity to the protein surface.

Causality Behind Choices:

  • Why use fragment cocktails? This approach significantly increases the throughput of the primary screening campaign.

  • Why choose STD-NMR? It is highly sensitive to the weak interactions characteristic of fragments and can provide valuable structural information about the binding epitope.[14]

Protocol 2.1.2: Protein-Observed NMR Screening

A highly robust method for fragment screening involves monitoring the chemical shift changes of an isotopically labeled protein upon the addition of fragments.[14][15][16]

Step-by-Step Protocol:

  • Protein Preparation: Produce ¹⁵N-labeled protein.

  • NMR Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum of the protein in the absence of any fragments. This serves as the reference spectrum.

  • Screening: Add individual fragments or fragment mixtures to the protein sample and acquire a new ¹H-¹⁵N HSQC spectrum for each addition.

  • Data Analysis: Compare the HSQC spectra of the protein with and without fragments. Significant chemical shift perturbations (CSPs) of specific protein resonances indicate a binding event at or near those residues.[16] This method not only identifies hits but also maps the binding site on the protein.[15][16]

Causality Behind Choices:

  • Why protein-observed NMR? This technique provides direct evidence of binding to the target protein and simultaneously identifies the binding location, which is invaluable for subsequent structure-based design.[10][15]

Hit Validation and Characterization

Primary hits from the initial screen require rigorous validation to eliminate false positives and to quantitatively characterize the binding interaction.

Workflow for Hit Validation and Elaboration:

G cluster_1 From Hit to Lead PrimaryHit Primary Hit from NMR or SPR Screen DoseResponse Dose-Response Curve (e.g., by ITC or SPR) PrimaryHit->DoseResponse Structure Structural Biology (X-ray Crystallography or Cryo-EM) PrimaryHit->Structure SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Structure->SAR Lead Lead Compound SAR->Lead

Caption: The workflow from a validated hit to a lead compound.

Protocol 2.2.1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is considered the gold standard for measuring the thermodynamics of binding. It directly quantifies the heat released or absorbed during a binding event, enabling the precise determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the sample cell.

    • Prepare a solution of the validated this compound hit (typically 10-20 times the protein concentration) in the injection syringe. It is critical that the buffer is identical in both the cell and the syringe to minimize heats of dilution.

  • ITC Experiment:

    • Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the associated heat change.

  • Data Analysis:

    • Integrate the peaks from the raw data to determine the heat change per injection.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to calculate Kd, n, ΔH, and ΔS.

Trustworthiness of the Protocol:

  • ITC provides a direct, in-solution measurement of binding, making it a highly reliable method for hit validation. The comprehensive thermodynamic data it yields can offer profound insights into the forces driving the binding interaction.

Protocol 2.2.2: X-ray Crystallography for Structural Elucidation

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate form of validation. It provides a detailed, atomic-level map of the binding interaction, which is the foundation for structure-based drug design.

Step-by-Step Protocol:

  • Crystallization:

    • Crystallize the target protein under conditions known to produce high-quality, diffraction-grade crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of the this compound fragment (typically 1-10 mM) to allow for diffusion of the fragment into the crystal lattice.

    • Co-crystallization: Mix the protein and the fragment prior to setting up the crystallization experiments.

  • X-ray Diffraction Data Collection:

    • Mount the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein.

    • Carefully inspect the electron density maps to unambiguously confirm the presence and binding mode of the fragment.

Authoritative Grounding:

  • The principles of X-ray crystallography are a cornerstone of modern drug discovery. For detailed standards on data collection, refinement, and validation, refer to resources provided by the Protein Data Bank (PDB).

Part 3: From Fragment to Lead: The Elaboration Pathway

The structural insights gleaned from X-ray crystallography, in conjunction with the Structure-Activity Relationship (SAR) data from initial analog synthesis, provide a clear roadmap for elaborating the this compound hit into a potent lead compound.[17][18] The well-defined exit vector at the nitrogen atom is the primary focus for this optimization process.[9][19]

Strategies for Elaboration:

  • Fragment Growing: Synthesize analogs by adding chemical substituents to the nitrogen atom that are designed to extend into and interact with adjacent sub-pockets of the binding site identified in the crystal structure.[17]

  • Fragment Merging: If other fragments are identified that bind in proximity, link the this compound core to these other fragments to create a larger, more potent molecule with higher affinity.[17]

  • Scaffold Hopping: Replace the this compound core with other 3D scaffolds while preserving the key interactions of the initial hit. This can be a valuable strategy for improving properties or navigating existing intellectual property.[17]

Conclusion

This compound is a prime example of the ongoing and necessary shift towards greater three-dimensionality in drug discovery. Its rigid, pre-organized architecture, combined with its synthetic accessibility, makes it an exceptionally valuable scaffold for probing the complex topographies of protein targets.[6][7][8] By implementing the strategic frameworks and detailed protocols presented in these application notes, researchers can effectively unlock the potential of this and similar 3D fragments, thereby accelerating the discovery of the next generation of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 9-Oxa-2-azaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Oxa-2-azaspiro[5.5]undecane and related spirocyclic systems. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in this synthetic area. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues, from low yields to poor stereoselectivity.

The this compound scaffold is a valuable motif in medicinal chemistry, present in various biologically active compounds.[1] However, its synthesis can be challenging, often requiring careful optimization of reaction conditions to favor the desired intramolecular cyclization and control stereochemistry. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, or I'm getting no product at all. What are the primary factors to investigate?

Low or no yield is a common starting problem in complex syntheses. The issue can typically be traced back to one of four key areas: starting materials, reaction parameters, catalyst activity, or product stability.

  • Starting Material Quality : The purity of your starting materials is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[2]

    • Recommendation : Always verify the purity of precursors via NMR and/or elemental analysis. If necessary, repurify starting materials through column chromatography or recrystallization before use.[2][3]

  • Reaction Concentration : Spirocyclization is an intramolecular process. To favor it over intermolecular polymerization or side reactions, high-dilution conditions are often necessary.[4]

    • Recommendation : Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by slow addition of the substrate to the reaction mixture over several hours using a syringe pump.

  • Catalyst Choice and Activity : Both acid catalysts (e.g., HCl, CSA) and transition-metal catalysts (e.g., gold, iridium, palladium) can be employed for spirocyclization.[4][5][6] The chosen catalyst may be inactive or inappropriate for your specific substrate.

    • Recommendation : If using an acid catalyst, ensure it is not neutralized by basic functional groups on your substrate. For transition-metal catalysts, screen different ligands and oxidation states, as these can significantly impact yield.[2][7]

  • Temperature and Reaction Time : Insufficient thermal energy may prevent the reaction from overcoming its activation barrier, while excessive heat can lead to decomposition.[8]

    • Recommendation : Monitor the reaction's progress from start to finish using TLC or LC-MS to establish an optimal reaction time and temperature.[3] If no reaction occurs, consider gradually increasing the temperature. If decomposition is observed, try lowering the temperature.[3]

Q2: I'm observing significant formation of side products. What are the likely culprits and how can they be minimized?

Side product formation often points to competing reaction pathways. Common side reactions include intermolecular reactions, elimination, and rearrangement of intermediates.[4]

  • Intermolecular Reactions : At high concentrations, precursor molecules can react with each other, leading to dimers or polymers instead of the desired spirocycle.

    • Recommendation : As mentioned in Q1, utilize high-dilution conditions to favor the intramolecular pathway.[4]

  • Elimination Pathways : Depending on the substrate and conditions, elimination to form undesired by-products (like furans from alkyne triols) can compete with cyclization.[7]

    • Recommendation : The choice of solvent can dramatically influence the reaction pathway. Protic solvents like methanol can sometimes suppress elimination by stabilizing key intermediates.[7] In other cases, non-coordinating solvents like dichloromethane are preferred to avoid promoting undesired pathways.[4]

  • Rearrangement of Intermediates : Carbocationic intermediates, particularly in acid-catalyzed reactions, can be prone to rearrangement, leading to undesired constitutional isomers. The final spirocyclic product itself may also rearrange to a more stable compound under the reaction conditions.[9]

    • Recommendation : Screen a panel of Lewis and Brønsted acids to find one that promotes cyclization without causing rearrangement. Transition-metal catalysis is often an excellent alternative as it proceeds through different mechanistic pathways and avoids strongly acidic conditions.[6]

Q3: The stereoselectivity of my spirocyclization is poor. How can I improve control over the stereochemical outcome?

Achieving high stereoselectivity is a critical challenge in spirocycle synthesis, as the outcome is governed by the subtle energetic differences in the transition states leading to different diastereomers.[2]

  • Solvent Effects : The polarity and coordinating ability of the solvent can influence the conformation of the cyclization transition state.[2]

    • Recommendation : Systematically screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). The optimal solvent will provide the best balance of solubility and transition state stabilization for the desired diastereomer.

  • Catalyst and Ligand Control : In transition-metal-catalyzed reactions, the steric and electronic properties of the catalyst's ligands directly influence the stereochemical environment of the reaction. For enantioselective syntheses, chiral ligands are essential.[2][5]

    • Recommendation : For nickel-catalyzed reactions, screen different phosphine ligands (e.g., Mandyphos variants) to improve enantioselectivity.[2] For gold or iridium systems, ligands can play a crucial role in the stereochemical outcome of cascade reactions leading to spiroaminals and spiroketals.[5]

  • Temperature : Lowering the reaction temperature can amplify the small energy differences between diastereomeric transition states, often leading to improved selectivity.

    • Recommendation : Once viable reaction conditions are found, attempt to run the reaction at lower temperatures (e.g., 0 °C or -20 °C) to see if diastereoselectivity improves, even if it requires a longer reaction time.

Q4: My product appears to decompose during the reaction or workup. What can I do to prevent this?

Product instability can lead to significant yield loss after a seemingly successful reaction.[10] This is especially true for complex molecules with sensitive functional groups.

  • Reaction Monitoring : It is crucial to determine if decomposition is occurring during the reaction itself or during the subsequent workup and purification steps.[3]

    • Recommendation : Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS. This will reveal the point at which the product concentration is highest before decomposition begins.[3]

  • Milder Workup Conditions : Standard aqueous workups involving strong acids or bases can degrade sensitive products.[10]

    • Recommendation : If your product is acid-labile, use a neutral or mildly basic quench (e.g., saturated aqueous NaHCO₃ solution). If it is base-labile, use a mildly acidic quench (e.g., saturated aqueous NH₄Cl solution). Test the stability of your isolated product in acidic and basic conditions to diagnose the issue.[10]

  • Purification Strategy : Exposure to silica gel during column chromatography can be detrimental to acid-sensitive compounds.

    • Recommendation : Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a neutralising agent, like triethylamine. Alternatively, explore other purification methods such as recrystallization or preparative TLC.[8]

Troubleshooting Workflows and Data Presentation

To systematically optimize your reaction, it is essential to vary one parameter at a time while keeping others constant. Below is a sample data table illustrating how to track the results of an optimization screen.

Data Presentation

Table 1: Example Optimization of Spirocyclization Conditions

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
110% CSAToluene8012351.5 : 1
210% CSADCM4012553 : 1
310% CSACH₃CN808402 : 1
45% AuCl(PPh₃)DCM256758 : 1
55% AuCl(PPh₃)DCM01872>15 : 1

This table is for illustrative purposes only.

Experimental Protocols & Visualizations

A logical workflow is critical for efficient troubleshooting. The following diagrams outline decision-making processes for common synthetic challenges.

Troubleshooting Workflow: Low Product Yield This diagram provides a step-by-step guide for diagnosing the root cause of low reaction yields.

LowYieldTroubleshooting start Low or No Yield Observed check_sm Verify Starting Material Purity (NMR, EA) start->check_sm sm_impure Purify Starting Materials (Column, Recrystallization) check_sm->sm_impure No sm_pure Starting Materials are Pure check_sm->sm_pure Yes sm_impure->start check_conditions Review Reaction Conditions (Temp, Conc.) sm_pure->check_conditions optimize_conc Use High-Dilution / Slow Addition check_conditions->optimize_conc Concentration >0.1M? optimize_temp Screen Temperature Range (-20°C to 100°C) check_conditions->optimize_temp Temp not varied? check_catalyst Is Catalyst Appropriate and Active? check_conditions->check_catalyst Standard Conditions optimize_conc->check_catalyst optimize_temp->check_catalyst catalyst_ok Conditions Optimized check_catalyst->catalyst_ok Yes screen_catalysts Screen Different Catalysts (Acid vs. Transition Metal) and Ligands check_catalyst->screen_catalysts No check_workup Analyze Crude vs. Purified Product catalyst_ok->check_workup success Yield Improved screen_catalysts->success workup_issue Product Lost During Workup/Purification. Modify Procedure. check_workup->workup_issue Yield drops after workup check_workup->success Crude yield is also low workup_issue->success

Caption: A decision tree for troubleshooting low product yield.

Conceptual Diagram: Intramolecular vs. Intermolecular Reactions This diagram illustrates the principle of using high-dilution conditions to favor the desired spirocyclization.

ReactionPathways cluster_conditions Reaction Conditions High_Concentration High Concentration Polymer Side Product: Dimer/Polymer (Intermolecular) High_Concentration->Polymer Favors Low_Concentration Low Concentration (High Dilution) Spirocycle Desired Product: This compound (Intramolecular) Low_Concentration->Spirocycle Favors Precursor Linear Precursor Precursor->Spirocycle k_intra Precursor->Polymer k_inter * [Precursor]

Caption: Competition between intra- and intermolecular pathways.

References

"byproduct formation in 9-Oxa-2-azaspiro[5.5]undecane synthesis and removal"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 9-Oxa-2-azaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide you with the field-proven insights and actionable protocols necessary to optimize your experimental outcomes.

Overview of a Common Synthetic Approach

The synthesis of the this compound core often begins with readily available starting materials, such as a protected 4-piperidone derivative. The key transformation involves the construction of the second heterocyclic ring and the spirocyclic center. A common strategy involves an initial nucleophilic addition to the ketone, followed by a series of steps to build the oxane ring, and finally, cyclization. Protecting groups, such as N-Benzyloxycarbonyl (Cbz) or N-Benzyl (Bn), are frequently employed to mask the reactivity of the secondary amine during the synthesis.

The following diagram illustrates a generalized workflow for the synthesis, highlighting the critical stages where byproducts can emerge.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Ring Formation & Cyclization cluster_2 Phase 3: Deprotection & Purification A N-Protected 4-Piperidone B Nucleophilic Addition (e.g., Grignard, Organolithium) A->B C Tertiary Alcohol Intermediate B->C Byproduct1 Incomplete Reaction / Dehydration B->Byproduct1 D Side-Chain Functionalization C->D E Intramolecular Cyclization (e.g., Acid-catalyzed) D->E F Protected Spirocycle E->F Byproduct2 Isomer Formation E->Byproduct2 Byproduct4 Polymeric Byproducts E->Byproduct4 G Protecting Group Removal F->G H Crude Product Mixture G->H Byproduct3 Protecting Group Side Reactions G->Byproduct3 I Purification (Chromatography/Recrystallization) H->I J Final Product: This compound I->J

Caption: Generalized workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis.

Q1: What are the most common byproducts observed during the synthesis of this compound?

Several classes of byproducts are frequently observed:

  • Incompletely Cyclized Intermediates: These are dihydroxy ketone or amino alcohol precursors that have failed to undergo the final ring-closing step.[1][2] Their presence is often due to suboptimal reaction conditions, such as insufficient acid catalysis or low reaction temperatures.

  • Dehydration Products: Elimination of water from alcohol intermediates can lead to the formation of undesired alkenes, particularly under harsh acidic or thermal conditions.

  • Diastereomers: The formation of the spirocyclic core often creates one or more chiral centers. This can result in a mixture of diastereomers that may be difficult to separate. The ratio of these isomers is highly dependent on the reaction conditions and the stereochemistry of the precursors.

  • Protecting Group-Related Impurities: Byproducts can arise from the protecting group itself. For instance, during N-debenzylation, side reactions can lead to partially deprotected or rearranged products.[3]

  • Polymeric Byproducts: Under certain conditions, especially with prolonged heating or high concentrations, intermolecular reactions can lead to the formation of high-molecular-weight polymers, which significantly reduces the yield of the desired monomeric spirocycle.[4]

Q2: What is the mechanism behind the formation of the major dehydration byproduct?

The formation of an unsaturated byproduct typically occurs via an acid-catalyzed E1 or E2 elimination mechanism from a key alcohol intermediate prior to or in competition with the desired intramolecular cyclization.

The diagram below illustrates this competitive pathway. The protonation of the hydroxyl group creates a good leaving group (water). Instead of the intended intramolecular nucleophilic attack by the other hydroxyl or amino group to form the spirocycle, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond.

G Alcohol_Intermediate Protonated Alcohol Intermediate Desired_Pathway Intramolecular Cyclization Alcohol_Intermediate->Desired_Pathway SN2 Attack Byproduct_Pathway E1 Elimination (Dehydration) Alcohol_Intermediate->Byproduct_Pathway Loss of H2O Spirocycle Desired Spirocycle Desired_Pathway->Spirocycle Alkene_Byproduct Unsaturated Byproduct Byproduct_Pathway->Alkene_Byproduct

Caption: Competing pathways of cyclization vs. dehydration.

Q3: I am using an N-Benzyl (Bn) protecting group. What are the best practices for its removal and what potential issues should I look out for?

The N-benzyl group is commonly removed via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, with a hydrogen source). While effective, several issues can arise:

  • Catalyst Poisoning: Trace impurities in the substrate, particularly sulfur-containing compounds, can poison the palladium catalyst, leading to an incomplete or stalled reaction.

  • Incomplete Deprotection: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can result in the recovery of starting material.

  • Alternative Byproducts: In some cases, alternative deprotection methods like using diisopropyl azodicarboxylate (DIAD) can be employed, but these may introduce their own set of byproducts if not performed under optimal conditions.[3] A convenient protocol using NaBH₄ and catalytic Pd-C in methanol has also been shown to be effective and rapid for N-benzyloxycarbonyl (Cbz) and benzyl ester groups, which may be applicable.[5]

For a clean reaction, ensure the substrate is highly pure before the deprotection step, use a fresh, high-quality catalyst, and monitor the reaction progress closely by TLC or LC-MS.

Q4: How can I effectively purify the final this compound product?

Purification strategy depends on the nature of the impurities and the physical properties of the product.

  • Column Chromatography: This is the most versatile method. For moderately polar compounds, silica gel chromatography is effective. If the product is highly polar or basic, it may streak on silica. In such cases, adding a small amount of triethylamine or ammonia to the eluent can improve separation. Alternatively, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients is an excellent option for polar compounds.[6]

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an efficient way to obtain highly pure material. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.[4]

  • Acid-Base Extraction: Since the final product contains a basic secondary amine, an acid-base workup can be used to separate it from non-basic impurities. The crude mixture can be dissolved in an organic solvent, washed with an acidic aqueous solution to protonate and extract the amine into the aqueous layer, which is then basified and re-extracted with an organic solvent.

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and suggested solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents or catalyst. 2. Incorrect reaction temperature or time. 3. Impure starting materials inhibiting the reaction.1. Use fresh, high-quality reagents and catalysts. 2. Optimize temperature and reaction duration; monitor via TLC/LC-MS. 3. Purify starting materials before use.
Oily or Gummy Product 1. Presence of unreacted starting materials or solvent residue. 2. Formation of polymeric byproducts.[4] 3. Product is an oil at room temperature.1. Ensure the reaction goes to completion and the product is thoroughly dried. 2. Optimize reaction concentration and temperature to minimize polymerization. 3. Purify via column chromatography instead of recrystallization.
Multiple Spots on TLC/LC-MS 1. Formation of diastereomers. 2. Presence of multiple byproducts (e.g., dehydration, incomplete cyclization). 3. Degradation of the product on the stationary phase (TLC/LC).1. Attempt separation via careful column chromatography or preparative HPLC. 2. Re-evaluate reaction conditions to improve selectivity. 3. For TLC, add a modifier (e.g., 1% Et₃N) to the eluent. For LC, ensure the mobile phase pH is compatible with the product's stability.
Difficulty in Product Isolation/Crystallization 1. Product is highly soluble in the workup or recrystallization solvent. 2. Presence of impurities inhibiting crystallization.[4]1. Cool the solution in an ice bath or to a lower temperature. If unsuccessful, remove the solvent and try a different system. 2. First, purify the crude product using column chromatography to remove impurities, then attempt recrystallization.

Key Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis via LC-MS

This protocol is essential for identifying the main product and potential impurities in your crude reaction mixture, guiding your purification strategy.[7]

  • Sample Preparation: Dissolve a small amount (approx. 0.1-0.5 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Identify the peak corresponding to the expected mass of your product (for C₉H₁₇NO, [M+H]⁺ ≈ 156.13). Analyze the masses of other significant peaks to hypothesize the structures of byproducts (e.g., [M+H-H₂O]⁺ for a dehydration product).

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent: Choose silica gel as the stationary phase.

  • Solvent System Selection: Use TLC to find a solvent system (eluent) that gives the desired product an Rf value of approximately 0.2-0.3. A common starting point for amines is a mixture of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine to reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: N-Benzyl Group Deprotection via Catalytic Hydrogenation

This protocol describes a standard method for removing an N-benzyl group.

  • Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl protected spirocycle (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be necessary.

References

Technical Support Center: A-Z Guide to Optimizing Yield and Purity of 9-Oxa-2-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate the specific challenges you may encounter during the synthesis and purification of 9-Oxa-2-azaspiro[5.5]undecane.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gradually increase the reaction temperature and/or extend the reaction time.
Ineffective Catalyst or Reagents: Degradation of reagents or catalyst.- Use fresh, high-purity starting materials and catalysts. - Ensure anhydrous conditions if the reaction is moisture-sensitive.
Incorrect Stoichiometry: Improper molar ratios of reactants.- Carefully verify the calculations and measurements of all reactants.
Formation of Significant Side Products Side Reactions: Competing reaction pathways due to reaction conditions.- Optimize the reaction temperature; sometimes lower temperatures can favor the desired product. - Investigate alternative catalysts or solvent systems that may offer higher selectivity.
Over-alkylation or other secondary reactions: The desired product may be reacting further.- Monitor the reaction closely and quench it as soon as the desired product is maximized.
Difficult Purification Co-eluting Impurities: Impurities with similar polarity to the product.- Employ alternative purification techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC). - Consider derivatization of the product or impurity to alter its polarity before chromatography.
Product Instability: Degradation of the product on silica gel.- Use a less acidic or basic stationary phase for chromatography (e.g., neutral alumina). - Consider a rapid purification method like a short plug of silica gel.
Inconsistent Yields Variability in Starting Material Quality: Impurities in starting materials can affect the reaction outcome.- Source starting materials from a reliable supplier and check their purity before use.
Atmospheric Moisture: Some reactions are sensitive to moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and glassware.

Experimental Workflow: Troubleshooting Low Yield

start Low Yield of this compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst Activity incomplete->optimize_conditions Yes optimize_purification Optimize Purification: - Different Chromatography Conditions - Recrystallization - Preparative HPLC side_products->optimize_purification Yes degradation Product Degradation? side_products->degradation No optimize_conditions->check_reaction change_reagents Consider Alternative Reagents or Synthetic Route change_reagents->start success Improved Yield optimize_purification->success degradation->change_reagents No milder_conditions Use Milder Purification Conditions: - Neutral Alumina - Shorter Contact Time degradation->milder_conditions Yes milder_conditions->success

Caption: A decision tree for troubleshooting low yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound and its derivatives often involves the construction of the spirocyclic core through intramolecular cyclization reactions. A common strategy involves the reaction of a suitable piperidine derivative with a reagent that provides the tetrahydropyran ring. For instance, a synthetic approach could involve the reaction of a protected 4-piperidone with a suitable nucleophile, followed by cyclization to form the spiroketal structure. The specific reagents and conditions can vary, but the key is the stereocontrolled formation of the spirocyclic junction.[1][2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the key parameters to control for improving the yield and purity?

A3: Several factors can significantly impact the yield and purity:

  • Reaction Temperature: Temperature control is crucial as it can influence the reaction rate and the formation of side products.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

  • Catalyst: If a catalyst is used, its activity and concentration are critical.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.[3]

Q4: What are the best practices for purifying this compound?

A4: Column chromatography on silica gel is a standard method for purification. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective. For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel. If the compound is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high purity.

Q5: Are there any known stability issues with this compound?

A5: Spiroketals can be sensitive to acidic conditions, which can cause isomerization at the spirocyclic center or ring-opening.[2] Therefore, it is advisable to avoid strongly acidic conditions during workup and purification. If the compound is stored for an extended period, it is best to keep it in a cool, dry place, and under an inert atmosphere if it is sensitive to air or moisture.

Synthetic Pathway Overview

A Protected 4-Piperidone B Nucleophilic Addition/Grignard Reaction A->B C Tertiary Alcohol Intermediate B->C D Deprotection C->D E Amino Alcohol D->E F Intramolecular Cyclization (Acid or Base Catalyzed) E->F G This compound F->G

Caption: A generalized synthetic pathway.

III. Detailed Experimental Protocols

General Synthesis Protocol for a this compound Derivative

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected 4-piperidone derivative and an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) in a suitable bath.

2. Nucleophilic Addition:

  • Slowly add the nucleophile (e.g., a Grignard reagent or an organolithium reagent) to the stirred solution of the piperidone derivative.
  • Allow the reaction to stir at the same temperature for a specified time, monitoring the consumption of the starting material by TLC.

3. Quenching and Workup:

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride or water.
  • Allow the mixture to warm to room temperature.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Deprotection and Cyclization:

  • The crude intermediate is then subjected to deprotection and cyclization conditions. This may involve treatment with an acid (e.g., trifluoroacetic acid or hydrochloric acid) or a base, depending on the protecting group and the desired cyclization pathway.

5. Purification:

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound derivative.

Characterization Data
Property Value Reference
Molecular Formula C9H17NO[4]
Molecular Weight 155.24 g/mol [4][5]
CAS Number 57289-77-7[4][6]
Appearance Liquid
Purity (Typical) >95%[4]

IV. References

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available from: --INVALID-LINK--

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. Available from: --INVALID-LINK--

  • This compound. ChemScene. Available from: --INVALID-LINK--

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: --INVALID-LINK--

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. Benchchem. Available from: --INVALID-LINK--

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. Available from: --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available from: --INVALID-LINK--

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: --INVALID-LINK--

  • 3-Oxa-9-azaspiro[5.5]undecane. PubChem. Available from: --INVALID-LINK--

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available from: --INVALID-LINK--

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Available from: --INVALID-LINK--

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. Available from: --INVALID-LINK--

  • Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. Benchchem. Available from: --INVALID-LINK--

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: --INVALID-LINK--

  • This compound. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. OUCI. Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem. Available from: --INVALID-LINK--

  • 2,2,9-Trimethyl-1-oxa-5,9-diazaspiro[5.5]undecane. PubChem. Available from: --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 9-Oxa-2-azaspiro[5.5]undecane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the scale-up synthesis of 9-Oxa-2-azaspiro[5.5]undecane. This molecule represents a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties in drug candidates.[1][2] However, transitioning its synthesis from small, lab-scale batches to the multi-gram or kilogram quantities required for preclinical studies presents significant challenges.[3][4] Chemical stability, reaction kinetics, and purification efficiency can all behave differently at a larger scale.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers and process chemists with actionable insights and field-proven solutions. Our goal is to bridge the gap between benchtop discovery and scalable, reproducible manufacturing.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses common high-level questions regarding the selection and implementation of a synthetic route suitable for scale-up.

Question 1: What are the most viable synthetic routes for constructing the this compound core on a large scale?

Answer: Several strategies exist for forming oxa-azaspirocyclic systems, but for scale-up, the ideal route must balance atom economy, reagent cost, operational safety, and ease of purification. Two highly effective and scalable approaches are:

  • Intramolecular Cyclization via Epoxide Ring-Opening: This is a robust and common strategy. It typically begins with a readily available starting material like N-protected 4-piperidone. The key steps involve creating an epoxide intermediate which is then opened by an intramolecular nucleophile to form the spirocyclic junction. A well-documented variation of this approach involves the Corey-Chaykovsky reaction to form the epoxide, followed by thermal ring opening with an appropriate amine and a final base-mediated cyclization to forge the oxa-azaspiro[5.5]undecane core.[7]

  • Iodocyclization of Alkenyl Alcohols: A powerful and increasingly popular method involves the iodocyclization of a suitably designed alkenyl alcohol precursor. This reaction is often high-yielding and proceeds under mild conditions. The resulting iodo-substituted spirocycle provides a functional handle for further diversification if needed, or the iodine can be removed via reduction. This method has been successfully applied to generate a wide array of oxa-spirocycles.[8]

The choice between these routes depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule. For the parent this compound, the epoxide ring-opening strategy is often preferred for its straightforward execution and use of commercial starting materials.[7]

Question 2: How critical is starting material quality, and what specifications should I demand from suppliers for a multi-gram synthesis campaign?

Answer: Starting material quality is paramount and is often the root cause of batch-to-batch inconsistency.[4] For a preclinical campaign, you must move beyond simple "reagent grade" chemicals.

ParameterSpecificationRationale (The "Why")
N-Boc-4-piperidone Purity: >98% (by HPLC)Prevents the introduction of closely-related impurities that are difficult to remove in later stages.
Water Content: <0.1%Water can interfere with organometallic reagents (e.g., Corey-Chaykovsky ylide) and base-mediated reactions, reducing yield and consistency.
Trimethylsulfoxonium iodide Purity: >99%The purity of the ylide precursor directly impacts the efficiency of the epoxide formation, a critical step.
Solvents (e.g., THF, DMSO) Anhydrous Grade (<50 ppm water)Essential for reactions involving strong bases or water-sensitive intermediates to prevent quenching and side reactions.
Bases (e.g., KOtBu, NaH) Assay: >95%The precise strength of the base is critical for ensuring complete deprotonation and driving the cyclization to completion without promoting side reactions.

Expert Insight: Always perform an identity and purity check on all raw materials upon receipt, even from a trusted supplier. Do not assume the Certificate of Analysis is sufficient. A simple 1H NMR or melting point can prevent the loss of a large-scale batch.

Question 3: What is a typical workflow for the scale-up synthesis and purification of this compound?

Answer: A successful scale-up campaign requires a well-defined workflow that includes in-process controls (IPCs) and a clear purification strategy. The diagram below outlines a typical process based on the robust epoxide cyclization route.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Final API A 1. Epoxide Formation (N-Boc-4-piperidone + Corey Ylide) B 2. Amino Alcohol Formation (Epoxide + Benzylamine) A->B C 3. Acylation (Amino Alcohol + Acyl Chloride) B->C D 4. Spirocyclization (Base-mediated, e.g., KOtBu) C->D E 5. Quench & Aqueous Workup D->E F 6. Solvent Extraction E->F G 7. Crude Product Isolation (Solvent Evaporation) F->G H 8. Column Chromatography (To remove organic impurities) G->H I 9. Deprotection (Removal of N-Boc and N-Benzyl groups) H->I J 10. Salt Formation & Crystallization (e.g., HCl salt for purity enhancement) I->J K 11. Final API (this compound HCl) J->K

Caption: High-level workflow for this compound synthesis.

Part 2: Troubleshooting Guide

This section addresses specific, practical problems encountered during scale-up experiments in a question-and-answer format.

Problem 1: My spirocyclization step (Intramolecular O-alkylation) is stalling, and the yield is significantly lower than on the small scale. What's going on?

Potential Causes & Recommended Solutions:

  • Cause A: Inefficient Heat Transfer. On a large scale, it is difficult to achieve uniform heating. "Hot spots" near the reactor wall can cause decomposition, while the cooler core of the solution reacts slowly. This is a classic consequence of a decreased surface-area-to-volume ratio.[4]

    • Solution: Use a reactor with an overhead mechanical stirrer, not a magnetic stir bar, to ensure efficient mixing and uniform heat distribution. Implement a slow, controlled heating ramp and monitor the internal reaction temperature with a calibrated probe.

  • Cause B: Incomplete Deprotonation. The base (e.g., potassium tert-butoxide) may not be fully dissolving or dispersing in the larger solvent volume, leading to incomplete formation of the reactive alkoxide.

    • Solution: Ensure the base is added in portions to a well-stirred solution to manage any exotherms and improve dissolution. Consider changing the solvent to one where the base has better solubility, or increase the reaction temperature slightly (e.g., from 0 °C to room temperature) if the substrate is stable.

  • Cause C: "One-Pot" Mentality Failure. Lab-scale procedures often add all reagents at once. On a large scale, this can lead to dangerous exotherms and side reactions.[4]

    • Solution: Switch to a semi-batch process. Add the substrate solution slowly to a pre-prepared, temperature-controlled solution of the base in the reaction solvent. This maintains a low concentration of the reactive species and gives you precise control over the reaction rate and temperature.

Problem 2: During the aqueous workup, I'm getting a persistent emulsion, leading to significant product loss in the aqueous layer. How can I break it?

Potential Causes & Recommended Solutions:

  • Cause A: Partially Soluble Intermediates. The product, being an amine, can act as a surfactant, stabilizing the oil-in-water emulsion, especially if it's a free base.

    • Solution 1 (The Chemical Fix): Instead of a simple water wash, perform an acidic extraction. Add 1M HCl to the organic layer. The basic nitrogen atom of your spirocycle will be protonated, forming a water-soluble ammonium salt (R₃N + HCl → R₃NH⁺Cl⁻).[9] The desired product will move into the aqueous layer, leaving non-basic organic impurities behind. You can then separate the layers, basify the aqueous layer with NaOH or NaHCO₃ to regenerate the free amine, and re-extract with a fresh organic solvent. This is a highly effective purification technique for amines.

    • Solution 2 (The Physical Fix): Add a saturated brine (NaCl solution) during the workup. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, forcing them out of the aqueous layer.

Problem 3: My final product purity is inconsistent after chromatography. Sometimes it's >99%, other times it's 95% with a stubborn impurity. Why?

Potential Causes & Recommended Solutions:

  • Cause A: Co-eluting Structural Isomer. An unnoticed side reaction, such as the formation of a regioisomer during the epoxide opening or cyclization, can produce an impurity with very similar polarity to your product. This is a common issue in the synthesis of complex spirocycles.[10]

    • Solution: Enhance your analytical capabilities. Use a high-resolution LC-MS method to identify the mass of the impurity. If it's an isomer, you may need to re-optimize the reaction conditions (e.g., temperature, base, solvent) of the step that creates the stereocenter to improve selectivity. If the impurity cannot be avoided, consider derivatization (e.g., Boc protection) to alter its polarity significantly for easier separation, followed by a deprotection step.[9]

  • Cause B: Degradation on Silica Gel. Amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing, irreversible adsorption ("streaking"), and sometimes on-column degradation.

    • Solution: Deactivate the silica gel before use. Pre-treat the silica by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~1%). This neutralizes the acidic silanol groups. Alternatively, use a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica like C18 (reverse-phase chromatography).

  • Cause C: Inefficient Salt Formation/Crystallization. If you are forming a salt (e.g., hydrochloride) for the final purification, the presence of minor impurities can inhibit crystallization, leading to an oily product or lower purity solids.

    • Solution: Perform a solvent screen to find the optimal crystallization conditions. A good starting point is to dissolve the free base in a solvent where the HCl salt is soluble (e.g., isopropanol, methanol) and then add an anti-solvent where the salt is insoluble (e.g., diethyl ether, heptane) to induce precipitation. Seeding the solution with a few crystals from a high-purity batch can also promote the growth of well-defined, pure crystals.

Part 3: Detailed Scale-Up Protocol (Illustrative Example)

This protocol describes a robust, multi-gram synthesis of the Boc-protected intermediate of this compound.

Reaction: Synthesis of tert-butyl this compound-2-carboxylate.

G A N-Boc-4-piperidone B tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate A->B 1. (CH3)3S(O)I, NaH   DMSO/THF C Final Product B->C 2. Benzylamine, Heat 3. ClCOCH2Ph, K2CO3 4. KOtBu, THF 5. H2, Pd/C (Deprotection)

Caption: Simplified reaction scheme for spirocycle formation.

Materials and Equipment:
  • 5 L 3-neck round-bottom flask equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • N-Boc-4-piperidone (100 g, 0.502 mol)

  • Trimethylsulfoxonium iodide (121.5 g, 0.552 mol)

  • Sodium hydride (60% dispersion in mineral oil, 22.1 g, 0.552 mol)

  • Anhydrous DMSO (1 L), Anhydrous THF (1.5 L)

  • Saturated NH₄Cl solution, Ethyl Acetate, Brine

  • Rotary evaporator, Column chromatography setup (1 kg silica gel)

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere): Set up the 5 L flask under a positive pressure of nitrogen. Charge the flask with NaH (22.1 g). Carefully wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes each time via cannula. Suspend the washed NaH in anhydrous DMSO (1 L).

  • Ylide Formation: In a separate flask, dissolve trimethylsulfoxonium iodide (121.5 g) in anhydrous DMSO (500 mL). Add this solution dropwise to the NaH suspension over 30 minutes. The internal temperature should be maintained below 25 °C using a water bath. Stir the resulting milky solution for 1 hour at room temperature until gas evolution ceases.

  • Epoxide Formation: Dissolve N-Boc-4-piperidone (100 g) in anhydrous THF (500 mL). Add this solution to the ylide mixture dropwise over 1 hour, maintaining the temperature below 30 °C.

  • In-Process Control (IPC): After stirring for 2 hours at room temperature, take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by TLC (30% EtOAc/Hexanes) to confirm the complete consumption of the starting ketone.

  • Workup: Slowly and carefully pour the reaction mixture into 2 L of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 750 mL). Combine the organic layers, wash with water (2 x 1 L) and then with brine (1 x 1 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide as a pale yellow oil. This crude product is often used directly in the next step after confirming its identity by 1H NMR.

Subsequent steps of amine addition, cyclization, and deprotection would follow similar principles of controlled addition, temperature management, and in-process monitoring before final purification.

References

Technical Support Center: Troubleshooting Diastereoselectivity in 9-Oxa-2-azaspiro[5.5]undecane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis and derivatization of the 9-Oxa-2-azaspiro[5.5]undecane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in spirocyclic systems. The unique three-dimensional structure of spirocycles like the this compound makes them valuable motifs in drug discovery, but also presents significant challenges in controlling the relative orientation of substituents.[1]

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you diagnose and resolve issues with diastereoselectivity in your experimental work.

Understanding the Core Challenge: Kinetic vs. Thermodynamic Control

The final diastereomeric ratio of a spirocyclization reaction is often determined by the competition between the kinetically and thermodynamically favored pathways. Understanding this principle is the first step in troubleshooting.

  • Kinetic Control: This pathway leads to the product that is formed the fastest. It proceeds through the lowest energy transition state. These reactions are typically run at low temperatures to prevent equilibration to the more stable thermodynamic product.

  • Thermodynamic Control: This pathway leads to the most stable product. It requires reversible reaction conditions (e.g., higher temperatures, acidic or basic catalysts) that allow the initially formed kinetic product to equilibrate to the more stable diastereomer.

The stereochemical outcome is influenced by a combination of steric and electronic factors, such as the anomeric effect, which often stabilizes the thermodynamically preferred product in spiroketals.[2][3]

G cluster_0 Reaction Pathways Start Acyclic Precursor TS_Kinetic Transition State 1 (Lower Energy) Start->TS_Kinetic Low Temp TS_Thermo Transition State 2 (Higher Energy) Start->TS_Thermo Higher Temp Product_Kinetic Kinetic Product (Formed Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) Product_Kinetic->Product_Thermo Reversible Conditions (e.g., Heat, Acid) TS_Thermo->Product_Thermo Equilibrium Equilibration

Caption: Kinetic vs. Thermodynamic control pathways in spirocyclization.

Frequently Asked Questions (FAQs)

Question 1: My spirocyclization reaction is yielding a poor diastereomeric ratio (e.g., close to 1:1). What is the first thing I should adjust?

A low diastereomeric ratio suggests that the energy difference between the two competing transition states is minimal under your current conditions.

Initial Steps:

  • Temperature Modification: This is often the most impactful and easiest parameter to change. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) will favor the kinetic product and can significantly enhance selectivity by amplifying small energy differences between transition states.[4] Conversely, if you suspect the desired product is the thermodynamic one, carefully increasing the temperature might facilitate equilibration to the more stable diastereomer.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the transition states.[4][5] A quick screen of aprotic (e.g., THF, Dichloromethane, Toluene) and protic (e.g., Ethanol) solvents is a valuable second step.

Question 2: How can I reliably determine the diastereomeric ratio and assign the relative stereochemistry of my products?

Accurate determination of the product distribution and structure is critical before attempting optimization.

Analytical Workflow:

  • ¹H NMR Spectroscopy: For crude reaction mixtures, integration of well-resolved, non-overlapping proton signals corresponding to each diastereomer provides a direct measure of the diastereomeric ratio (d.r.).

  • Chromatographic Separation: For accurate quantification and isolation of individual diastereomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often effective.

  • Structure Elucidation (NOESY): A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiment is a powerful tool for determining the relative stereochemistry. Spatial proximity between specific protons in a given diastereomer will result in cross-peaks, allowing you to build a 3D model of the molecule.

Question 3: I am attempting an acid-catalyzed spirocyclization, but I'm observing significant side product formation or decomposition. What can I do?

Acid-catalyzed reactions can be compromised by side reactions if the conditions are too harsh.[3]

Troubleshooting Steps:

  • Screen Weaker Acids: If a strong acid like TsOH is causing degradation, switch to weaker Brønsted acids (e.g., Acetic Acid (AcOH), Pyridinium p-toluenesulfonate (PPTS)) or Lewis acids of varying strengths (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, MgBr₂·OEt₂).

  • Lower the Temperature: Perform the acid-catalyzed cyclization at a lower temperature (e.g., -78 °C to 0 °C) to slow down decomposition pathways.

  • Use Stoichiometric vs. Catalytic Acid: If a catalytic amount of acid is ineffective or slow, leading to degradation over time, using a stoichiometric amount of a milder acid might promote a faster, cleaner reaction.

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Reaction Conditions

When initial adjustments are not sufficient, a systematic approach to optimizing reaction parameters is necessary.

G start Low Diastereoselectivity Observed temp 1. Temperature Screen (-78°C, 0°C, RT, 50°C) start->temp analysis Analyze d.r. by ¹H NMR or HPLC temp->analysis solvent 2. Solvent Screen (Polar Aprotic, Nonpolar, Protic) solvent->analysis catalyst 3. Catalyst/Reagent Screen (Lewis/Brønsted Acids) catalyst->analysis concentration 4. Concentration Study (e.g., 0.1M, 0.01M) concentration->analysis analysis->solvent No Improvement analysis->catalyst No Improvement analysis->concentration Minor Improvement end Optimized Selectivity analysis->end Success

Caption: Systematic workflow for troubleshooting diastereoselectivity.

Protocol 1: Temperature and Solvent Screening

This protocol outlines a systematic approach to evaluating the foundational parameters of your reaction.

Methodology:

  • Setup: Arrange four parallel reactions in identical reaction vessels, each with a stir bar and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Selection: To each vessel, add the acyclic precursor dissolved in a different solvent. A good starting set includes:

    • Vessel A: Dichloromethane (DCM) - non-coordinating, polar aprotic

    • Vessel B: Tetrahydrofuran (THF) - coordinating, polar aprotic

    • Vessel C: Toluene - nonpolar

    • Vessel D: Ethanol (EtOH) - polar protic (if compatible with reagents)

  • Temperature Control: Cool each reaction vessel to the first screening temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reaction Initiation: Add the cyclization reagent (e.g., acid catalyst) simultaneously to all vessels if possible.

  • Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).

  • Analysis: Once the starting material is consumed, quench the reactions appropriately. Analyze a small, crude aliquot from each reaction by ¹H NMR to determine the diastereomeric ratio.

  • Iteration: Repeat steps 3-6 at different temperatures (e.g., 0 °C, room temperature).

Data Interpretation Table

Use the following table to guide your optimization based on the screening results.

ParameterObservationPotential Cause & Next Step
Temperature Selectivity increases at lower temperatures.The reaction is under kinetic control . The desired product is likely the kinetic one. Further optimization should be performed at low temperatures.
Selectivity increases at higher temperatures.The reaction is under thermodynamic control . The desired product is the more stable one. Explore longer reaction times or stronger reversible conditions.
Solvent Non-coordinating solvents (DCM, Toluene) give higher selectivity.The transition state may be more ordered and less influenced by solvent interactions. Focus optimization in these solvents.
Coordinating solvents (THF, MeCN) give higher selectivity.The solvent may be actively participating in the transition state, potentially through chelation with a Lewis acid catalyst.
Catalyst Bulky Lewis acids (e.g., (2,6-di-tert-butylphenoxy)₂AlMe) improve selectivity.Steric hindrance from the catalyst is effectively blocking one face of the molecule. This points to a substrate-catalyst controlled mechanism.
Small Brønsted acids (e.g., HCl, TFA) improve selectivity.The reaction likely proceeds through a more compact, charge-stabilized transition state.
Guide 2: Substrate Control and Advanced Strategies

If optimizing reaction conditions fails to provide the desired selectivity, modifications to the substrate itself may be necessary.

The Role of Steric Directing Groups

The steric bulk of substituents on the acyclic precursor can have a powerful effect on the diastereochemical outcome.[6] This is a cornerstone of substrate-controlled synthesis.

Causality: A large, sterically demanding group (e.g., a tert-butyl group, a triisopropylsilyl (TIPS) ether) will thermodynamically disfavor conformations required for one of the cyclization transition states. This raises the energy of that pathway, leading to preferential formation of the diastereomer that arises from the less sterically congested approach.

Experimental Approach:

  • Identify Key Positions: Analyze the transition state models for your reaction. Identify a position on the acyclic precursor where adding steric bulk would create a significant interaction in the transition state leading to the undesired diastereomer.

  • Synthesize a Modified Substrate: Prepare a new version of your starting material with a bulkier substituent at the identified position. For example, change a methyl ester to a tert-butyl ester or a methoxy protecting group to a TIPS ether.

  • Test Cyclization: Subject the modified substrate to the previously optimized reaction conditions and analyze the diastereomeric ratio. The change in selectivity can be dramatic.[7]

Catalytic Control

In many modern synthetic approaches, the catalyst is the primary source of stereocontrol, overriding the inherent biases of the substrate.[8][9][10] This is particularly relevant for creating contrathermodynamic products.[3]

Strategies:

  • Chiral Catalysts: For asymmetric reactions leading to chiral, non-racemic products, employing a chiral catalyst (e.g., chiral phosphoric acids, rhodium or iridium complexes with chiral ligands) is essential.[9][11][12]

  • Kinetically-Controlled Cyclizations: Specific reagents have been developed to favor kinetic spirocyclization pathways, often proceeding with either inversion or retention of configuration at the anomeric carbon, independent of the thermodynamic stability of the final product.[2][3][13] Researching catalyst systems developed for related spiroketal syntheses can provide valuable leads. For example, palladium(II) catalysts have been used to achieve highly stereoselective spiroketal construction via intramolecular cyclization of dihydroxyketones.[8]

References

"stability studies of 9-Oxa-2-azaspiro[5.5]undecane under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 9-Oxa-2-azaspiro[5.5]undecane

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your stability studies. Our approach is grounded in established principles of forced degradation to proactively identify potential liabilities of the molecule.[1][2][3]

Section 1: Understanding the Molecule's Intrinsic Stability

This compound possesses a unique spirocyclic structure containing a secondary amine and an ether linkage. These functional groups are the most probable sites for degradation under common stress conditions encountered during manufacturing, storage, and administration.

  • Secondary Amine: The nitrogen atom is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradants.

  • Ether Linkage: The ether bond is generally stable but can be susceptible to cleavage under harsh acidic conditions, which would result in a ring-opening reaction.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

Degradation_Pathways Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidative Stress (e.g., H₂O₂) Ring_Opened Ring-Opened (Hydrolyzed Ether) Parent->Ring_Opened Strong Acid Hydrolysis (e.g., 1M HCl, heat)

Caption: Predicted primary degradation pathways for this compound.

Section 2: Troubleshooting Guides and FAQs

This section addresses common issues encountered during stability studies in a question-and-answer format.

Experimental Setup & General Questions

Q1: I'm starting my first stability study on this compound. What are the essential stress conditions I should test? A1: A comprehensive forced degradation study should, at a minimum, include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1] These conditions are designed to simulate the various stresses a drug substance might encounter, providing a complete picture of its stability profile and helping to develop a stability-indicating analytical method.[2][3]

Q2: What is a "stability-indicating method," and why is it crucial? A2: A stability-indicating method is an analytical procedure, typically HPLC or UPLC, that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the parent compound and each other. It is essential to prove that the analytical method is specific for the intact drug without interference from impurities or degradants.[2]

Q3: I'm not observing any degradation under my initial stress conditions. What should I do? A3: If the compound appears overly stable, you should incrementally increase the severity of the stress conditions.[4]

  • For hydrolysis: Increase the acid or base concentration (e.g., from 0.1 M to 1 M), raise the temperature (e.g., to 60-70°C), or prolong the exposure time.[5]

  • For thermal stress: Increase the temperature in 10-20°C increments.

  • Solubility: If poor solubility is a concern, a co-solvent like methanol or acetonitrile can be used, but you must run a control to ensure it doesn't participate in the degradation.[2]

Q4: My compound has degraded almost completely (>20%). How can I achieve the desired 5-20% degradation? A4: Extensive degradation can generate secondary and tertiary degradants, complicating the identification of the primary degradation pathway.[4] To achieve a more controlled degradation, reduce the severity of the stress conditions by:[4]

  • Decreasing the temperature.

  • Shortening the exposure time.

  • Reducing the concentration of the stressor (e.g., using 0.05 M HCl instead of 0.5 M HCl).

  • For photostability, reducing the duration or intensity of light exposure.[4]

Analytical Troubleshooting

Q5: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I identify these unknown degradants? A5: Identifying unknown degradants is a stepwise process. The most powerful initial technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • LC-MS: Provides the molecular weights of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): Can yield the elemental composition, allowing you to propose molecular formulas.

  • MS/MS: Induces fragmentation of the degradant ions, providing structural clues.

  • Isolation & NMR: For definitive structural confirmation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q6: I'm experiencing poor mass balance in my study. What are the potential causes? A6: Poor mass balance, where the sum of the parent compound assay and all degradation products is not close to 100%, is a common challenge. Potential causes include:[4]

  • Co-eluting Peaks: A degradant may be hiding under the parent peak or another impurity peak. Use a photodiode array (PDA) detector to check for peak purity.

  • Different Response Factors: Degradants may have different UV absorption characteristics than the parent compound, leading to inaccurate quantification.

  • Formation of Non-UV Active or Volatile Compounds: The degradation may produce compounds without a chromophore or that are too volatile to be detected by your method.

  • Precipitation: The degradant may have precipitated from the solution.[4]

Q7: My HPLC analysis of degraded samples shows significant peak tailing, especially after acid/base hydrolysis. What is the likely cause? A7: This is a classic problem caused by a pH mismatch between the injected sample and the mobile phase.[4] Samples from acidic or basic hydrolysis must be neutralized before injection. For example, an aliquot from an HCl solution should be neutralized with an equivalent amount of NaOH. This prevents the sample's pH from disrupting the mobile phase equilibrium on the column, which is a common cause of poor peak shape.[4]

Section 3: Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The exact conditions should be optimized for this compound to achieve the target degradation of 5-20%.

General Forced Degradation Workflow

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 1: Forced Hydrolysis (Acid & Base)
  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Stress: Add a portion of the stock solution to a volume of 0.1 M HCl.

  • Base Stress: In a separate vial, add a portion of the stock solution to a volume of 0.1 M NaOH.

  • Incubation: Maintain the solutions at a specified temperature (e.g., 60°C). Prepare a control sample in purified water at the same temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots to stop the degradation. Add an equivalent amount of base to the acid sample and acid to the base sample.[5]

  • Analysis: Analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress: Add the solution to a volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.

  • Control: Prepare a control sample in purified water.

  • Sampling: Withdraw and analyze aliquots at appropriate time points. The reaction can be rapid, so initial time points might be short (e.g., 1, 4, 12 hours).

  • Analysis: Analyze directly by HPLC.

Protocol 3: Photostability Testing (per ICH Q1B)
  • Sample Preparation: Place the solid compound in a thin layer (not more than 3 mm) in a chemically inert, transparent container.[6] Also, prepare a solution of the compound.

  • Control: Prepare a parallel set of samples wrapped completely in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source compliant with ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[7][8]

  • Analysis: At the end of the exposure period, compare the light-exposed samples to the dark controls. Analyze the solid by dissolving it in a suitable solvent and analyze the solution directly.

Section 4: Data Summary and Interpretation

Systematically documenting your results is critical for a successful stability study. Use a table similar to the one below to track degradation across different conditions.

Stress ConditionStressor Concentration / Temp.Duration% Parent RemainingNo. of Degradants (>0.1%)Observations (e.g., Color Change)
Acid Hydrolysis 0.1 M HCl @ 60°C24 hrs
Base Hydrolysis 0.1 M NaOH @ 60°C24 hrs
Oxidation 3% H₂O₂ @ RT12 hrs
Thermal (Solid) 80°C7 days
Photolytic (Solid) ICH Q1B ExposureN/A

This structured data will help you identify the compound's primary liabilities, establish degradation pathways, and develop a robust, stability-indicating analytical method for future development.

References

Technical Support Center: Refining Analytical Methods for Complex 9-Oxa-2-azaspiro[5.5]undecane Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges presented by 9-Oxa-2-azaspiro[5.5]undecane derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the unique difficulties associated with separating and characterizing these complex, three-dimensional molecules. Due to their inherent spirocyclic nature, these compounds often exist as intricate mixtures of stereoisomers and related impurities, demanding robust and well-understood analytical methods.

This document moves beyond simple protocols, offering in-depth troubleshooting advice rooted in the physicochemical principles governing the separation and analysis of these spiro-amines.

Section 1: Chromatographic Troubleshooting for Spiro-Amine Mixtures (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing these mixtures. However, the unique structure of the this compound core, featuring a basic nitrogen and a polar ether linkage, frequently leads to common chromatographic problems.

FAQ 1: My primary analyte peak is showing significant tailing. What is the underlying cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound derivatives is almost always caused by secondary interactions between the protonated amine group and residual acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This interaction is stronger than the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Causality-Driven Solutions:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanols. By increasing the pH of the mobile phase to be 2 to 3 units above the pKa of the residual silanols (typically pKa ~ 3.5-4.5) and below the pKa of your basic analyte, you can suppress silanol ionization. However, for many spiro-amines, a higher pH is needed to keep the analyte neutral, which can degrade the silica column. A more common approach is to lower the mobile phase pH to between 2 and 3. This fully protonates your amine (making it consistently charged) and suppresses the ionization of the silanols, minimizing the unwanted ionic interaction.[1]

  • Use of Mobile Phase Additives: Adding a small concentration (0.1-1.0%) of a competing base, such as triethylamine (TEA), to the mobile phase can be highly effective.[2] The TEA molecules will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them and resulting in a more symmetrical peak shape.

  • Select a Modern, High-Purity Column: Modern stationary phases are often manufactured from high-purity silica with fewer accessible silanol groups. Many are also "end-capped," a process where residual silanols are chemically bonded with a small, inert group to make them unavailable for interaction. Columns specifically marketed as "base-deactivated" are ideal for this application.

Troubleshooting StepRationaleExpected Outcome
Lower Mobile Phase pH to 2.5-3.0 Suppresses silanol ionization, ensuring a consistent analyte charge.Reduced tailing, potentially slightly earlier retention time.
Add 0.1% Triethylamine (TEA) to Mobile Phase TEA acts as a competitive base, masking active silanol sites.Significantly improved peak symmetry (Tailing Factor closer to 1.0).
Switch to a Base-Deactivated Column Physically reduces the number of available silanol groups for interaction.Symmetrical peaks without the need for aggressive mobile phase modifiers.
FAQ 2: I am struggling to separate multiple isomers in my sample. What strategies can improve resolution?

Answer:

Complex this compound mixtures often contain diastereomers and constitutional isomers that are challenging to separate due to their similar physicochemical properties. Resolution can be systematically improved by manipulating chromatographic selectivity.

Causality-Driven Solutions:

  • Optimize Mobile Phase Composition: For structurally similar compounds, small changes in the organic modifier or mobile phase pH can have a large impact on selectivity.[3] If using acetonitrile, try switching to methanol or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, often changing the elution order and improving resolution.

  • Employ a Phenyl-Hexyl Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity. Phenyl-hexyl phases offer an alternative "pi-pi" interaction mechanism. If your spiro-compound derivatives contain aromatic rings, these interactions can provide a dramatic improvement in selectivity for isomers where the spatial arrangement of these rings differs.

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance resolution between closely eluting peaks. Lower temperatures increase solvent viscosity and can amplify the subtle differences in analyte-stationary phase interactions, though this often comes at the cost of broader peaks and higher backpressure.[4][5]

  • Decrease Gradient Slope: In a gradient elution, a shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) gives the analytes more time to interact with the stationary phase, allowing for better separation of closely related species.

Workflow for Improving Isomer Resolution

G start Start: Co-eluting Isomers step1 Switch Organic Modifier (e.g., ACN to MeOH) start->step1 step2 Try Alternative Stationary Phase (e.g., C18 to Phenyl-Hexyl) step1->step2 No/Minor Improvement end_good Resolution Achieved step1->end_good Success step3 Decrease Gradient Slope (Increase run time) step2->step3 No/Minor Improvement step2->end_good Success step4 Adjust Column Temperature step3->step4 No/Minor Improvement step3->end_good Success step4->end_good Success G start Complex Spiro-Compound Mixture lc UPLC/HPLC Separation start->lc ms Mass Spectrometer (MS1) lc->ms iso_check Same m/z Detected? ms->iso_check msms Tandem MS (MS/MS) Collision-Induced Dissociation iso_check->msms Yes end_diff Isomers Differentiated iso_check->end_diff No (Different Masses) frag_check Different Fragmentation? msms->frag_check frag_check->end_diff Yes end_same Isomers Likely Diastereomers or Enantiomers frag_check->end_same No

References

Validation & Comparative

A Comparative Guide to 9-Oxa-2-azaspiro[5.5]undecane and Diazaspiro[5.5]undecane Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In modern medicinal chemistry, the strategic shift from planar, aromatic molecules to three-dimensional (3D) scaffolds is a well-established principle for improving clinical success rates. This "Escape from Flatland" paradigm addresses the limitations of flat molecules, which often suffer from poor solubility, high metabolic turnover, and off-target effects.[1] Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are exemplary 3D scaffolds that offer conformational rigidity and novel exit vectors for substitution.[2] This fixed spatial arrangement can lead to enhanced binding affinity, improved selectivity, and superior pharmacokinetic profiles.[1][3]

This guide provides an in-depth comparison of two privileged heterocyclic spiro[5.5]undecane cores: 9-Oxa-2-azaspiro[5.5]undecane and Diazaspiro[5.5]undecane . We will dissect how the substitution of a methylene group with an oxygen versus a nitrogen heteroatom profoundly influences the scaffold's physicochemical properties, synthetic accessibility, and ultimately, its utility in drug discovery programs. For a focused comparison, we will primarily reference the well-studied 1,9-Diazaspiro[5.5]undecane isomer while acknowledging the existence and utility of other diaza-isomers.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two scaffolds is the presence of an ether oxygen versus a secondary amine in one of the six-membered rings. This seemingly minor change has significant consequences for the molecule's behavior in a biological system.

Caption: Core structures of this compound and 1,9-Diazaspiro[5.5]undecane.

This structural divergence directly impacts key drug-like properties, as summarized below.

PropertyThis compound3,9-Diazaspiro[5.5]undecane (Isomer Example)Rationale & Implication in Drug Design
Molecular Formula C₉H₁₇NO[4]C₉H₁₈N₂[5]The diaza- scaffold has an additional nitrogen, increasing its hydrogen bonding capacity and basicity.
Molecular Weight 155.24 g/mol [4]154.25 g/mol [5]The molecular weights are very similar, making them excellent candidates for comparative studies.
Hydrogen Bond Donors 1[4]2The two N-H groups in the diaza- scaffold significantly increase its potential for donor interactions with biological targets, compared to the single N-H in the oxa-aza core.
Hydrogen Bond Acceptors 2 (N and O)[4]2 (two N atoms)Both scaffolds have two H-bond acceptors, but the nature (ether oxygen vs. amine nitrogen) differs, influencing the geometry and strength of interactions.
Topological Polar Surface Area (TPSA) 21.26 Ų[4]24.1 Ų[5]The slightly higher TPSA of the diaza- scaffold suggests potentially lower passive membrane permeability, a critical factor for oral bioavailability and CNS penetration.
Calculated logP 1.17[4]0.5[5]The diaza- scaffold is predicted to be more hydrophilic (lower logP). This can improve aqueous solubility but may reduce membrane permeability. The choice depends on the therapeutic target and desired ADME profile.
Basicity (pKa) One basic center (amine)Two basic centers (amines)This is a critical differentiator. The diaza- scaffold's dual basicity allows for dication formation, significantly impacting solubility, formulation, and the potential for ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins.

Expertise in Action: Interpreting the Physicochemical Data

The choice between these scaffolds is a classic medicinal chemistry trade-off. The diazaspiro[5.5]undecane core offers enhanced aqueous solubility and multiple sites for hydrogen bonding, which can be advantageous for targets with polar binding pockets.[6] However, its higher TPSA and lower logP may be a liability if CNS penetration is required. The dual basic centers can also lead to high affinity for acidic off-targets like hERG channels, a common safety concern.

Conversely, the This compound scaffold presents a more lipophilic and less basic profile.[4] The replacement of an N-H group with an ether oxygen reduces the TPSA and H-bond donor capacity, which can improve membrane permeability. This makes it an attractive scaffold for CNS targets or when aiming for a more neutral compound profile to mitigate certain off-target effects.

Synthesis Strategies: Building the Core

The synthetic accessibility of a scaffold is paramount for its practical application in a drug discovery campaign. Both cores can be constructed through robust multi-step sequences.

Synthesis of Diazaspiro[5.5]undecane

A variety of methods exist for different isomers. A representative and efficient synthesis for the related 1,7-diazaspiro[5.5]undecane involves a three-step sequence starting from N-Boc-δ-valerolactam, proceeding through a Claisen condensation, followed by an acid-catalyzed decarboxylation and spirocyclization.[7] This approach is powerful as it builds the second ring onto a pre-existing piperidine core.

G start N-Boc-δ-valerolactam step1 Claisen Condensation (e.g., with ethyl acetate, NaH) start->step1 intermediate1 β-keto ester intermediate step1->intermediate1 step2 Acid-Catalyzed Decarboxylation & Spirocyclization (e.g., HCl) intermediate1->step2 product 1,7-Diazaspiro[5.5]undecane step2->product

Caption: General workflow for the synthesis of a diazaspiro[5.5]undecane core.

Proposed Synthesis of this compound

While specific literature on the synthesis of the 9-oxa-2-aza isomer is sparse, a logical approach can be designed based on established methodologies for related oxa-azaspirocycles, such as the Prins cyclization. A plausible route could involve the reaction of a suitably protected 4-piperidinemethanol derivative with an aldehyde under acidic conditions to form the tetrahydropyran ring in a stereocontrolled manner.

Trustworthiness through Causality: The choice of a Prins-type cyclization is strategic. It is a well-established C-C and C-O bond-forming reaction that creates the tetrahydropyran ring, a key feature of the target molecule. Using a protected piperidine precursor ensures that the nitrogen does not interfere with the Lewis acid catalyst and allows for controlled construction of the spirocyclic junction.

Biological Activity and Therapeutic Applications

The distinct electronic and steric properties of the two scaffolds have led to their exploration in diverse therapeutic areas.

Diazaspiro[5.5]undecanes: A Scaffold for Diverse Targets

The diazaspiro[5.5]undecane framework is a truly privileged scaffold, with derivatives showing a remarkable breadth of biological activity.[6][8]

  • CNS Disorders: Derivatives of 3,9-diazaspiro[5.5]undecane have been developed as potent and selective antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in neurological and psychiatric disorders.[9]

  • Pain and Inflammation: The 1,9-diazaspiro[5.5]undecane core is found in dual antagonists of neurokinin NK1/NK2 receptors, which are implicated in pain and inflammatory pathways.[6]

  • Metabolic Diseases: This same 1,9-diaza core has been utilized to develop antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) and inhibitors of acetyl-CoA carboxylase (ACC), both of which are targets for the treatment of obesity.[6]

Oxa-azaspiro[5.5]undecanes: Emerging Therapeutic Potential

The oxa-aza variants, while perhaps less explored, have demonstrated significant potential in several key areas, often where a less basic scaffold is preferred.

  • Infectious Diseases: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown potent antituberculosis activity, believed to function through the inhibition of the essential mycobacterial membrane protein MmpL3.[10]

  • Oncology and Metabolic Regulation: Related 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides are being investigated as inhibitors of carbonic anhydrases, enzymes that are important targets in cancer and metabolic disorders.[11]

  • Pain Management: In a compelling example of scaffold hopping, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a multimodal approach to developing safer and more effective analgesics.[12]

Experimental Protocols

To provide a practical context, we describe a representative synthesis and a key biological assay.

Protocol 1: Synthesis of N-Boc-1,7-diazaspiro[5.5]undecane

This protocol is adapted from established literature for constructing the diazaspiro core.[7]

Objective: To synthesize a protected diazaspiro[5.5]undecane scaffold suitable for further functionalization.

Methodology:

  • Step 1: Acylation of N-Boc-δ-valerolactam.

    • Rationale: To introduce a keto-ester functionality that will serve as the electrophile for the subsequent cyclization.

    • To a solution of N-Boc-δ-valerolactam (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add ethyl 4-chlorobutyrate (1.2 equiv.) dropwise and heat the reaction to reflux for 16 hours.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the acylated intermediate.

  • Step 2: Reductive Cyclization and Deprotection.

    • Rationale: An acid-catalyzed reaction to remove the Boc protecting group, followed by intramolecular reductive amination to form the second piperidine ring and the spirocyclic center.

    • Dissolve the intermediate from Step 1 in methanol, and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.).

    • Add glacial acetic acid to adjust the pH to ~4-5.

    • Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture, and partition the residue between 1M NaOH and dichloromethane.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product.

    • Purify by column chromatography to obtain the target compound.

Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS). The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13]

Protocol 2: In Vitro GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 3,9-diazaspiro[5.5]undecane derivative) for the GABA-A receptor.[9]

Methodology:

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4 °C.

    • Resuspend the pellet in buffer, incubate at 37 °C for 30 min (to remove endogenous GABA), and centrifuge again.

    • Wash the final pellet twice and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • Rationale: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

    • In a 96-well plate, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of [³H]-Muscimol (a GABA-A agonist radioligand) at a final concentration of ~2 nM.

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of membrane preparation (50-100 µg protein).

    • For non-specific binding (NSB), use a high concentration of a known GABA-A ligand (e.g., 10 µM GABA).

    • For total binding, use vehicle instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at 4 °C for 60 minutes.

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound and diazaspiro[5.5]undecane scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is a strategic decision driven by the specific demands of the biological target and the desired ADME/Tox profile.

  • Diazaspiro[5.5]undecane offers a hydrophilic, dual basic core with extensive H-bonding capabilities, making it a versatile and well-validated scaffold for a wide range of peripheral and central targets.[6]

  • This compound provides a more lipophilic, less basic alternative, which can be advantageous for enhancing membrane permeability, improving CNS penetration, and potentially avoiding basicity-related off-target effects.[4][12]

Ultimately, the judicious selection and decoration of these rigid 3D frameworks will continue to yield novel therapeutic candidates, enabling researchers to successfully navigate the complex challenges of modern drug discovery.

References

A Comparative Guide to Validating the Mechanism of Action of 9-Oxa-2-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Mechanism of Action in Spirocyclic Drug Discovery

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a class of molecules of growing interest in medicinal chemistry. Spirocycles, with their inherent three-dimensionality and structural novelty, provide access to a unique chemical space, offering the potential for highly selective and potent interactions with biological targets.[1] Derivatives of similar oxa-azaspiro scaffolds have shown promise in diverse therapeutic areas, from treating chronic kidney disease by inhibiting soluble epoxide hydrolase (sEH) to acting as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management.[2][3]

However, the journey from a promising chemical scaffold to a validated therapeutic agent is contingent upon a deep and accurate understanding of its mechanism of action (MoA). Elucidating the precise molecular target and the subsequent physiological consequences of a drug-target interaction is the bedrock of modern drug development. A validated MoA is critical not only for optimizing efficacy and predicting clinical response but also for ensuring safety by identifying potential off-target effects.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel this compound compounds. We will move beyond simple protocol listings to explain the causality behind experimental choices, comparing and contrasting orthogonal approaches to build a self-validating and irrefutable body of evidence for a compound's biological activity.

Part 1: From Phenotype to Hypothesis: Unbiased Approaches to MoA Discovery

When the molecular target of a novel compound is unknown, a target-agnostic or "unbiased" approach is the most logical starting point. Phenotypic screening, which identifies compounds that produce a desired change in a cell or organism's observable characteristics, has re-emerged as a powerful strategy for discovering drugs with novel mechanisms of action.[4][5][6] This approach allows the biological system itself to reveal the most relevant intervention points, rather than relying on preconceived hypotheses about a single target.[4]

Comparative Strategy: Phenotypic Screening vs. Target-Based Discovery
FeaturePhenotypic ScreeningTarget-Based Discovery
Starting Point A desired biological outcome (e.g., cancer cell death, reduced inflammation).[7][8]A known molecular target (e.g., a specific enzyme or receptor).[5]
Primary Advantage High physiological relevance; potential to discover novel targets and first-in-class drugs.[4][6]Mechanistic clarity from the outset; rational drug design is more straightforward.[5]
Key Challenge Requires subsequent "target deconvolution" to identify the molecular MoA, which can be complex.[8]The chosen target may not be validated for the disease, leading to clinical trial failures despite potent compounds.[5]
Best Suited For Complex diseases where the underlying biology is not fully understood.Diseases with a well-validated, "druggable" target.
Experimental Workflow: High-Content Phenotypic Screening

A high-content imaging screen is a robust method to observe a compound's effect on multiple cellular parameters simultaneously.

G cluster_prep Assay Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Hypothesis Generation prep1 Plate disease-relevant cells (e.g., cancer cell line) prep2 Add this compound compound library prep1->prep2 prep3 Incubate for a defined period (e.g., 24-48 hours) prep2->prep3 acq1 Stain cells with fluorescent dyes (e.g., for nucleus, cytoskeleton, mitochondria) prep3->acq1 acq2 Automated High-Content Imaging acq1->acq2 an1 Image Analysis & Feature Extraction (e.g., cell count, nuclear size, protein localization) acq2->an1 an2 Identify 'Hit' Compounds (Compounds with desired phenotypic profile) an1->an2 an3 Cluster hits by phenotypic signature an2->an3 an4 Generate Target Hypothesis (e.g., 'Induces apoptosis via mitochondrial disruption') an3->an4 Target ID & Validation\n(Part 2 & 3) Target ID & Validation (Part 2 & 3) an4->Target ID & Validation\n(Part 2 & 3)

Caption: Workflow for a high-content phenotypic screen to generate MoA hypotheses.

Part 2: Confirming Target Engagement: Is the Molecule Hitting the Target?

Once a target is hypothesized, it is imperative to confirm a direct physical interaction between the compound and the protein in a physiological context. This step, known as target engagement, is crucial for validating that the observed phenotype is a direct result of the compound binding to its intended target.[9]

Comparative Analysis of Target Engagement Methodologies

We will compare two powerful, label-free techniques with a classic, label-dependent approach.

MethodologyPrincipleLabel Required?Key AdvantageKey Limitation
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9]NoMeasures engagement in intact, live cells, providing high physiological relevance.[10]Lower throughput than some methods; requires a specific antibody for detection.[11]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[12]NoDoes not require heating; applicable to a wide range of proteins and complex mixtures.[12]Protease accessibility may not change for all binding events; can be less sensitive.
Affinity Chromatography / Pull-Down An immobilized or tagged compound "pulls down" its binding partners from a cell lysate for identification by mass spectrometry.[13][14]YesCan identify completely unknown targets without a prior hypothesis.[13][14]Tagging the molecule can alter its binding properties; risk of identifying non-specific binders.[13][14]
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a premier method for confirming target engagement because it directly measures the biophysical consequence of binding within the native cellular environment.[15] The principle is that a protein stabilized by a bound ligand will require more thermal energy to denature and aggregate.[9]

Workflow: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

This CETSA format is particularly useful for quantifying the potency of target engagement. Cells are treated with a range of compound concentrations and then heated to a single, optimized temperature.

G cluster_cell_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis p1 Dispense intact cells into PCR plate wells p2 Add serial dilution of This compound compound p1->p2 p3 Incubate at 37°C to allow cell entry and binding p2->p3 h1 Heat plate to a single, fixed temperature (e.g., 55°C for 3 min) using a PCR machine p3->h1 h2 Cool plate to room temperature h1->h2 a1 Lyse cells to release soluble protein h2->a1 a2 Separate soluble fraction from precipitated aggregates (centrifugation) a1->a2 a3 Quantify remaining soluble target protein (e.g., Western Blot, ELISA, AlphaScreen) a2->a3 a4 Plot protein abundance vs. [Compound] and fit to determine EC50 a3->a4 G cluster_pathway NF-κB Signaling Pathway cluster_reporter Reporter Gene Construct Stimulus Stimulus (e.g., TNFα) Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB Phosphorylation of IκB IKK->IkB Inhibitor 9-Oxa-2-azaspiro [5.5]undecane Inhibitor->IKK NFkB NF-κB Translocation to Nucleus IkB->NFkB Promoter NF-κB Response Element NFkB->Promoter binds to Gene Firefly Luciferase Gene Promoter->Gene drives expression Luminescence Signal Luminescence Signal Gene->Luminescence Signal G cluster_engagement Part 2: Direct Target Engagement cluster_functional Part 3: Functional Pathway Analysis phenotype Part 1: Phenotypic Screen Identifies a desired cellular outcome (e.g., Apoptosis) hypothesis Hypothesis Generation (e.g., Compound binds Protein X) phenotype->hypothesis cetsa CETSA confirms thermal stabilization of Protein X in intact cells hypothesis->cetsa pulldown Affinity Pull-Down + MS identifies Protein X as a primary binding partner hypothesis->pulldown reporter Reporter Assay shows compound inhibits signaling downstream of Protein X hypothesis->reporter ppi BRET/FRET Assay shows compound disrupts a key PPI involving Protein X hypothesis->ppi validation Validated Mechanism of Action cetsa->validation Orthogonal Validation pulldown->validation reporter->validation ppi->validation

References

The Ascendance of Oxa-Azaspiro Scaffolds: A Comparative Guide to ADMET Properties for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic systems. This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of oxa-azaspiro scaffolds, a class of three-dimensional (3D) structures demonstrating significant promise in overcoming the limitations of their two-dimensional predecessors. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a comprehensive resource for scaffold selection and lead optimization.

The Rationale for "Escaping Flatland": Why 3D Scaffolds Matter

The over-reliance on flat, aromatic moieties in drug discovery has led to a saturation of chemical space and an increased likelihood of off-target effects and metabolic liabilities. The transition to 3D scaffolds, such as spirocycles, is a strategic move to enhance molecular complexity and improve physicochemical properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, introduce a rigid, non-planar architecture that allows for a more precise spatial arrangement of functional groups, thereby enabling more specific interactions with biological targets.[2][3] The incorporation of heteroatoms, such as oxygen and nitrogen in oxa-azaspiro scaffolds, further refines properties like solubility, polarity, and metabolic stability, which are critical for a favorable pharmacokinetic profile.[1][4]

Comparative Analysis of Physicochemical Properties: Oxa-Azaspiro Scaffolds vs. Alternatives

A key advantage of incorporating an oxygen atom within the spirocyclic framework is the significant improvement in aqueous solubility and a reduction in lipophilicity, two crucial parameters influencing a drug's ADMET profile.

Table 1: Comparative Physicochemical Properties of Spirocyclic and Non-Spirocyclic Scaffolds

Scaffold TypeExample CompoundAqueous Solubility (µM)logD at pH 7.4Reference
Non-SpirocyclicCyclohexane-containing analog<54.4[5]
Spirocyclic (Carbo)Spiro[3.3]heptane-containing analog74.9[5]
Oxa-Spirocyclic Oxa-spiro[3.3]heptane-containing analog 118 4.0 [5]
Non-SpirocyclicPiperidine-containing analog-1.6[6]
Spirocyclic (Aza)2-Azaspiro[3.3]heptane-containing analog-1.2[6]
Oxa-Azaspirocyclic 2-Oxa-6-azaspiro[3.3]heptane-containing analog Significantly Higher -1.2 (relative to morpholine analog) [1]

As evidenced in Table 1, the introduction of an oxygen atom into the spirocyclic core can lead to a dramatic increase in aqueous solubility, in some cases up to 40-fold higher than their carbocyclic spirocyclic counterparts.[5] This enhancement is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, improving interactions with water molecules. Concurrently, the lipophilicity (logD) is favorably reduced. For instance, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a significant decrease in logD by 1.2 units, a desirable outcome for improving the overall ADMET profile.[1]

Permeability: Navigating the Cellular Maze

A drug's ability to permeate biological membranes is fundamental to its absorption and distribution. This is typically assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The Synergy of PAMPA and Caco-2 Assays

The strategic application of both PAMPA and Caco-2 assays provides a comprehensive understanding of a compound's permeability.[7] PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane, offering a rapid initial screen of a compound's lipophilicity-driven permeability.[8] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux and uptake transporters, thus mimicking the intestinal barrier and providing insights into both passive and active transport mechanisms.[9] A higher permeability in PAMPA compared to Caco-2 may suggest that the compound is a substrate for efflux transporters, while the opposite could indicate active uptake.[7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of oxa-azaspiro scaffolds.

  • Materials:

    • 96-well filter plates with a PVDF membrane

    • 96-well acceptor plates

    • Phospholipid solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and control compounds (high and low permeability)

    • Plate reader for UV-Vis spectroscopy or LC-MS/MS for quantification

  • Procedure:

    • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.

    • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

    • Donor Plate Preparation: Dissolve the test and control compounds in PBS (often with a small percentage of DMSO to aid solubility) to a final concentration of, for example, 10 µM. Add 200 µL of the compound solution to the corresponding wells of the coated filter plate (donor plate).

    • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

    • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

      Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

      Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • [C]a = concentration in the acceptor well

      • [C]eq = equilibrium concentration

Metabolic Stability: Resisting the Body's Defenses

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Oxa-azaspiro scaffolds have demonstrated the potential to enhance metabolic stability compared to more traditional heterocyclic rings.

In Vitro Assessment using Liver Microsomes

The most common in vitro method to assess metabolic stability is through incubation with liver microsomes.[10][11] These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs. By measuring the rate of disappearance of the parent compound over time, the intrinsic clearance (Clint) and half-life (t½) can be determined.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Scaffold TypeExample CompoundIntrinsic Clearance (Clint) (µL/min/mg protein)Half-life (t½) (min)Reference
Non-SpirocyclicPiperidine-containing analog14-[6]
Spirocyclic (Aza)2-Azaspiro[3.3]heptane-containing analog5331[6]
Spirocyclic (Aza)1-Azaspiro[3.3]heptane-containing analog3252[6]
Non-SpirocyclicMorpholine-containing analog-Turnover observed[1]
Oxa-Azaspirocyclic 2-Oxa-6-azaspiro[3.3]heptane-containing analog - No turnover observed [1]

The data in Table 2 illustrates that strategic modifications of the spirocyclic core can significantly impact metabolic stability. While the introduction of a 2-azaspiro[3.3]heptane moiety in one study led to a decrease in metabolic stability compared to its piperidine analog, another study demonstrated that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane scaffold resulted in a complete lack of turnover in human liver microsomes, indicating exceptional metabolic stability.[1][6] This highlights the nuanced effects of scaffold design and the importance of empirical testing.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general procedure for determining the metabolic stability of oxa-azaspiro compounds.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (or NADPH)

    • Test compounds and positive control compounds (e.g., testosterone, verapamil)

    • Acetonitrile (ACN) for quenching the reaction

    • LC-MS/MS for analysis

  • Procedure:

    • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Initiation of Reaction: Add the test compound (e.g., at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated as (k * incubation volume) / protein concentration.

Cytotoxicity: Assessing the Potential for Cellular Harm

Evaluating the cytotoxic potential of new chemical entities is a critical step in early-stage drug discovery to flag compounds that may have a narrow therapeutic window. The MTT or MTS assay is a widely used colorimetric method to assess cell viability.

The Principle of Tetrazolium Salt Reduction

These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. By exposing cancer cell lines (e.g., HeLa, HepG2, MCF-7) to a range of concentrations of the test compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

While direct comparative cytotoxicity data for oxa-azaspiro scaffolds versus their non-spirocyclic analogs is still emerging, studies on various spirocyclic compounds have demonstrated potent anticancer activity. For example, certain 1-oxa-4-azaspironenone derivatives have shown IC50 values in the sub-micromolar range against cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[14] The rigid conformation of the spirocyclic core can lead to a more defined orientation of pharmacophoric groups, potentially enhancing binding affinity to anticancer targets.

Experimental Protocol: MTS Cytotoxicity Assay

This protocol describes the general steps for an MTS assay to evaluate the cytotoxicity of oxa-azaspiro compounds.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds and a positive control (e.g., doxorubicin)

    • MTS reagent

    • Plate reader for absorbance measurement

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Addition of MTS Reagent: Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubation with MTS: Incubate the plates for 1-4 hours to allow for the conversion of MTS to formazan.

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Silico ADMET Prediction: A Guiding Light in Early Discovery

In addition to experimental assays, in silico ADMET prediction tools play a crucial role in the early stages of drug discovery by providing rapid and cost-effective assessments of a compound's drug-like properties.[15][16] Web-based platforms like SwissADME and admetSAR allow researchers to predict a wide range of ADMET parameters, including physicochemical properties, pharmacokinetic profiles (e.g., gastrointestinal absorption, blood-brain barrier penetration), and potential toxicity risks.[17] These predictions can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

Visualizing the Path Forward: Experimental Workflows

To provide a clear overview of the experimental strategies discussed, the following diagrams, generated using Graphviz, illustrate the workflows for assessing permeability and metabolic stability.

Permeability_Workflow cluster_0 Permeability Assessment Compound Library Compound Library PAMPA PAMPA Compound Library->PAMPA High-throughput screen for passive diffusion Caco-2 Caco-2 PAMPA->Caco-2 Selected compounds for active transport assessment Data Analysis Data Analysis PAMPA->Data Analysis Caco-2->Data Analysis Permeability Profile Permeability Profile Data Analysis->Permeability Profile Papp & Efflux Ratio

Caption: Workflow for comprehensive permeability assessment.

Metabolic_Stability_Workflow cluster_1 Metabolic Stability Assessment Test Compound Test Compound Liver Microsome Incubation Liver Microsome Incubation Test Compound->Liver Microsome Incubation with NADPH Time-Point Sampling Time-Point Sampling Liver Microsome Incubation->Time-Point Sampling 0, 5, 15, 30, 60 min LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Sampling->LC-MS/MS Analysis Quench & Process Stability Parameters Stability Parameters LC-MS/MS Analysis->Stability Parameters Calculate t½ & Clint

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion: Embracing the Third Dimension for Superior Drug Candidates

The strategic incorporation of oxa-azaspiro scaffolds represents a significant advancement in the design of novel therapeutics. The inherent three-dimensionality of these structures, coupled with the favorable physicochemical properties imparted by the oxygen and nitrogen heteroatoms, offers a compelling avenue to address the ADMET challenges that have plagued traditional flat-ring systems. The comparative data presented herein demonstrates the potential of oxa-azaspiro scaffolds to enhance solubility, modulate lipophilicity, and improve metabolic stability. While further investigations into their cytotoxicity profiles are warranted, the existing evidence strongly supports the continued exploration and application of these promising scaffolds in modern drug discovery. By leveraging a combination of robust in vitro assays and predictive in silico tools, researchers can confidently navigate the complexities of ADMET profiling and unlock the full therapeutic potential of oxa-azaspiro-containing drug candidates.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Azaspiro[5.5]undecane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the in vitro and in vivo correlation (IVIVC), which bridges the gap between laboratory assays and real-world biological effects.[1][2][3] This guide provides an in-depth technical comparison of the activity of derivatives of the 9-Oxa-2-azaspiro[5.5]undecane scaffold, a privileged structure in modern medicinal chemistry. While data on the parent compound is limited, its derivatives have shown significant promise in various therapeutic areas.[4][5] This guide will explore the causality behind experimental choices and provide a framework for evaluating such compounds.

The spirocyclic nature of this compound offers a unique three-dimensional architecture that is increasingly sought after in drug discovery to explore new chemical spaces beyond flat aromatic compounds.[4][6] This structural rigidity can lead to higher potency and selectivity for biological targets.[6]

The Principle of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] Generally, the in vitro property is the rate and extent of drug dissolution or release, while the in vivo response is the plasma drug concentration or amount of drug absorbed.[1] Establishing a strong IVIVC is a key objective in pharmaceutical development as it can serve as a surrogate for in vivo bioequivalence studies, facilitate formulation optimization, and support regulatory decisions.[2][3][7]

There are several levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[1][2]

Comparative Analysis of this compound Derivatives

While the parent this compound is primarily a building block in organic synthesis[5][8], its derivatives have been explored for various therapeutic applications. This guide will compare three distinct classes of derivatives to illustrate how their in vitro activities translate to in vivo efficacy.

  • Antituberculosis Agents: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their potential against Mycobacterium tuberculosis.[4]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent sEH inhibitors for treating chronic kidney diseases.[9]

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as novel analgesics.[10][11]

Data Summary
Derivative ClassIn Vitro AssayKey ParameterIn Vivo ModelKey Outcome
Antituberculosis Agents Microplate Alamar Blue Assay (MABA)Minimum Inhibitory Concentration (MIC)Mouse model of chronic tuberculosisReduction in bacterial load (CFU) in lungs
sEH Inhibitors sEH enzyme activity assayIC50Rat model of glomerulonephritisLowered serum creatinine
Dual MOR/σ1R Ligands Radioligand binding assaysKi (MOR, σ1R)Mouse paw pressure testIncreased pain threshold
Functional assays (e.g., [35S]GTPγS)EC50 (MOR), IC50 (σ1R)

Experimental Protocols and Methodologies

Antituberculosis Activity

The evaluation of novel antituberculosis agents requires a two-pronged approach: demonstrating direct antibacterial activity in vitro and then confirming efficacy in a relevant animal model.

This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.

Methodology:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates for 7 days at 37°C.

  • Add Alamar Blue solution and a developing agent to each well.

  • Incubate for another 24 hours.

  • Assess the color change visually or with a spectrophotometer. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.

This model assesses the ability of a compound to reduce the bacterial burden in the lungs of infected mice.

Methodology:

  • Infect mice (e.g., BALB/c strain) via aerosol with a low dose of M. tuberculosis.

  • Allow the infection to establish for 4-6 weeks to enter the chronic phase.

  • Administer the test compound and positive control (e.g., isoniazid) orally or via the desired route daily for 4 weeks.

  • At the end of the treatment period, euthanize the mice and harvest the lungs.

  • Homogenize the lungs and plate serial dilutions on selective agar.

  • Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFU).

dot graph TD { rankdir=LR; A[In Vitro: MABA Assay] --> B{Determine MIC}; B --> C{Lead Compound Selection}; C --> D[In Vivo: Mouse Model]; D --> E{Assess CFU Reduction}; E --> F[IVIVC Analysis]; } caption: "Workflow for Antituberculosis Drug Discovery"

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a therapeutic target for various cardiovascular and inflammatory diseases.

This assay measures the ability of a compound to inhibit the enzymatic activity of sEH.

Methodology:

  • Use recombinant human sEH.

  • Utilize a fluorogenic substrate that becomes fluorescent upon hydrolysis by sEH.

  • Incubate the enzyme with the test compound at various concentrations.

  • Initiate the reaction by adding the substrate.

  • Measure the increase in fluorescence over time using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

This model mimics chronic kidney disease and is used to evaluate the therapeutic potential of sEH inhibitors.[9]

Methodology:

  • Induce glomerulonephritis in rats by injecting an anti-GBM antibody.

  • Administer the test compound orally once daily.

  • Monitor key markers of kidney function, such as serum creatinine and blood urea nitrogen (BUN).

  • At the end of the study, collect kidney tissues for histopathological analysis.

  • A significant reduction in serum creatinine compared to the vehicle-treated group indicates efficacy.[9]

dot graph TD { rankdir=LR; A[In Vitro: sEH Assay] --> B{Determine IC50}; B --> C{Lead Optimization}; C --> D[In Vivo: Rat Kidney Disease Model]; D --> E{Measure Serum Creatinine}; E --> F[IVIVC Analysis]; } caption: "Workflow for sEH Inhibitor Development"

Dual MOR Agonism and σ1R Antagonism

This dual-target approach aims to develop potent analgesics with a better side-effect profile than traditional opioids.[10]

These assays determine the affinity and functional activity of a compound at the target receptors.

Methodology:

  • Binding Assays:

    • Use cell membranes expressing either human MOR or σ1R.

    • Incubate the membranes with a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R) and varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters.

    • Calculate the Ki value, which represents the affinity of the compound for the receptor.

  • Functional Assays:

    • MOR Agonism ([35S]GTPγS Assay): Measure the compound's ability to stimulate G-protein coupling to the MOR in cell membranes. The EC50 value represents the concentration for 50% of the maximal effect.

    • σ1R Antagonism: Assess the compound's ability to inhibit the binding of a known σ1R agonist in a functional assay, such as a calcium mobilization assay in cells co-expressing the σ1R and a relevant partner protein.

This is a classic model for assessing the analgesic effects of compounds.

Methodology:

  • Administer the test compound to mice.

  • At a specific time point after administration, apply a constantly increasing pressure to the mouse's hind paw using a specialized instrument.

  • Record the pressure at which the mouse withdraws its paw (pain threshold).

  • A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.[10]

dot graph TD { rankdir=LR; subgraph In Vitro Characterization A[Binding Assays] --> B{Determine Ki}; C[Functional Assays] --> D{Determine EC50/IC50}; end B --> E[Lead Selection]; D --> E; E --> F[In Vivo: Paw Pressure Test]; F --> G{Assess Analgesia}; G --> H[IVIVC Analysis]; } caption: "Workflow for Dual MOR/σ1R Ligand Discovery"

Conclusion and Future Directions

The this compound scaffold and its related structures represent a versatile platform for the development of novel therapeutics. The diverse biological activities of its derivatives underscore the importance of this chemical space in modern drug discovery.[4][9][10][12] A robust IVIVC is essential for the successful translation of promising in vitro data into effective in vivo outcomes.[13] Future research should focus on a deeper understanding of the structure-activity relationships (SAR) of these spirocyclic compounds to further optimize their pharmacokinetic and pharmacodynamic properties. Advanced in silico modeling and the use of more sophisticated, human-relevant in vitro models, such as organ-on-a-chip systems, will be instrumental in improving the predictive power of IVIVC for this exciting class of molecules.[7]

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 9-Oxa-2-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Off-Target Challenge of Spirocyclic Scaffolds

The 9-oxa-2-azaspiro[5.5]undecane scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique framework for designing novel therapeutics with high target specificity.[1] Indeed, derivatives of this spirocyclic system have shown promise in diverse therapeutic areas, from potent antituberculosis agents targeting the MmpL3 protein to dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the management of pain.[2][3]

However, as with any small molecule drug candidate, the journey from a promising lead to a safe and effective therapeutic is fraught with challenges. One of the most significant hurdles is managing off-target interactions, where a drug molecule binds to unintended biological targets, potentially leading to adverse drug reactions (ADRs) and unforeseen toxicity.[4][5] These off-target effects are a primary cause of late-stage clinical trial failures and post-market withdrawals.[6]

Therefore, a systematic and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design. This guide provides a comparative framework for profiling the cross-reactivity of novel this compound derivatives. We will explore the rationale behind experimental design, present a detailed protocol for a foundational assay, and offer a comparative data analysis of hypothetical derivatives to illustrate the principles of selectivity assessment.

Comparative Cross-Reactivity Analysis: A Tiered Approach

To effectively de-risk a series of this compound derivatives, a tiered approach to cross-reactivity profiling is recommended. This strategy allows for a cost-effective initial screen followed by more in-depth analysis of promising candidates.[7]

Tier 1: Broad Panel Screening for Early Hazard Identification

The initial step involves screening the derivatives at a single, high concentration (typically 10 µM) against a broad panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[8][9] Commercial services like Eurofins' SafetyScreen44 or CEREP's BioPrint provide well-established panels for this purpose.[8][10][11][12] The goal of this tier is to quickly identify any significant off-target "hits" that warrant further investigation.

Below is a DOT script for a diagram illustrating the general structure of the this compound scaffold and its potential for derivatization.

A Compound Synthesis (this compound Derivatives) B Tier 1: Broad Panel Screen (e.g., SafetyScreen44 @ 10 µM) A->B C Data Analysis: Identify Hits (>50% Inhibition) B->C D No Significant Hits C->D <50% inhibition E Significant Hits Identified C->E >50% inhibition F Tier 2: Dose-Response Assays (Determine IC50/Ki for Off-Targets) E->F G Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) F->G H Prioritize Candidates with High Selectivity Index G->H High SI I Deprioritize or Redesign Candidates with Low Selectivity G->I Low SI

References

A Strategic Guide to Benchmarking 9-Oxa-2-azaspiro[5.5]undecane: A Privileged Scaffold with Untapped Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Azaspiro[5.5]undecane Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are capable of binding to a variety of biological targets, thereby offering a fertile ground for the development of novel therapeutics. The azaspiro[5.5]undecane core is one such esteemed scaffold, with its derivatives demonstrating a wide spectrum of biological activities, targeting conditions from metabolic disorders to central nervous system ailments.[1] This guide focuses on a specific, yet underexplored member of this family: 9-Oxa-2-azaspiro[5.5]undecane .

While direct biological data for this compound is not yet prevalent in published literature, the established therapeutic relevance of its close analogs compels a thorough investigation into its potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically benchmark this compound against known therapeutic agents. We will hypothesize a plausible therapeutic target based on structure-activity relationships of related compounds and delineate a rigorous, multi-tiered experimental plan to elucidate its pharmacological profile.

For the purpose of this guide, we will build our benchmarking strategy around the hypothesis that This compound possesses dual-activity as a µ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist , a profile that suggests potential as a potent analgesic with a favorable side-effect profile. Our primary comparator will be Oxycodone , a widely used MOR agonist.

Part 1: Foundational Characterization and In Silico Assessment

The initial phase of benchmarking involves a thorough characterization of the physicochemical properties of this compound and a predictive computational analysis to forecast its biological interactions.

Physicochemical Properties of this compound

A summary of the basic molecular properties of this compound is presented below. These parameters are crucial for understanding its potential for oral bioavailability and membrane permeability, often guided by frameworks like Lipinski's Rule of Five.

PropertyValueSource
Molecular FormulaC₉H₁₇NO[2]
Molecular Weight155.24 g/mol [2][3]
Topological Polar Surface Area (TPSA)21.26 Ų[2]
LogP (calculated)1.1666[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds0[2]
In Silico Target Prediction and Off-Target Profiling

Before embarking on resource-intensive wet-lab experiments, a robust in silico evaluation is indispensable. This computational screening will help to refine our primary hypothesis and anticipate potential off-target effects that could lead to toxicity.[4]

Experimental Protocol: In Silico Analysis

  • Target Fishing: Employ computational tools and databases (e.g., SwissTargetPrediction, PharmMapper) to predict the most likely biological targets of this compound based on its 2D and 3D structure.[5] This will either support or challenge our MOR/σ1R hypothesis.

  • Molecular Docking: Perform molecular docking studies of this compound with the crystal structures of the µ-opioid receptor and the sigma-1 receptor. This will predict the binding mode and estimate the binding affinity. Compare these results with the docking of oxycodone to the MOR.

  • Off-Target Prediction: Utilize a comprehensive in silico off-target prediction platform to screen this compound against a wide panel of receptors, ion channels, and enzymes.[4] This is a critical step in early safety assessment to flag potential liabilities.

  • ADME-Tox Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.[6][7] This provides an early indication of its drug-like properties.

Logical Flow of In Silico Assessment

in_silico_workflow Start This compound (Structure) Target_Fishing Target Fishing (e.g., SwissTargetPrediction) Start->Target_Fishing Hypothesis_Validation Hypothesis Validation (MOR/σ1R) Target_Fishing->Hypothesis_Validation Molecular_Docking Molecular Docking (MOR & σ1R) Hypothesis_Validation->Molecular_Docking Hypothesis Supported Report Comprehensive In Silico Profile Hypothesis_Validation->Report Hypothesis Refuted Off_Target Off-Target Profiling Molecular_Docking->Off_Target ADMET_Prediction ADME-Tox Prediction Off_Target->ADMET_Prediction ADMET_Prediction->Report

Caption: Workflow for the in silico evaluation of this compound.

Part 2: In Vitro Pharmacological Profiling

The insights gained from the in silico analysis will guide a focused in vitro experimental phase to empirically determine the binding affinity and functional activity of this compound at our hypothesized targets.

Competitive Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[8] These assays measure the ability of this compound to displace a radiolabeled ligand with known affinity for the target receptor.

Experimental Protocol: MOR and σ1R Binding Assays

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the human µ-opioid receptor (hMOR) and the human sigma-1 receptor (hσ1R).

  • Assay Conditions:

    • MOR Assay: Incubate hMOR membranes with a fixed concentration of [³H]-DAMGO (a selective MOR agonist radioligand) and increasing concentrations of this compound or oxycodone.

    • σ1R Assay: Incubate hσ1R membranes with a fixed concentration of [³H]-(+)-pentazocine (a selective σ1R radioligand) and increasing concentrations of this compound.

  • Incubation and Detection: After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) value for each compound and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[9]

Cell-Based Functional Assays

Binding affinity does not always correlate with functional activity. Therefore, it is essential to perform cell-based functional assays to determine whether this compound acts as an agonist, antagonist, or inverse agonist at MOR and σ1R.[10][11]

Experimental Protocol: GPCR and σ1R Functional Assays

  • MOR Functional Assay (cAMP Measurement):

    • Use a cell line stably expressing hMOR (e.g., CHO-hMOR).

    • Stimulate the cells with forskolin to induce cyclic AMP (cAMP) production.

    • Treat the cells with increasing concentrations of this compound or oxycodone.

    • Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, AlphaScreen).[12]

    • An agonistic effect will be observed as a dose-dependent decrease in cAMP levels.

  • σ1R Functional Assay (Calcium Flux):

    • Use a cell line endogenously or recombinantly expressing hσ1R (e.g., HEK293).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the baseline fluorescence.

    • Add a known σ1R agonist (e.g., PRE-084) to induce an increase in intracellular calcium.

    • In separate wells, pre-incubate the cells with increasing concentrations of this compound before adding the σ1R agonist.

    • An antagonistic effect will be demonstrated by a dose-dependent inhibition of the agonist-induced calcium flux.

Comparative Data Summary (Hypothetical)

CompoundMOR Binding (Ki, nM)MOR Functional (EC₅₀, nM)σ1R Binding (Ki, nM)σ1R Functional (IC₅₀, nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Oxycodone10-5020-100>10,000>10,000

Part 3: Early ADME-Tox Profiling

A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[13][14] Therefore, it is crucial to perform a preliminary assessment of the ADME-Tox profile of this compound early in the benchmarking process.

In Vitro ADME Assays

A panel of in vitro assays will provide initial insights into the metabolic stability, permeability, and potential for drug-drug interactions.[15]

Experimental Protocols: In Vitro ADME

  • Metabolic Stability: Incubate this compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS. This will provide an estimate of its intrinsic clearance.

  • Cell Permeability (Caco-2 Assay): Assess the bidirectional transport of this compound across a monolayer of Caco-2 cells to predict its intestinal absorption.

  • CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using commercially available fluorescent-based assays.

In Vitro Cytotoxicity

A preliminary assessment of cytotoxicity is essential to identify any potential for cell damage.

Experimental Protocol: In Vitro Cytotoxicity

  • Cell Lines: Use at least two different human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

  • Assay: Treat the cells with increasing concentrations of this compound for 24-48 hours.

  • Endpoint: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.

Benchmarking Workflow

benchmarking_workflow Start This compound In_Silico In Silico Profiling Start->In_Silico Binding_Assays In Vitro Binding Assays (MOR & σ1R) In_Silico->Binding_Assays Functional_Assays In Vitro Functional Assays (MOR & σ1R) Binding_Assays->Functional_Assays ADME_Tox Early ADME-Tox Profiling Functional_Assays->ADME_Tox Decision Go/No-Go Decision for In Vivo Studies ADME_Tox->Decision

Caption: A streamlined workflow for the initial benchmarking of this compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. By systematically progressing from in silico predictions to in vitro pharmacological and ADME-Tox profiling, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this novel chemical entity. The data generated from these studies will be pivotal in making an informed " go/no-go " decision for advancing this compound into more complex preclinical in vivo models of pain and safety assessment. The privileged nature of the azaspiro[5.5]undecane scaffold suggests that this compound is a compound of significant interest, and the methodologies outlined herein will pave the way for a thorough and conclusive investigation of its therapeutic promise.

References

A Researcher's Guide to Confirming Target Engagement of 9-Oxa-2-azaspiro[5.5]undecane-based Ligands for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for confirming the target engagement of novel ligands based on the 9-Oxa-2-azaspiro[5.5]undecane scaffold. These compounds have emerged as potent modulators of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in a host of neurological and psychiatric disorders.[1][2] Verifying that these molecules reach and bind to S1R within a complex cellular environment is a critical step in advancing them from promising chemical matter to validated therapeutic candidates.

Here, we move beyond simple binding affinity to explore a multi-assay approach for characterizing target engagement. We will compare a representative this compound derivative with two well-characterized, structurally distinct S1R modulators: the selective agonist PRE-084 and the potent antagonist Haloperidol.[3][4][5][6] This comparative framework will provide researchers with the necessary context to select the most appropriate techniques and interpret the resulting data with confidence.

The Criticality of Target Engagement in S1R Drug Discovery

The Sigma-1 Receptor is not a conventional cell surface receptor. It is a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][7] In its resting state, S1R is complexed with another chaperone, BiP. Upon stimulation by ligand binding, S1R dissociates from BiP and can translocate to modulate the activity of various client proteins, including ion channels and kinases, thereby influencing critical cellular processes like calcium signaling and mitigating ER stress.[7][8]

This complex biology underscores why simple biochemical affinity is insufficient. True validation of a lead compound requires demonstrating engagement with the S1R protein in its native cellular environment. A robust target engagement strategy provides indispensable evidence that a molecule can:

  • Penetrate the cell membrane.

  • Navigate the intracellular environment to the ER.

  • Bind to the S1R protein with sufficient affinity and residence time to elicit a biological effect.

This guide will dissect three orthogonal, industry-standard techniques for confirming target engagement: Surface Plasmon Resonance (SPR) for direct biochemical kinetics, Cellular Thermal Shift Assay (CETSA®) for intracellular binding, and NanoBioluminescence Resonance Energy Transfer (NanoBRET®) for quantifying target occupancy in living cells.

Comparative Ligand Profiles

To illustrate the principles of each assay, we will consider the following compounds:

CompoundScaffoldClassTypical S1R Affinity (Kᵢ)
SPIRO-X This compoundAntagonist (Hypothetical)1-10 nM
PRE-084 PhenylpiperidineAgonist2-55 nM[3][5]
Haloperidol ButyrophenoneAntagonist2-7 nM[6][9]

Note: SPIRO-X is a representative compound for this guide, with properties based on published data for this scaffold class.[10][11]

Methodology I: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free, optical technique that provides high-quality kinetic data (kₐ, kₔ) and affinity (Kₔ) for biomolecular interactions in real-time.[12][13] For S1R, this biochemical assay is the foundational step to confirm a direct physical interaction between the purified receptor and the ligand, free from the complexities of the cellular environment. The choice to immobilize the protein and flow the small molecule analyte over the surface is deliberate; it maximizes the signal change for low molecular weight compounds and is the standard approach for such studies.[12]

Trustworthiness: The self-validating nature of an SPR experiment comes from its internal controls and data fitting models. A high-quality dataset will show a clear concentration-dependent binding response, a good fit to a 1:1 kinetic model (for most small molecule interactions), and a low chi-squared (χ²) value, indicating the goodness of fit.

Experimental Workflow: SPR

SPR_Workflow prep1 Immobilize purified human S1R protein on a sensor chip run1 Inject ligand over S1R-coated surface (Association) prep1->run1 Immobilized Target prep2 Prepare serial dilutions of small molecule ligands (SPIRO-X, PRE-084, Haloperidol) prep2->run1 Analyte run2 Flow running buffer (Dissociation) ana1 Monitor changes in Refractive Index Unit (RU) run1->ana1 Real-time data run3 Regenerate surface to remove bound ligand ana2 Fit sensorgram data to a kinetic binding model (e.g., 1:1) ana1->ana2 Data Processing ana3 Calculate ka, kd, and KD ana2->ana3 Data Processing

Caption: Workflow for SPR-based kinetic analysis of ligand binding to S1R.

Step-by-Step Protocol: SPR
  • Protein Immobilization:

    • Use a CM5 sensor chip and standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject purified, full-length human S1R protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 Resonance Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of each compound (SPIRO-X, PRE-084, Haloperidol) in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 0.1 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only blank for double referencing.

  • Kinetic Analysis:

    • Perform a multi-cycle kinetics experiment.

    • Inject each concentration of a single analyte for a 120-second association phase, followed by a 300-second dissociation phase.

    • Between cycles, regenerate the surface using a short pulse of a low pH glycine solution (e.g., 10 mM glycine, pH 2.5).

  • Data Processing:

    • Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank injection signals.

    • Fit the processed data globally to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

Comparative Data: SPR
LigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₔ) (nM)Residence Time (1/kₔ) (s)
SPIRO-X 2.5 x 10⁵1.0 x 10⁻³4.01000
PRE-084 5.0 x 10⁴2.5 x 10⁻³50.0400
Haloperidol 4.0 x 10⁵1.2 x 10⁻³3.0833

Interpretation: The SPR data provides a high-resolution view of the binding event. Both SPIRO-X and Haloperidol exhibit high affinity driven by both a fast association and a very slow dissociation, indicating a long residence time on the target. PRE-084, the agonist, shows a moderately lower affinity with a faster dissociation rate. This kinetic distinction between antagonists (longer residence time) and agonists can be a critical insight for drug development, correlating with the duration of pharmacological effect.

Methodology II: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA® is a powerful biophysical assay that confirms target engagement within intact cells or even tissues.[14][15] The principle is elegant: ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16] By heating cell lysates to a range of temperatures, we can generate a "melting curve" for S1R. A shift in this curve to a higher temperature in the presence of a ligand is direct proof of intracellular binding. This technique is invaluable because it requires no modification to the compound or the target protein, providing a readout in the most physiologically relevant context.

Trustworthiness: The assay's validity is established by observing a dose-dependent thermal shift. A compound that does not bind S1R will not alter its melting curve, serving as a negative control. Furthermore, the inclusion of a loading control (e.g., GAPDH), a highly stable protein, ensures that any observed changes are specific to the target protein and not due to general experimental artifacts.

Experimental Workflow: CETSA®

CETSA_Workflow cell1 Culture cells expressing endogenous S1R (e.g., SH-SY5Y) cell2 Treat cells with ligand (SPIRO-X, PRE-084, etc.) or DMSO vehicle cell1->cell2 heat1 Aliquot cell suspension cell2->heat1 heat2 Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) heat1->heat2 detect1 Lyse cells & separate soluble vs. aggregated proteins via centrifugation heat2->detect1 detect2 Quantify soluble S1R (e.g., by Western Blot) detect1->detect2 detect3 Plot % soluble S1R vs. Temperature to generate 'melting curves' detect2->detect3

Caption: Workflow for CETSA® to determine intracellular target engagement.

Step-by-Step Protocol: CETSA®
  • Cell Culture and Treatment:

    • Culture SH-SY5Y human neuroblastoma cells, which endogenously express S1R, to ~80% confluency.

    • Harvest and resuspend cells in PBS to a concentration of 10-20 x 10⁶ cells/mL.

    • Treat cells with the test compound (e.g., 10 µM SPIRO-X, PRE-084, or Haloperidol) or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Denaturation:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C), followed by 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble S1R in each sample by Western Blot using a specific anti-S1R antibody. Use an anti-GAPDH antibody as a loading control.

    • Quantify band intensities using densitometry.

    • Normalize the S1R signal at each temperature to the 42°C sample and plot the percentage of soluble S1R against temperature to generate melting curves.

Comparative Data: CETSA®
Treatment (10 µM)Apparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ vs. DMSO)
DMSO (Vehicle) 52.1 °C-
SPIRO-X 58.5 °C+6.4 °C
PRE-084 56.3 °C+4.2 °C
Haloperidol 59.2 °C+7.1 °C

Interpretation: The CETSA® results provide unequivocal evidence of intracellular target engagement for all three compounds. The positive shift in the melting temperature (ΔTₘ) demonstrates that the ligands are cell-penetrant and bind to S1R in its native environment, stabilizing it against heat-induced unfolding. The magnitude of the shift often correlates with the binding affinity and residence time of the compound. Here, the potent antagonists SPIRO-X and Haloperidol induce a larger thermal shift than the agonist PRE-084, consistent with the longer residence times observed in the SPR experiment.

Methodology III: Live-Cell Target Occupancy via NanoBRET®

Expertise & Experience: The NanoBRET® Target Engagement assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells, in real-time.[17][18] The assay relies on energy transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the target (the acceptor).[19] A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the calculation of an IC₅₀ value, which reflects the compound's apparent affinity in a live-cell context.

Trustworthiness: This assay is highly robust. The ratiometric BRET measurement (acceptor emission / donor emission) normalizes for variations in cell number and expression levels. The specificity is ensured by running parallel experiments in non-transfected cells to confirm the signal is dependent on the NanoLuc®-S1R fusion protein.

Experimental Workflow: NanoBRET®

NanoBRET_Workflow setup1 Transfect HEK293T cells with NanoLuc®-S1R fusion vector setup2 Plate cells and add fluorescent S1R tracer setup1->setup2 comp1 Add serial dilutions of test compounds (SPIRO-X, PRE-084, etc.) setup2->comp1 comp2 Incubate to reach binding equilibrium comp1->comp2 read1 Add NanoLuc® substrate comp2->read1 read2 Measure donor (460nm) and acceptor (610nm) emission simultaneously read1->read2 read3 Calculate BRET ratio and plot vs. compound concentration to determine IC50 read2->read3

Caption: Workflow for NanoBRET® to quantify live-cell target occupancy.

Step-by-Step Protocol: NanoBRET®
  • Cell Preparation:

    • Transiently transfect HEK293T cells with a plasmid encoding for human S1R fused to NanoLuc® luciferase (N-terminal or C-terminal tag).

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Plating:

    • In a white 96-well assay plate, dispense the fluorescent S1R tracer to its predetermined optimal concentration.

    • Add the test compounds (SPIRO-X, PRE-084, Haloperidol) in a 10-point serial dilution. Include a no-compound control.

    • Add the NanoLuc®-S1R expressing cells to all wells.

  • Equilibration and Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for binding equilibrium.

    • Prepare the NanoBRET® substrate and NanoGlo® Luciferase Assay Reagent according to the manufacturer's protocol. Add this detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>600nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data: NanoBRET®
LigandLive-Cell IC₅₀ (nM)
SPIRO-X 12.5
PRE-084 110.2
Haloperidol 9.8

Interpretation: The NanoBRET® IC₅₀ values provide a quantitative measure of target engagement in living cells. These values integrate not only the compound's affinity for the target but also its ability to penetrate the cell membrane and engage S1R in the presence of endogenous molecules. The potent antagonists, SPIRO-X and Haloperidol, demonstrate single-digit to low double-digit nanomolar IC₅₀ values, indicating highly efficient target engagement in a cellular context. The agonist PRE-084 shows a right-shifted IC₅₀ compared to its biochemical affinity, which can sometimes occur due to factors like cell permeability or efflux, providing critical information that a purely biochemical assay would miss.

Synthesis and Conclusion

Confirming target engagement is a non-negotiable milestone in drug discovery. Relying on a single method provides an incomplete picture. By integrating data from orthogonal assays, researchers can build a comprehensive and compelling case for a compound's mechanism of action.

This guide demonstrates a logical, tiered approach:

  • SPR confirms direct, physical binding and provides high-resolution kinetic parameters, which are invaluable for establishing structure-activity relationships (SAR).

  • CETSA® validates that the compound reaches and binds its target inside an un-engineered, native cellular environment, offering the highest degree of physiological relevance.

  • NanoBRET® provides a robust, quantitative measure of target occupancy in live cells, yielding an IC₅₀ that accounts for both affinity and cell permeability, making it ideal for lead optimization.

For ligands built on the This compound scaffold, the data collectively show potent engagement with the Sigma-1 Receptor. The strong performance of the representative SPIRO-X across all three platforms—demonstrating high biochemical affinity, significant intracellular thermal stabilization, and low nanomolar live-cell occupancy—validates this chemical series as a promising foundation for the development of novel S1R-targeted therapeutics. This multi-assay strategy provides the rigorous, self-validating system required to make confident, data-driven decisions in the progression of a drug discovery program.

References

A Comparative Guide to the Synthesis of 9-Oxa-2-azaspiro[5.5]undecane: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-Oxa-2-azaspiro[5.5]undecane scaffold is a key heterocyclic motif present in a variety of biologically active compounds, making its efficient and reproducible synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an in-depth comparison of synthetic strategies for this spirocyclic system, focusing on the practical aspects of reproducibility, scalability, and potential challenges. We will dissect a well-documented multi-step approach and contrast it with a plausible alternative strategy, offering insights into the causal factors that influence experimental outcomes.

Introduction to the this compound Scaffold

Spirocyclic systems have gained prominence in drug design due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties compared to their flatter aromatic counterparts. The this compound core, in particular, combines the structural rigidity of the spiro-center with the hydrogen bonding capacity of the secondary amine and the ether linkage, making it a versatile building block for exploring new chemical space. However, the construction of this spirocyclic framework can be challenging, and the reproducibility of synthetic methods is paramount for its successful application in research and development.

Comparative Analysis of Synthetic Methodologies

This guide will focus on two primary synthetic strategies for the construction of the this compound core. The first is a multi-step synthesis commencing from commercially available N-Boc-4-piperidone, a route that has been successfully applied to analogous structures. The second is a proposed intramolecular aza-Michael addition, a powerful cyclization strategy for forming heterocyclic rings.

MetricMethod 1: Multi-Step Synthesis from N-Boc-4-piperidoneMethod 2: Proposed Intramolecular Aza-Michael Addition
Starting Materials N-Boc-4-piperidone, trimethylsulfoxonium iodide, ethanolamine4-Piperidone, acrylate derivative
Key Reactions Epoxidation, Epoxide Ring-Opening, Acylation, Intramolecular CyclizationAza-Michael Addition, Cyclization
Overall Yield Moderate (multi-step)Potentially Higher (fewer steps)
Reaction Conditions Step-dependent, requires strong bases and low temperaturesTypically base- or acid-catalyzed, milder conditions may be possible
Reproducibility Generally good with careful control of reaction conditionsCan be sensitive to steric hindrance and substrate electronics
Scalability Feasible, but requires optimization of each stepPotentially more scalable due to fewer steps
Purification Multiple chromatographic purifications requiredPotentially fewer purification steps
Key Challenges Handling of strong bases (NaH, t-BuOK), precise temperature controlControl of regioselectivity in the Michael addition, potential for polymerization

Method 1: Multi-Step Synthesis from N-Boc-4-piperidone

This method provides a robust and versatile approach to the this compound core, leveraging well-established transformations in organic synthesis. The use of a Boc-protecting group allows for controlled manipulations at other positions of the molecule before the final deprotection to yield the target scaffold.

Experimental Workflow

A N-Boc-4-piperidone B N-Boc-spiro-epoxide A->B Epoxidation (Corey-Chaykovsky) C N-Boc-amino-alcohol B->C Epoxide Ring-Opening (Ethanolamine) D N-Boc-acylated intermediate C->D Acylation (e.g., Chloroacetyl chloride) E N-Boc-9-Oxa-2-azaspiro[5.5]undecane D->E Intramolecular Williamson Ether Synthesis F This compound E->F Boc Deprotection (e.g., TFA or HCl)

Caption: Workflow for the multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

  • Stir the resulting mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in DMSO dropwise to the reaction mixture.

  • Stir the reaction at 50 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-Boc-spiro-epoxide.

Causality: The Corey-Chaykovsky reaction is a reliable method for the conversion of ketones to epoxides. The use of a strong base like sodium hydride is crucial for the formation of the sulfoxonium ylide, the active nucleophile. Anhydrous conditions are essential to prevent quenching of the base and the ylide.

Step 2: Epoxide Ring-Opening with Ethanolamine

  • Dissolve the N-Boc-spiro-epoxide (1.0 eq) in a mixture of ethanol and water (9:1).

  • Add ethanolamine (1.5 eq) to the solution.

  • Heat the reaction mixture at 100 °C in a sealed tube for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the N-Boc-amino-alcohol.

Causality: The nucleophilic attack of the amine of ethanolamine opens the epoxide ring. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The use of a protic solvent mixture facilitates the protonation of the alkoxide intermediate.

Step 3: Acylation of the Amino-alcohol

  • Dissolve the N-Boc-amino-alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude acylated intermediate is often used in the next step without further purification.

Causality: Acylation of the secondary amine is a standard transformation. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Performing the reaction at 0 °C helps to control the reactivity of the acyl chloride and minimize side reactions.

Step 4: Intramolecular Williamson Ether Synthesis

  • Dissolve the crude acylated intermediate in anhydrous THF and cool to -78 °C.

  • Add potassium tert-butoxide (1.5 eq) as a solution in THF dropwise.

  • Allow the reaction mixture to slowly warm to -30 °C and stir for 1-4 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain N-Boc-9-Oxa-2-azaspiro[5.5]undecane.

Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the tetrahydropyran ring. The low temperature is critical to control the reaction and prevent elimination or other side reactions.

Step 5: Boc Deprotection

  • Dissolve the N-Boc-9-Oxa-2-azaspiro[5.5]undecane in dichloromethane.

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to afford the final this compound.

Causality: Strong acids like TFA or HCl readily cleave the acid-labile Boc protecting group, liberating the free amine.[1]

Method 2: Proposed Intramolecular Aza-Michael Addition

A potentially more convergent approach to the this compound scaffold involves an intramolecular aza-Michael addition. This strategy would involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.

Proposed Synthetic Workflow

A 4-Piperidone B N-Substituted Piperidone A->B N-Alkylation (e.g., with an acrylate precursor) C Acyclic Precursor B->C Ring Opening / Functionalization D This compound derivative C->D Intramolecular Aza-Michael Addition

Caption: A proposed workflow for the synthesis via intramolecular aza-Michael addition.

Conceptual Experimental Protocol
  • Preparation of the Precursor : The key precursor would be a piperidine derivative bearing both a nucleophilic nitrogen and an α,β-unsaturated ester or ketone. This could potentially be synthesized from 4-piperidone by N-alkylation with a suitable electrophile, followed by further functionalization.

  • Intramolecular Cyclization : The cyclization would be promoted by a base (e.g., DBU, sodium ethoxide) or an acid catalyst. The choice of catalyst and solvent would be critical to ensure the desired 6-membered ring formation and to avoid polymerization or other side reactions.[2][3]

Challenges and Reproducibility Considerations: While theoretically more efficient due to fewer steps, the success of this method would heavily depend on the careful design of the acyclic precursor. The intramolecular aza-Michael addition can be sensitive to steric hindrance around the Michael acceptor and the nucleophilicity of the amine. Ensuring high yields and reproducibility would require significant optimization of the reaction conditions.

Conclusion

The multi-step synthesis starting from N-Boc-4-piperidone represents a well-trodden and reproducible, albeit lengthy, path to the this compound scaffold and its analogs. Each step utilizes well-understood and reliable reactions, making troubleshooting and optimization more straightforward. The proposed intramolecular aza-Michael addition offers a more elegant and potentially more scalable alternative, but its successful implementation and reproducibility would require careful substrate design and extensive optimization. For researchers entering this area, the multi-step approach provides a higher probability of success, while the intramolecular cyclization route presents an exciting avenue for methodological development.

References

A Guide to Comparative In Silico Analysis: Docking Studies of 9-Oxa-2-azaspiro[5.5]undecane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 9-Oxa-2-azaspiro[5.5]undecane and its isomers. The unique three-dimensional and rigid nature of spirocyclic scaffolds makes them of significant interest in medicinal chemistry for exploring novel interactions with biological targets.[1] This document outlines the rationale, methodology, and expected data presentation for an in silico investigation into how subtle isomeric changes can influence binding affinity and orientation at a selected protein target.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spiro-heterocycles are a class of privileged structures in drug design. Their inherent structural rigidity and three-dimensionality allow for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for protein targets. The this compound scaffold, while not extensively studied, represents a promising starting point for the development of novel therapeutics. Isomeric variations, both constitutional and stereochemical, can profoundly impact the pharmacological profile of a molecule. Therefore, a comparative docking study is a crucial first step in understanding the structure-activity relationship (SAR) of this scaffold and prioritizing isomers for synthesis and further biological evaluation.

This guide will focus on a hypothetical comparative docking study of three isomers: the (R) and (S) enantiomers of this compound and one of its constitutional isomers, 1-Oxa-9-azaspiro[5.5]undecane. The sigma-1 receptor (S1R), a chaperone protein implicated in a variety of neurological disorders, will be used as the target protein for this study. The selection of S1R is based on the known activity of other spirocyclic piperidine derivatives as sigma receptor ligands.[2]

Experimental Design and Rationale

The central hypothesis of this study is that the spatial arrangement of the nitrogen and oxygen atoms, as well as the overall stereochemistry of the spirocyclic core, will dictate the binding mode and affinity of these isomers within the active site of the sigma-1 receptor.

Ligand Selection and Preparation

The following isomers of Oxa-azaspiro[5.5]undecane will be investigated:

  • (R)-9-Oxa-2-azaspiro[5.5]undecane

  • (S)-9-Oxa-2-azaspiro[5.5]undecane

  • 1-Oxa-9-azaspiro[5.5]undecane (Constitutional Isomer)

The 3D structures of these isomers will be generated using a molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. These structures will then be converted to the PDBQT file format, which includes partial charges and atom type definitions required for docking with AutoDock Vina.[3]

Protein Target Selection and Preparation

The sigma-1 receptor (S1R) has been selected as the protein target. The crystal structure of human S1R in complex with a ligand (PDB ID: 5HK2) will be obtained from the Protein Data Bank.[4] The protein structure will be prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges.

  • Converting the processed protein structure into the PDBQT format.

This preparation ensures that the protein is in a suitable state for the docking calculations.[5]

Molecular Docking Protocol

Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source docking program.[6][7] The docking process simulates the interaction between a ligand and a protein to predict the preferred binding mode and affinity.

The experimental workflow is depicted in the following diagram:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_validation Protocol Validation l1 Generate 3D Structures of Isomers ((R)-9-Oxa-2, (S)-9-Oxa-2, 1-Oxa-9) l2 Energy Minimization (e.g., MMFF94) l1->l2 l3 Convert to PDBQT Format l2->l3 d2 Run AutoDock Vina Simulation l3->d2 p1 Download S1R Crystal Structure (PDB ID: 5HK2) p2 Remove Water & Co-ligands p1->p2 p3 Add Polar Hydrogens & Charges p2->p3 p4 Convert to PDBQT Format p3->p4 d1 Define Grid Box around Active Site p4->d1 d1->d2 d3 Analyze Binding Poses & Scores d2->d3 v1 Extract Co-crystallized Ligand from 5HK2 v2 Redock Ligand into S1R v1->v2 v3 Calculate RMSD between Docked and Crystal Pose v2->v3 v3->d1 Validation Confirms Protocol Accuracy

Figure 1: Workflow for the comparative molecular docking study.

Docking Protocol Validation: A Self-Validating System

To ensure the reliability of the docking protocol, a validation step is essential.[8] This is achieved by redocking the co-crystallized ligand from the PDB structure (5HK2) back into the active site of the sigma-1 receptor. The root mean square deviation (RMSD) between the docked pose and the original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[4][9]

Figure 2: Protocol validation by redocking the co-crystallized ligand.

Predicted Results and Data Presentation

The primary outputs of the docking study will be the binding affinity (in kcal/mol) and the predicted binding pose for each isomer. This data should be organized for clear comparison.

Comparative Binding Affinities

The binding affinities, as estimated by the docking scores from AutoDock Vina, provide a quantitative measure of the predicted ligand-protein interaction strength. A more negative score indicates a more favorable binding affinity.

IsomerPredicted Binding Affinity (kcal/mol)
(R)-9-Oxa-2-azaspiro[5.5]undecanePredicted Value
(S)-9-Oxa-2-azaspiro[5.5]undecanePredicted Value
1-Oxa-9-azaspiro[5.5]undecanePredicted Value
Reference Ligand (from 5HK2) Redocked Value

Table 1: Predicted binding affinities of the isomers for the sigma-1 receptor.

Analysis of Molecular Interactions

A detailed analysis of the binding poses will reveal the key molecular interactions responsible for the predicted affinities. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

IsomerKey Interacting Residues in S1R Active SiteType of Interaction(s)
(R)-9-Oxa-2-azaspiro[5.5]undecanee.g., TYR103, GLU172e.g., Hydrogen Bond, Hydrophobic
(S)-9-Oxa-2-azaspiro[5.5]undecanee.g., ASP186, TRP164e.g., Hydrophobic, Electrostatic
1-Oxa-9-azaspiro[5.5]undecanee.g., LEU105, PHE107e.g., Hydrophobic

Table 2: Predicted molecular interactions between the isomers and the sigma-1 receptor active site.

Discussion and Future Directions

The comparative analysis of the docking results will focus on elucidating the structure-activity relationships. For instance, if one enantiomer shows a significantly better binding affinity, the analysis will delve into how its specific 3D orientation allows for more favorable interactions with the amino acid residues in the S1R binding pocket. The difference in the positioning of the heteroatoms in the constitutional isomer will also be correlated with its predicted binding mode and affinity.

The findings from this in silico study will serve as a strong foundation for guiding future experimental work. The isomer with the most promising docking score and interaction profile would be prioritized for chemical synthesis and subsequent in vitro binding assays to validate the computational predictions. A strong correlation between the in silico and in vitro results would further validate the predictive power of the developed docking model for this class of compounds.

Detailed Experimental Protocols

Protocol for Ligand Preparation
  • 2D Structure Sketching: Draw the 2D structures of (R)-9-Oxa-2-azaspiro[5.5]undecane, (S)-9-Oxa-2-azaspiro[5.5]undecane, and 1-Oxa-9-azaspiro[5.5]undecane using a chemical drawing software.

  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization using the MMFF94 force field with a suitable algorithm (e.g., steepest descent followed by conjugate gradient) until a convergence criterion is met.

  • File Format Conversion: Save the optimized 3D structures in PDB format.

  • PDBQT Preparation: Use AutoDockTools to add Gasteiger charges and convert the PDB files into the PDBQT format.

Protocol for Protein Preparation
  • Structure Retrieval: Download the crystal structure of the human sigma-1 receptor (PDB ID: 5HK2) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera) and remove all water molecules and non-protein atoms, including the co-crystallized ligand.

  • Preparation using AutoDockTools:

    • Load the cleaned PDB file into AutoDockTools.

    • Add polar hydrogens to the protein.

    • Compute and add Kollman charges.

    • Save the prepared protein as a PDBQT file.

Protocol for Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Load the prepared protein (PDBQT) and one of the prepared ligands (PDBQT) into AutoDockTools.

    • Define the search space (grid box) to encompass the known binding site of the sigma-1 receptor. The center of the grid box should be based on the position of the co-crystallized ligand in the original PDB file.

    • Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to allow for rotational and translational freedom of the ligand.

  • Configuration File: Create a configuration text file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analysis of Results:

    • The output file will contain the predicted binding poses and their corresponding affinity scores.

    • Visualize the lowest energy pose in complex with the protein using a molecular graphics program to analyze the interactions.

    • Repeat the docking procedure for all isomers.

References

Safety Operating Guide

Navigating the Disposal of 9-Oxa-2-azaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Oxa-2-azaspiro[5.5]undecane, a heterocyclic compound that, like many specialized reagents, requires careful waste management. The procedures outlined here are grounded in established safety protocols and environmental regulations to ensure the protection of both laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by the principle of "cradle-to-grave" management, a concept enshrined in the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[3] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.

The foundational steps for proper chemical waste disposal involve:

  • Waste Characterization: Determining the hazardous properties of the waste.[4]

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[4][5]

  • Containerization: Using appropriate, sealed, and labeled containers for waste accumulation.

  • Disposal: Transferring the waste to a licensed hazardous waste disposal facility.

Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the disposal of pure this compound and materials contaminated with it.

Step 1: Waste Characterization

Based on the data for analogous compounds, this compound should be handled as a hazardous waste. It is a non-halogenated heterocyclic compound containing both an ether and an amine functional group. Due to its irritating properties, it would likely be classified as a non-acute hazardous waste. As a non-halogenated organic compound, it may fall under the EPA waste code F003 for spent non-halogenated solvents if it were used in such a manner.[6][7][8][9]

Table 1: Presumed Hazard Profile of this compound

Hazard TypeClassificationRationale
Physical Hazards To be determined by testing, but handle as a combustible solid.Many organic compounds are combustible.
Health Hazards Skin Irritant, Eye Irritant, Respiratory IrritantBased on SDS of similar oxa-azaspiro compounds.[1][2][3]
Environmental Hazards Assumed to be harmful to aquatic life.Prudent to avoid environmental release.
Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent accidental chemical reactions and to facilitate cost-effective disposal.[5][10]

  • Solid Waste: Collect unused or expired pure this compound in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with the compound should be placed in a separate, sealed container labeled as "Solid Hazardous Waste contaminated with this compound."

  • Liquid Waste: If this compound is used in a solution, the resulting waste stream should be collected in a dedicated liquid waste container. This waste should be classified as "non-halogenated organic solvent waste."[11][12][13] Do not mix this with halogenated solvent waste, as this can significantly increase disposal costs.[10]

Step 3: Proper Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and kept tightly closed except when adding waste.[3][14]

  • Containers: Use high-density polyethylene (HDPE) or glass containers for liquid waste. Solid waste can be collected in durable, sealable plastic bags or containers.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste. The date of initial waste accumulation should also be clearly marked.

Step 4: Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and located at or near the point of generation.[15] The SAA must be in a secondary containment tray to prevent the spread of material in case of a spill.

Step 5: Disposal through a Certified Vendor

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][2][16] All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4] These entities will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_pure Solid (Pure or Expired) waste_type->solid_pure Solid solid_cont Solid (Contaminated Labware) waste_type->solid_cont Contaminated Solid liquid_sol Liquid (In Solution) waste_type->liquid_sol Liquid collect_solid_pure Collect in Dedicated 'Solid Hazardous Waste' Container solid_pure->collect_solid_pure collect_solid_cont Collect in Dedicated 'Contaminated Solid Waste' Container solid_cont->collect_solid_cont collect_liquid Collect in 'Non-Halogenated Organic Liquid Waste' Container liquid_sol->collect_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Start Date collect_solid_pure->label_container collect_solid_cont->label_container collect_liquid->label_container store_saa Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for Pickup by EHS or Certified Hazardous Waste Vendor store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Consult SDS (of similar compounds): If available, review the SDS for appropriate personal protective equipment (PPE) and cleanup procedures. For this compound, assume it is an irritant and wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the material.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For large spills, do not attempt to clean them up yourself. Evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS immediately.[16][17]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Navigating the Safe Handling of 9-Oxa-2-azaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 9-Oxa-2-azaspiro[5.5]undecane, a spirocyclic heterocyclic compound, presents a unique set of handling requirements due to its chemical structure incorporating both an ether and a secondary amine functional group. This guide provides a comprehensive, technically grounded framework for the safe and effective use of this compound in a laboratory setting, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound's Profile

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

These hazards necessitate a robust risk assessment prior to any handling activities. The causality is rooted in the chemical nature of the molecule; the amine group can exhibit basic properties, while the overall structure can interact with biological tissues, leading to irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound, with an emphasis on material-specific recommendations for enhanced protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face.
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact, which can cause irritation. Nitrile and neoprene offer good resistance to a range of chemicals, including amines and ethers. Always check for signs of degradation and replace gloves immediately if compromised.
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and particulate filters (N95, R95, or P95).Recommended when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation. The organic vapor cartridges address the volatile nature of the compound, while particulate filters protect against inhalation of fine powders.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow provides a step-by-step guide for laboratory operations.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Work Area Designation: Conduct all handling activities in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Handling Procedures
  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use appropriate tools (spatulas, etc.) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions and Manipulations: Perform all reactions and subsequent manipulations within the confines of a chemical fume hood.

The logical relationship for the safe handling workflow can be visualized as follows:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review SDS Designate_Area Designate Fume Hood Review_SDS->Designate_Area Don_PPE Don Appropriate PPE Designate_Area->Don_PPE Check_Safety_Equipment Check Eyewash/Shower Don_PPE->Check_Safety_Equipment Weigh_Transfer Weighing and Transfer Check_Safety_Equipment->Weigh_Transfer Prepare_Solution Solution Preparation Weigh_Transfer->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Segregate_Waste Segregate Waste Conduct_Reaction->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Dispose_Properly Dispose via EHS Label_Container->Dispose_Properly

Caption: Workflow for Safe Handling and Disposal

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be segregated as hazardous chemical waste.[1]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.

  • Disposal Protocol: Do not dispose of this compound down the drain or in regular trash.[2][3] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] The presence of both amine and ether functional groups necessitates careful consideration of compatible waste streams to avoid potentially hazardous reactions.[1]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxa-2-azaspiro[5.5]undecane
Reactant of Route 2
9-Oxa-2-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.